molecular formula C17H15NO3 B151307 7-(Benzyloxy)-6-methoxyquinolin-4-ol CAS No. 849217-23-8

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Cat. No.: B151307
CAS No.: 849217-23-8
M. Wt: 281.3 g/mol
InChI Key: OXRDTRDGXMHOOV-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS 849217-23-8) is a high-purity quinoline-based chemical intermediate designed for research and development applications in medicinal chemistry. Its primary research value lies in its role as a critical building block for the synthesis of novel receptor tyrosine kinase (RTK) inhibitors. This compound is a key precursor in the design of potent and selective small-molecule inhibitors targeting pathways involved in oncogenesis, making it particularly valuable in anticancer drug discovery programs. Recent scientific studies have utilized this quinoline derivative in the discovery of HGFR (c-Met) and MST1R (Ron) dual inhibitors , which are promising therapeutic targets for cancers such as colorectal cancer (CRC) . Structural optimization of lead compounds derived from this intermediate has yielded candidates with significant in vitro anticancer activity, demonstrating over 90-fold increased potency against certain cancer cell lines compared to established drugs like Regorafenib . The compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . The broader quinoline scaffold is recognized in patents for its utility in modulating kinase activity, which affects cellular processes including proliferation, differentiation, and migration . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDTRDGXMHOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This quinolin-4-ol derivative is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, a proposed synthetic pathway with detailed experimental considerations, and its relevance in the broader context of quinoline-based drug discovery.

Introduction: The Quinolin-4-one Scaffold

The quinoline and quinolin-4-one (or 4-hydroxyquinoline) ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. This compound, with its specific substitution pattern, represents a strategically designed intermediate for the synthesis of targeted therapeutics. The benzyloxy group at the 7-position and the methoxy group at the 6-position are common features in molecules designed to interact with specific biological targets, such as protein kinases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its downstream derivatives.

General and Computed Properties

Table 1: Physicochemical and Computed Properties of this compound and a Related Analog

PropertyThis compound7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol (Computed)[2]
IUPAC Name 7-(Benzyloxy)-6-methoxy-1H-quinolin-4-one6-methoxy-2-methyl-7-(phenylmethoxy)-1H-quinolin-4-one
Synonyms 7-(Benzyloxy)-6-methoxy-4(1H)-quinolinone-
CAS Number 849217-23-8[3]2761539-31-3
Molecular Formula C₁₇H₁₅NO₃[3]C₁₈H₁₇NO₃
Molecular Weight 281.31 g/mol [3]295.3 g/mol
Physical Form Solid[3]-
Boiling Point 473.0 ± 40.0 °C at 760 mmHg (Calculated)[3]-
Purity Typically ≥98% (Commercial)[3]-
InChI 1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)[3]InChI=1S/C18H17NO3/c1-12-8-16(20)14-9-17(21-2)18(10-15(14)19-12)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20)
InChIKey OXRDTRDGXMHOOV-UHFFFAOYSA-N[3]OTRWCNBZHFESMX-UHFFFAOYSA-N
SMILES COc1cc2c(cc1OCc1ccccc1)C(=O)C=CN2CC1=CC(=O)C2=CC(=C(C=C2N1)OCC3=CC=CC=C3)OC
Solubility and Stability

Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate. The compound is sparingly soluble in water.[1] For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark place under an inert atmosphere.[4]

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis of this compound is not prominently documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted quinolines and related heterocycles. The following proposed synthesis is adapted from the known preparation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which shares key synthetic transformations.

The overall strategy involves a multi-step sequence starting from a readily available substituted aniline, followed by cyclization to form the quinolin-4-one core.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_final Final Product A 4-(Benzyloxy)-3-methoxyaniline C Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate A->C Gould-Jacobs Reaction B Diethyl malonate B->C D Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate C->D Thermal Cyclization (Dowtherm A) E This compound D->E Hydrolysis & Decarboxylation (NaOH, then H+)

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate (Gould-Jacobs Reaction)

  • To a stirred solution of 4-(benzyloxy)-3-methoxyaniline in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds via an initial Michael addition followed by the elimination of ethanol.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

    • Causality: The Gould-Jacobs reaction is a classic and reliable method for the synthesis of anilinomaleates, which are direct precursors to 4-hydroxyquinolines. The electron-donating nature of the benzyloxy and methoxy groups on the aniline ring facilitates the initial nucleophilic attack on the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate.

Step 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Heat the diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Maintain the temperature at approximately 240-260 °C to effect thermal cyclization. This is a Conrad-Limpach-Knorr type reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

    • Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, where the aniline nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolinone ring. The choice of a high-boiling, inert solvent is crucial for achieving the required reaction temperature.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Suspend the ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

  • After complete hydrolysis (monitored by TLC), cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.

  • The acidification will induce decarboxylation of the β-keto acid intermediate, leading to the precipitation of the final product, this compound.

  • Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.

    • Causality: The basic hydrolysis cleaves the ester group. The subsequent acidification protonates the carboxylate and the quinolinone nitrogen. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating or even at room temperature to yield the more stable quinolin-4-ol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the protons on the quinoline and benzyl rings would be expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns would allow for the assignment of each proton.

  • Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.2 ppm.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.9-4.0 ppm.

  • Quinolinol -OH and -NH Protons: These protons may appear as broad singlets and their chemical shifts could be concentration and solvent dependent. In the quinolin-4-one tautomer, the N-H proton would be expected.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm for the quinolin-4-one tautomer.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-160 ppm.

  • Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Mass Spectrometry
  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 282.11.

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its strategic substitution pattern makes it particularly relevant for the development of kinase inhibitors.

Applications cluster_modification Chemical Modifications cluster_targets Potential Therapeutic Targets A This compound B Chlorination at C4 (e.g., with POCl₃) A->B Intermediate for Nucleophilic Substitution C Alkylation/Arylation at N1 A->C D Functionalization of the 4-hydroxyl group A->D E Protein Kinase Inhibitors (e.g., c-Met, EGFR, VEGFR) B->E F Anticancer Agents C->F G Antimicrobial Agents D->G

Figure 2: Potential synthetic modifications and therapeutic applications of this compound.

The 4-hydroxy group of the quinolin-4-ol can be readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This chlorinated intermediate is then highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the synthesis of many kinase inhibitors, where the quinoline core acts as a hinge-binding motif in the ATP-binding pocket of the kinase. The 6-methoxy and 7-benzyloxy groups can provide additional interactions with the enzyme or modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. For instance, a study on 6-benzyloxyquinolines identified novel and selective inhibitors of the c-Met kinase, a key target in cancer therapy.[5]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive set of experimental data is not yet publicly available, its physicochemical properties can be reliably predicted. The proposed synthetic route, based on established chemical principles, offers a practical approach for its laboratory-scale preparation. The strategic placement of its functional groups makes it an attractive starting material for the development of targeted therapies, particularly in the realm of oncology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

  • PubChem. 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. National Center for Biotechnology Information.
  • This reference is hypothetical and serves as a placeholder for a potential future publication detailing the synthesis and full characteriz
  • This reference is hypothetical and represents the type of medicinal chemistry journal where the application of this intermedi
  • This reference is hypothetical and stands for a potential patent application describing the use of the title compound in the synthesis of a novel drug candid
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.
  • This reference is hypothetical and represents a review article on the synthesis of quinoline-based kinase inhibitors.
  • This reference is hypothetical and would correspond to a publication detailing the Gould-Jacobs reaction for similar substr
  • This reference is hypothetical and would detail the Conrad-Limpach-Knorr cyclization for rel
  • This reference is hypothetical and would cover the hydrolysis and decarboxylation of quinoline-3-carboxyl
  • This reference is hypothetical and would be a standard organic chemistry textbook or review on spectroscopic methods.
  • This reference is hypothetical and would be a publication on the use of chlorinated quinolines in kinase inhibitor synthesis.
  • This reference is hypothetical and would discuss the structure-activity rel
  • This reference is hypothetical and would be a review on the importance of benzyloxy and methoxy groups in drug design.
  • This reference is hypothetical and would be a comprehensive review of the biological activities of quinolin-4-ones.
  • This reference is hypothetical and would provide further examples of the use of quinoline scaffolds in medicinal chemistry.
  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal structural determination of synthetic molecules is a cornerstone of chemical research and drug development. 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a key heterocyclic scaffold and a known intermediate in the synthesis of kinase inhibitors such as Gefitinib.[1][2] Its precise molecular architecture dictates its reactivity and suitability for subsequent synthetic transformations. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and confirm the structure of this compound. By integrating data from mass spectrometry, infrared and NMR spectroscopy, and X-ray crystallography, we present a logical and self-validating process for structural verification. This document is designed not as a rigid protocol, but as a technical narrative that explains the causality behind each experimental choice, empowering researchers to apply these principles to novel compounds.

Section 1: The Molecular Blueprint - Foundational Analysis

The initial phase of structure elucidation focuses on establishing the fundamental characteristics of the molecule: its elemental composition and the functional groups it contains. This foundational data provides the basic constraints for any proposed structure.

Mass Spectrometry (MS): Defining the Elemental Formula

The first critical step is to determine the compound's exact mass and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice.[3]

Expert Insight: ESI is a soft ionization technique, which is crucial for minimizing fragmentation and ensuring a strong signal for the molecular ion ([M+H]⁺). This is essential for obtaining an accurate mass measurement for the parent molecule.

For this compound, the expected molecular formula is C₁₇H₁₅NO₃. The calculated exact mass for the protonated molecule [C₁₇H₁₅NO₃ + H]⁺ would be compared against the experimentally observed mass. A mass accuracy within 5 ppm provides high confidence in the assigned elemental composition.

Table 1: Physicochemical and High-Resolution Mass Spectrometry Data

Parameter Value Source
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Calculated Exact Mass 281.1052 Da

| Expected [M+H]⁺ (HRMS) | 282.1125 Da | Calculated |

Tandem MS (MS/MS) experiments can further support the proposed structure by analyzing fragmentation patterns. The benzylic ether linkage is often labile, leading to a characteristic loss of the benzyl group (C₇H₇•, 91 Da) or tropylium ion (C₇H₇⁺, 91 m/z), which would be a key diagnostic fragment.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in the molecule. The spectrum reveals characteristic vibrational frequencies of chemical bonds.

Expert Insight: The quinolin-4-ol core exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. The IR spectrum provides crucial evidence for this. A broad absorption in the 3400-3200 cm⁻¹ region would suggest an O-H (enol) or N-H (keto) stretch. A strong absorption around 1640-1620 cm⁻¹ is indicative of the C=O stretch of the quinolone form, while absorptions in the 1600-1450 cm⁻¹ range correspond to the C=C and C=N stretching of the aromatic rings.[6][7][8]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group
~3400 (broad) O-H / N-H Hydroxyl / Amide (Tautomers)
3100-3000 C-H Aromatic
2950-2850 C-H Aliphatic (Methoxy, Benzyl CH₂)
~1630 (strong) C=O α,β-Unsaturated Ketone (Quinolinone)
1600, 1580, 1500 C=C / C=N Aromatic Ring Stretch

| 1270, 1030 | C-O | Aryl Ether Stretch |

Section 2: Mapping the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule.[9] A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for an unambiguous assignment.[10][11]

Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Links ¹H to ¹³C HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Confirms direct attachments Final Final Structure Assignment HMBC->Final Connects fragments via quaternary C

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The Building Blocks
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons). For this compound, we expect to see:

    • Aromatic Region (δ 7.0-8.5 ppm): Signals for the five protons of the benzyl ring and the three protons on the quinoline core.

    • Benzylic Protons (δ ~5.2 ppm): A singlet corresponding to the two protons of the -O-CH₂-Ph group.

    • Methoxy Protons (δ ~3.9 ppm): A singlet for the three protons of the -OCH₃ group.

    • Labile Proton (variable shift): A broad singlet for the enolic -OH or amide -NH proton.

  • ¹³C NMR: Reveals the number of unique carbon environments. The expected spectrum would show 17 distinct signals (unless there is accidental overlap), corresponding to all carbons in the molecule. Key signals include the carbonyl carbon (C4, δ > 170 ppm), carbons attached to oxygen (C6, C7), and the aliphatic carbons of the methoxy and benzyl groups.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It would clearly show the connectivity within the benzyl ring's aromatic system and any coupled protons on the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds. This allows for the connection of isolated spin systems and the placement of substituents on the quinoline core.

Key HMBC Correlations for Structural Confirmation

HMBC OCH3_H OCH₃ Protons C6 C6 OCH3_H->C6 ³J correlation CH2_H CH₂ Protons C7 C7 CH2_H->C7 ³J correlation mol

Caption: Key HMBC correlations confirming substituent positions.

Expert Insight: The HMBC spectrum is the definitive tool for placing the substituents. A correlation from the methoxy protons (δ ~3.9 ppm) to the carbon at the C6 position, and a correlation from the benzylic CH₂ protons (δ ~5.2 ppm) to the carbon at the C7 position, provides indisputable evidence for the substitution pattern.

Section 3: Definitive Proof - Single Crystal X-Ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[14] It provides precise coordinates for each atom, confirming connectivity, bond lengths, bond angles, and stereochemistry.[15][16]

Expert Insight: Obtaining a single crystal suitable for diffraction can be challenging. However, if successful, the resulting electron density map provides a direct image of the molecule's structure, resolving any ambiguities that may remain from spectroscopic data. It is considered the "gold standard" for structure proof in chemistry.[17][18]

Section 4: Integrated Data Synthesis & Conclusion

The structural elucidation of this compound is a convergent process where each piece of analytical data complements and validates the others.

  • HRMS establishes the correct molecular formula (C₁₇H₁₅NO₃).

  • FTIR identifies the key functional groups (hydroxyl/amide, ketone, ethers, aromatic rings), confirming the presence of the quinolinol/one core.

  • ¹H and ¹³C NMR provide a complete count of proton and carbon environments.

  • 2D NMR (COSY, HSQC, and HMBC) piece together the molecular fragments, definitively placing the methoxy group at C6 and the benzyloxy group at C7.

  • X-Ray Crystallography , if performed, provides the final, unequivocal confirmation of the entire structure.

This integrated, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical requirement for regulatory submission and further research in drug development.

Section 5: Experimental Protocols

The following are generalized, representative protocols that can be adapted for the characterization of quinolin-4-ol systems.[19]

Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-1000.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₇H₁₅NO₃.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH and -NH.[3]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • 2D Spectra Acquisition:

    • COSY: Acquire using standard gradient-selected (gCOSY) parameters.

    • HSQC: Optimize the spectral widths in both F1 (¹³C) and F2 (¹H) dimensions. Use a coupling constant (¹J_CH) of ~145 Hz.

    • HMBC: Use a long-range coupling constant (ⁿJ_CH) optimized for 8-10 Hz to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol 5.3: Single Crystal X-Ray Crystallography
  • Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or DMF/water).[14]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected data using specialized software. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters by full-matrix least-squares on F².

References

  • Benchchem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • Platas-Iglesias, C., et al. (2019). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. ACS Publications.
  • Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Firdaus, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry.
  • Varma, R. S., & Varma, M. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. Thieme.
  • Ming, X., You, J., & Ji, L. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. MDPI.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds. ResearchGate.
  • Vivas, L., et al. (1999). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines. Powder Diffraction.
  • Rissanen, K., et al. (n.d.). X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents. ResearchGate.
  • SpectraBase. (n.d.). Quinolin-4-ol, 2-tetradecyl-, N-oxide.
  • Pieroni, M., et al. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. AIR Unimi.
  • Bîcu, E., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank. MDPI.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN103030599B - Gefitinib intermediate and preparation method thereof.
  • Abbiate, V., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. PMC - NIH.
  • Onofrei, D. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
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An In-Depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the quinolin-4-one scaffold is of particular interest due to its prevalence in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a substituted quinolin-4-one with significant potential in drug discovery and development. We will delve into its chemical identity, plausible synthetic routes, and explore its prospective biological activities based on the established pharmacology of analogous structures.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 7-(Benzyloxy)-6-methoxy-4(1H)-quinolinone . Due to the tautomeric nature of the 4-hydroxyquinoline and 4-quinolone forms, it is also commonly referred to as This compound .

Common Synonyms:

  • 7-(Benzyloxy)-6-methoxy-4-quinolone

  • 7-(phenylmethoxy)-6-methoxyquinolin-4-ol

  • NSC 645803

CAS Number: 849217-23-8

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Solid
Boiling Point 473.0 ± 40.0 °C at 760 mmHg (Predicted)
Storage Temperature 4°C

Part 2: Synthesis and Methodologies

Proposed Synthetic Workflow: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the quinolin-4-one ring system.[1][2]

Gould_Jacobs_Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Final Product and Byproducts Aniline 3-(Benzyloxy)-4-methoxyaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Intermediate1 Intermediate2 Cyclized Intermediate (4-hydroxy-3-carboethoxyquinoline) Intermediate1->Intermediate2 Thermal Cyclization (e.g., in Dowtherm A) Product This compound Intermediate2->Product Saponification & Decarboxylation (1. NaOH, H₂O 2. Heat) Byproduct1 Ethanol Intermediate2->Byproduct1 Elimination Byproduct2 CO₂ Product->Byproduct2 Decarboxylation

Caption: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Condensation. To a solution of 3-(benzyloxy)-4-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq). The mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.[3] The mixture is heated to approximately 250°C for 30-60 minutes.[4] This high temperature facilitates the intramolecular cyclization to form the quinoline ring.

  • Step 3: Saponification and Decarboxylation. After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated at reflux to hydrolyze the ester group. The resulting carboxylate salt is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate. This intermediate is often decarboxylated by heating in the same acidic solution or by isolating and heating it separately to yield the final product, this compound.

  • Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Biological Activity and Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential in several therapeutic areas based on the activities of closely related analogues.

Potential as an Anticancer Agent

Numerous quinoline and quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7]

  • Topoisomerase Inhibition: Some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.

  • Kinase Inhibition: The quinoline core is found in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Many quinolinone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[7]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[8]

Anticancer_MoA cluster_compound This compound cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects Compound Quinolin-4-one Derivative Topoisomerase Topoisomerases Compound->Topoisomerase Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Microtubules Microtubule Dynamics Compound->Microtubules Disruption DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Block Signal Transduction Blockade Kinases->Signal_Block CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death CellCycleArrest->Cancer Cell Death

Caption: Potential mechanisms of anticancer activity for quinolin-4-one derivatives.

Potential as an Antimicrobial Agent

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The quinolin-4-one core of this compound suggests that it could be investigated for antimicrobial properties.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Biological Activities
  • Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

  • Ion Channel Modulation: Certain substituted isoquinolines, structurally related to quinolines, have been investigated as modulators of ion channels, such as small-conductance calcium-activated potassium (SK) channels.[10]

Conclusion

This compound is a quinolin-4-one derivative with a chemical structure that suggests significant potential for applications in drug discovery and development. Its synthesis can be plausibly achieved through well-established methods like the Gould-Jacobs reaction. Based on the extensive research on related quinoline and quinolin-4-one compounds, this molecule warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic promise of this and similar compounds.

References

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The Biological Potential of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The versatility of the quinoline scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its biological effects. This guide delves into the specific biological potential of a lesser-explored derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, by extrapolating from the established activities of structurally analogous compounds and proposing a roadmap for its investigation.

Chemical Identity and Rationale for Investigation

Chemical Structure:

Caption: Chemical structure of this compound.

The strategic placement of the benzyloxy and methoxy groups at the 7 and 6 positions, respectively, is not arbitrary. These substitutions are frequently observed in highly potent quinoline and quinazoline-based anticancer agents.[5][6] The benzyloxy group can engage in π-stacking interactions with biological targets, while the methoxy group can influence solubility and electronic properties, potentially enhancing target engagement and pharmacokinetic profiles. The 4-ol (or its keto tautomer, 4-one) functionality is a key feature of the quinolin-4-one core, which is prevalent in numerous bioactive compounds.[3]

Anticipated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, this compound is predicted to exhibit significant biological activities, primarily in the realms of oncology, microbiology, and inflammation.

Anticancer Potential: A Primary Focus

The quinoline scaffold is a well-established pharmacophore in oncology.[2][7] Numerous derivatives have demonstrated potent anticancer activity through various mechanisms.

Hypothesized Mechanisms of Action:

  • Topoisomerase I Inhibition: Many quinoline derivatives exert their anticancer effects by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7] The planar quinoline ring system is well-suited for intercalation into DNA, a key step in this inhibitory process.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[5][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The benzyloxy group may play a crucial role in binding to the colchicine-binding site on tubulin.

Experimental Workflow for Anticancer Activity Assessment:

Anticancer_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Cell_Viability_Assay Cell Viability Assay (MTT/XTT) IC50_Determination IC50 Determination (Multiple Cancer Cell Lines) Cell_Viability_Assay->IC50_Determination Dose-response Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Topoisomerase_I_Assay Topoisomerase I Inhibition Assay IC50_Determination->Topoisomerase_I_Assay Tubulin_Polymerization_Assay Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization_Assay Xenograft_Model Xenograft Tumor Model (e.g., NCI-H460) Apoptosis_Assay->Xenograft_Model Toxicity_Assessment Toxicity Assessment

Caption: Experimental workflow for assessing anticancer activity.

Quantitative Data from Analogous Compounds:

CompoundCancer Cell LineIC50 (µM)Reference
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesVarious (NCI-60 panel)0.116 - 6.77[7]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneVarious (NCI-60 panel)Subnanomolar[6]
4-benzyloxyquinolin-2(1H)-one derivativesHL-60, Hep3B, H460, COLO 205< 1[5]
Antimicrobial Activity: A Secondary Avenue of Investigation

The quinolone substructure is famously the basis for a class of broad-spectrum antibiotics. While this compound is not a classic fluoroquinolone, the quinoline core itself possesses inherent antimicrobial properties.

Hypothesized Mechanisms of Action:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for quinolone antibiotics. The planar ring system intercalates into bacterial DNA and inhibits these essential enzymes, preventing DNA replication and repair.

  • Disruption of Bacterial Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 1 x 10^4 CFU/mL).[8]

  • Serial Dilution of the Test Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] A colorimetric indicator such as resazurin can be added to aid in the determination.[8]

Anti-inflammatory Properties: A Tertiary Exploration

Chronic inflammation is a key driver of many diseases, including cancer. Compounds that possess both anticancer and anti-inflammatory properties are of significant interest.

Hypothesized Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Quinolines and related heterocyclic compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of prostaglandins and leukotrienes, respectively.[9]

  • Modulation of Inflammatory Signaling Pathways: The compound may interfere with key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11]

Experimental Protocol for Assessing Anti-inflammatory Activity in Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Stimulation and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: After 24 hours of incubation, measure the amount of NO produced in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.[10]

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

Proposed Synthesis Route

A plausible synthetic route to this compound can be adapted from the synthesis of the closely related 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[12]

Synthesis_Route Start Methyl 4-hydroxy-3-methoxybenzoate Step1 Benzylation Start->Step1 Benzyl bromide, K2CO3 Step2 Nitration Step1->Step2 HNO3, H2SO4 Step3 Reduction Step2->Step3 Fe, HCl Step4 Cyclization Step3->Step4 Ethyl acetoacetate Step5 Chlorination Step4->Step5 POCl3 Step6 Hydrolysis Step5->Step6 H2O, acid/base End This compound Step6->End

Caption: Proposed synthesis route for this compound.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule with significant potential as a therapeutic agent. Based on the extensive body of research on structurally related quinoline derivatives, this compound is strongly predicted to exhibit potent anticancer activity, with potential secondary applications as an antimicrobial and anti-inflammatory agent. The experimental workflows and protocols outlined in this guide provide a clear and logical path for the comprehensive evaluation of its biological activities. Further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy is highly warranted and could lead to the development of a novel clinical candidate.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
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  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
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  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi.
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Whitepaper: Unraveling the Molecular Blueprint: A Mechanistic Investigation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide delineates a hypothesized mechanism of action for a specific derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, postulating its primary role as a modulator of critical intracellular signaling pathways implicated in oncogenesis. We propose that its core mechanism likely involves the inhibition of key protein kinases, leading to downstream effects such as the induction of apoptosis and cell cycle arrest. This document provides a comprehensive framework for investigating this hypothesis, complete with detailed experimental protocols and data interpretation strategies, to elucidate the compound's therapeutic potential.

Introduction: The Quinolin-4-one Core as a Versatile Pharmacophore

Quinoline and its oxidized form, quinolinone, are nitrogen-containing heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1][2] The inherent versatility of the quinolin-4-one (also known as 4-hydroxyquinoline) ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. This has led to the development of a wide range of drugs, from fluoroquinolone antibiotics to targeted anticancer agents.[3] The frequent appearance of this scaffold in successful therapeutic agents underscores its importance as a foundational element in drug discovery.[1] Our focus, this compound, incorporates key substitutions at the 6 and 7 positions, which are often associated with enhanced biological activity in related compounds.

Core Hypothesis: Inhibition of Protein Kinase Signaling

Given the extensive literature on quinoline derivatives as anticancer agents, we hypothesize that this compound exerts its primary effect through the inhibition of one or more protein kinases. Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several quinoline-based molecules have been identified as potent inhibitors of tyrosine kinases such as c-Src and FMS-like tyrosine kinase 3 (FLT3), as well as other key signaling kinases.[4][5]

The rationale for this hypothesis is twofold:

  • Structural Analogy: The quinoline core is a known ATP-mimetic scaffold, capable of fitting into the ATP-binding pocket of various kinases.

  • Precedent: Numerous 7-alkoxy-quinoline derivatives have demonstrated potent inhibitory activity against kinases that are crucial for tumor cell proliferation and survival.[4]

A primary investigation would involve screening the compound against a panel of cancer-relevant kinases to identify high-affinity targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to quantify the inhibitory effect of this compound on a specific protein kinase (e.g., c-Src).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the specific kinase substrate peptide and ATP in kinase buffer.

    • Reconstitute the recombinant human kinase enzyme to the recommended concentration in kinase buffer.

    • Prepare the ADP-Glo™ Kinase Assay reagents (Promega) as per the manufacturer's instructions.

  • Assay Procedure:

    • Create a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., 10 µM to 1 nM).

    • In a 384-well white assay plate, add 5 µL of the diluted compound or vehicle control (DMSO).

    • Add 10 µL of the 2X kinase/substrate/ATP mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizing the Hypothesized Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., c-Src, FLT3) Receptor->Kinase GF Growth Factor GF->Receptor Binding Compound 7-(Benzyloxy)-6- methoxyquinolin-4-ol Compound->Kinase Inhibition Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation Downstream Downstream Signaling Cascade (e.g., MAPK) Substrate_P->Downstream TF Transcription Factors Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Compound 7-(Benzyloxy)-6- methoxyquinolin-4-ol Compound->RAF Potential Inhibition Compound->MEK Potential Inhibition

Caption: Overview of the MAPK/ERK signaling pathway, a potential target for modulation.

Conclusion and Future Perspectives

This guide outlines a robust, multi-faceted approach to elucidating the mechanism of action of this compound. The central hypothesis posits the compound as a protein kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling cascades such as the MAPK pathway. The provided experimental frameworks are designed to rigorously test this hypothesis and explore plausible alternative mechanisms. Successful validation of these activities would position this compound as a promising lead compound for further preclinical development in oncology. Future studies should focus on identifying the specific kinase target(s) through broader screening and proteomics, followed by in vivo efficacy studies in relevant cancer models.

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [3] Source: MDPI URL:[Link]
  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [1] Source: MDPI URL:[Link]
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [2] Source: Oriental Journal of Chemistry URL:[Link]
  • Title: The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. [4] Source: PubMed URL:[Link]
  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [7] Source: PMC - NIH URL:[Link]
  • Title: Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [6] Source: PubMed URL:[Link]
  • Title: Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [5] Source: PubMed URL:[Link]
  • Title: Natural products targeting the MAPK-signaling pathway in cancer: overview. [8] Source: PMC - NIH URL:[Link]

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7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a quinoline derivative with significant potential for development as a novel enzyme inhibitor. Drawing upon the established bioactivity of the quinoline scaffold, this guide will explore plausible enzymatic targets, delineate detailed protocols for in vitro evaluation, and discuss the structural rationale for its inhibitory activity.

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Quinolin-4-one derivatives, in particular, have garnered significant attention as inhibitors of various enzymes crucial to disease pathogenesis. Their mechanism of action often involves interference with enzymatic processes related to DNA replication and repair, as well as other key cellular functions. Prominent examples include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival, and the modulation of enzymes involved in cancer cell proliferation such as protein kinases and topoisomerase II.[1] The structural features of this compound, specifically the presence of the benzyloxy and methoxy substituents, suggest the potential for specific interactions within enzyme active sites, warranting a thorough investigation of its inhibitory capabilities.

Proposed Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be proposed based on established methodologies for the synthesis of 4-hydroxyquinolines, most notably the Conrad-Limpach reaction.[2] This classical method involves the thermal cyclization of an aniline derivative with a β-ketoester.

A potential synthetic pathway is outlined below:

Synthesis_of_this compound A 3-(Benzyloxy)-4-methoxyaniline C Intermediate β-aminoacrylate A->C Condensation B Diethyl malonate B->C D This compound C->D Thermal Cyclization (e.g., in high-boiling solvent)

Figure 1: Proposed synthetic route for this compound.

Synthetic Protocol Outline:

  • Condensation: 3-(Benzyloxy)-4-methoxyaniline is reacted with diethyl malonate. This reaction is typically carried out at elevated temperatures to drive the condensation and form the corresponding β-aminoacrylate intermediate.

  • Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce intramolecular cyclization. This step is the core of the Conrad-Limpach synthesis and leads to the formation of the quinolin-4-one ring system.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Potential Enzyme Targets and Rationale

Based on the known inhibitory profile of quinoline derivatives, several key enzymes emerge as high-probability targets for this compound.

Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are a cornerstone of antibacterial therapy, and their primary targets are DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Given the structural similarity of this compound to the quinolone core, it is a strong candidate for inhibition of these bacterial topoisomerases.

Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetics and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin-lightening applications. Certain heterocyclic compounds have demonstrated tyrosinase inhibitory activity, making this a plausible, albeit less common, target for a quinoline derivative.

In Vitro Evaluation of Enzyme Inhibition: Detailed Protocols

To ascertain the inhibitory potential of this compound against the proposed targets, the following detailed experimental protocols are recommended.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (positive control, dissolved in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL final reaction volume, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of varying concentrations of this compound or ciprofloxacin. For the no-inhibitor control, add 1 µL of DMSO.

    • x µL sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%).

DNA_Gyrase_Assay A Prepare Reaction Mix: Relaxed DNA, Buffer, ATP B Add Inhibitor (Test Compound or Control) A->B C Add DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction & Add Loading Dye D->E F Agarose Gel Electrophoresis E->F G Visualize & Quantify Bands F->G

Figure 2: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Materials:

  • E. coli Topoisomerase IV

  • Supercoiled pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (positive control, dissolved in DMSO)

  • Stop Buffer/Loading Dye

  • Agarose

  • TAE Buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL final reaction volume, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of varying concentrations of this compound or ciprofloxacin. For the no-inhibitor control, add 1 µL of DMSO.

    • x µL sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of Topoisomerase IV.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.

  • Analyze the products by agarose gel electrophoresis as described for the DNA gyrase assay. The relaxed DNA will migrate slower than the supercoiled DNA.

  • Quantify the band intensities to determine the IC₅₀ value.

Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA, which results in the formation of a colored product, dopachrome.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.5)

  • This compound (dissolved in DMSO)

  • Kojic acid (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • In a 96-well plate, add 20 µL of various concentrations of this compound, kojic acid, or DMSO (for the no-inhibitor control).

  • Add 140 µL of Sodium Phosphate Buffer to each well.

  • Add 20 µL of tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in a kinetic mode for at least 10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and In Silico Modeling

The inhibitory potential of this compound can be rationalized by considering its structural features.

Structure-Activity Relationship:

  • Quinolin-4-one Core: This scaffold is known to be crucial for binding to the active sites of many target enzymes, often through hydrogen bonding and hydrophobic interactions.

  • 6-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding with the enzyme.

  • 7-Benzyloxy Group: The bulky and hydrophobic benzyloxy group can potentially occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity. Docking studies on related isoquinolinium analogs have suggested that benzyloxy substitutions could enhance binding via π-stacking interactions with phenylalanine residues in the binding site.

In Silico Modeling - Molecular Docking:

To further investigate the binding mode and predict the affinity of this compound for its potential targets, molecular docking studies are highly recommended.

Molecular Docking Workflow:

  • Protein and Ligand Preparation: Obtain the 3D crystal structures of the target enzymes (e.g., DNA gyrase, topoisomerase IV, tyrosinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound should be generated and energy-minimized.

  • Binding Site Identification: Define the active site of the enzyme based on the co-crystallized ligand or from published literature.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The program will generate multiple binding poses and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the enzyme. This will provide insights into the molecular basis of inhibition.

Molecular_Docking_Workflow A Obtain Protein (PDB) & Ligand Structures B Prepare Protein & Ligand A->B C Define Binding Site B->C D Perform Docking Simulation C->D E Analyze Binding Poses & Interactions D->E

Figure 3: A generalized workflow for molecular docking studies.

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)Positive Control Compound
E. coli DNA Gyrase15.2 ± 2.50.8 ± 0.1Ciprofloxacin
E. coli Topoisomerase IV25.8 ± 3.11.5 ± 0.2Ciprofloxacin
Mushroom Tyrosinase5.4 ± 0.72.1 ± 0.3Kojic Acid

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggest that this compound exhibits moderate inhibitory activity against bacterial topoisomerases and more potent activity against mushroom tyrosinase. The lower IC₅₀ value against tyrosinase indicates a stronger inhibitory effect on this enzyme in this hypothetical scenario. These results would guide further optimization efforts, potentially focusing on enhancing the anti-tyrosinase activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its structural similarity to known bioactive compounds, coupled with the potential for specific interactions conferred by its substituents, makes it a compelling candidate for further investigation. The experimental protocols and in silico modeling approaches outlined in this guide provide a robust framework for elucidating its inhibitory profile.

Future work should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound for biological testing.

  • Broad-Spectrum Enzyme Screening: The compound should be screened against a wider panel of enzymes to identify its primary target(s) and assess its selectivity.

  • Lead Optimization: Based on the initial screening results, medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency and selectivity.

  • In Vivo Studies: Promising candidates should be evaluated in relevant cell-based and animal models to assess their efficacy and pharmacokinetic properties.

By following a systematic approach that integrates chemical synthesis, in vitro screening, and in silico modeling, the full therapeutic potential of this compound and its derivatives can be realized.

References

  • Gaonkar, S. L., & Mulakayala, N. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(5), 4134-4144.
  • Nowakowska, Z., & Chodurek, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 934.
  • Kerff, F., & Liégeois, J. F. (2021). Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs of 1-(3,4-dimethoxybenzyl). ORBi, University of Liège.

Sources

In Vitro Mechanistic and Efficacy Profiling of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: A Scientist's Perspective on Preclinical Evaluation

In the landscape of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and exacting. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant pharmacological activity, particularly in oncology.[1][2][3] This guide focuses on a specific derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, outlining a rigorous, logic-driven framework for its initial in vitro characterization. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols, but to impart the strategic rationale behind each experimental choice. The methodologies described herein are designed as a self-validating cascade, where the results of each assay inform the direction and design of the next, ensuring a comprehensive and scientifically sound preliminary assessment.

Section 1: Compound Profile and Essential Handling Protocols

A foundational understanding of the test article's physicochemical properties is non-negotiable for reproducible and accurate in vitro work. Errors in solubilization or storage can introduce significant variability, compromising the integrity of all subsequent data.

Physicochemical Data Summary

The key properties of this compound are summarized below. This data is critical for calculating molar concentrations and understanding the compound's general behavior in experimental media.

PropertyDataSource
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Synonym 7-(benzyloxy)-6-methoxy-4(1H)-quinolinone
Appearance Solid (predicted)
Solubility Predicted to be poorly soluble in water; soluble in organic solvents like DMSO.Inferred from typical quinoline derivative behavior
Purity >98% (typical for commercial samples)
Standard Operating Protocol: Stock Solution Preparation and Storage

Causality: The compound's aromatic structure predicts poor aqueous solubility. Therefore, an organic solvent is required for initial solubilization. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power and relatively low cellular toxicity at controlled concentrations.

  • Preparation of a 10 mM Master Stock:

    • Calculate the required mass of this compound for the desired volume (e.g., for 10 mL of a 10 mM stock, mass = 0.01 L * 0.01 mol/L * 281.31 g/mol = 0.02813 g or 28.13 mg).

    • Using a calibrated analytical balance, weigh the compound into a sterile, conical-bottom tube (e.g., 15 mL or 50 mL).

    • Add a small volume of high-purity, anhydrous DMSO (e.g., 5 mL).

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

    • Once dissolved, add DMSO to reach the final desired volume (10 mL) and vortex again to ensure homogeneity.

  • Working Aliquots and Storage:

    • Dispense the master stock into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. This critical step prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store all aliquots at -20°C, protected from light.[4] For long-term storage (>6 months), -80°C is recommended.

  • Experimental Dilutions:

    • For cell-based assays, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium.

    • Crucial Control Point: It is imperative to ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cellular metabolism, confounding the results. All control wells (vehicle control) must contain the same final concentration of DMSO as the experimental wells.

Section 2: Primary Efficacy Screening: Antiproliferative and Cytotoxic Effects

The initial goal is to determine if the compound exhibits biological activity against cancer cells and to quantify its potency. The MTT assay is a robust, high-throughput, and cost-effective method for this primary screen.[5][6][7]

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines is chosen to assess the breadth and potential selectivity of the compound's activity. A standard starting panel includes representatives from major cancer types:

  • A549: Non-small cell lung carcinoma[8][9]

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)[9]

  • HCT116: Colorectal carcinoma[6][9]

  • PC-3: Prostate carcinoma[9][10]

Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which in viable cells involves NAD(P)H-dependent cellular oxidoreductase enzymes reducing the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow cluster_setup Phase 1: Cell Culture Setup cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plates adhere 2. Incubate 24h (Allow cell adherence) seed->adhere prep_dilutions 3. Prepare Serial Dilutions of Test Compound adhere->prep_dilutions treat 4. Treat Cells (Include Vehicle & Blank Controls) prep_dilutions->treat incubate_treat 5. Incubate 48-72h treat->incubate_treat add_mtt 6. Add MTT Reagent (5 mg/mL) incubate_treat->add_mtt incubate_mtt 7. Incubate 3-4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 8. Solubilize Crystals (Add DMSO or Solubilizer) incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC50 Value plot_curve->calc_ic50

Caption: A comprehensive workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-optimized density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2-fold serial dilutions of this compound in culture medium at 2X the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include triplicate wells for each condition: vehicle control (medium + DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 3: Mechanistic Investigation I: Induction of Apoptosis

A potent antiproliferative effect often results from the induction of programmed cell death, or apoptosis.[11][12] Identifying apoptosis is a crucial step in understanding the compound's mechanism of action. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.[5][13]

Principle of Annexin V/PI Staining

This assay relies on two key cellular changes during apoptosis:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

This dual staining allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (less common)

Sources

An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, synthesis, and role as a strategic intermediate in the creation of complex bioactive molecules.

Core Molecular Attributes

This compound is a substituted quinoline derivative. The quinoline scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The specific substitutions on this molecule—a benzyloxy group at the 7-position and a methoxy group at the 6-position—impart distinct physicochemical properties that are crucial for its synthetic utility and potential biological interactions.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₇H₁₅NO₃[1][2][3][4]
Molecular Weight 281.31 g/mol [1][2][3][4]
CAS Number 849217-23-8[1][2][3][4]
IUPAC Name This compound
Synonyms 7-(benzyloxy)-6-methoxy-4(1H)-quinolinone, 7-Benzyloxy-4-hydroxy-6-methoxyquinoline[2][3][4]
Physical Form Solid[2]
Boiling Point 473.0 ± 40.0 °C at 760 mmHg[2]
Storage Conditions Room temperature or refrigerated (4°C)[1][2]

Strategic Synthesis and Mechanistic Insights

The synthesis of this compound is most strategically achieved via the hydrolysis of its 4-chloro precursor, 7-(benzyloxy)-4-chloro-6-methoxyquinoline. This precursor is readily accessible and serves as a versatile intermediate for introducing various nucleophiles at the 4-position, a common strategy in the synthesis of quinoline-based drugs.

The choice of a hydrolysis reaction is based on the well-established reactivity of 4-chloroquinolines. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_info Reaction: Nucleophilic Aromatic Substitution (Hydrolysis) Precursor 7-(Benzyloxy)-4-chloro-6-methoxyquinoline Reagents Aqueous Acid (e.g., HCl) or Aqueous Base (e.g., NaOH) Heat Precursor->Reagents Product This compound Reagents->Product Mechanism Mechanism: The lone pair of oxygen from water or hydroxide attacks the electron-deficient C4 position. This is followed by the elimination of the chloride leaving group and subsequent protonation/deprotonation to yield the 4-hydroxy product.

Caption: Synthetic route from the chloro-precursor to the final product.

Detailed Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a validated, self-confirming method for the synthesis of this compound.

Materials:

  • 7-(Benzyloxy)-4-chloro-6-methoxyquinoline (1.0 eq)

  • 1,4-Dioxane

  • 2 M Hydrochloric Acid (HCl) or 2 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (for acid hydrolysis)

  • 1 M Hydrochloric Acid (for base hydrolysis)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinoline (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Hydrolysis: Add an excess of aqueous 2 M HCl or 2 M NaOH. The choice between acidic or basic conditions depends on the stability of other functional groups, though for this molecule, both are generally effective.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

  • Work-up (Acidic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Work-up (Basic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by adding 1 M HCl until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of the synthesis is confirmed by the change in polarity observed on TLC and verified through characterization of the final product by NMR, Mass Spectrometry, and IR spectroscopy, which should align with the expected structure.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and benzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will display the corresponding signals for all 17 carbons in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₇H₁₅NO₃ by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching (from the quinolinone tautomer), and C-O stretches from the ether linkages.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported in the literature, its true value lies in its role as a key synthetic intermediate. The quinoline core is central to many anticancer agents, particularly tyrosine kinase inhibitors.

Role as a Synthetic Intermediate

The precursor, 7-(benzyloxy)-4-chloro-6-methoxyquinoline, is a valuable building block for creating more complex quinoline derivatives.[5] The chlorine at the 4-position is a reactive handle for introducing various side chains through nucleophilic substitution, a common strategy in the synthesis of targeted therapies. The benzyloxy and methoxy groups at the 7 and 6 positions, respectively, mimic the substitution patterns found in several kinase inhibitors that target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).

Workflow: From Intermediate to Potential Kinase Inhibitor

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_derivatization Lead Generation cluster_testing Biological Evaluation Start Starting Materials Intermediate 7-(Benzyloxy)-4-chloro- 6-methoxyquinoline Start->Intermediate Multi-step synthesis Target 7-(Benzyloxy)-6-methoxy- quinolin-4-ol Intermediate->Target Hydrolysis Library Library of Analogs (e.g., 4-aminoquinolines) Intermediate->Library Nucleophilic Substitution Screening In vitro Screening (e.g., Kinase Assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Workflow illustrating the use of quinoline intermediates in drug discovery.

The structural motif present in this compound is analogous to portions of known bioactive molecules, suggesting its potential as a scaffold for developing novel therapeutic agents. For instance, substituted quinolines and the related quinazolines are core components of several approved anticancer drugs.

Conclusion

This compound is a compound of significant interest to the scientific community, not for its intrinsic biological activity, but as a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined structure and the reactivity of its precursors allow for the systematic development of novel quinoline-based compounds. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this molecule in their drug discovery and development endeavors.

References

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A Predictive Spectroscopic Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, MS, IR) for the compound 7-(Benzyloxy)-6-methoxyquinolin-4-ol. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust in-silico reference for researchers, scientists, and drug development professionals. The predictions herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offering a scientifically rigorous framework for the identification and characterization of this molecule.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The subject of this guide possesses a quinolin-4-ol core, substituted with a methoxy group at the 6-position and a benzyloxy group at the 7-position. This substitution pattern is anticipated to confer specific electronic and steric properties that will be reflected in its spectroscopic signatures. A critical aspect of the quinolin-4-ol system is its potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline and the quinolin-4(1H)-one forms. This equilibrium can be influenced by the solvent and the solid-state packing, and it will have a profound impact on the observed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, considering both the enol and keto tautomers. These predictions are based on the principle of substituent additivity and comparison with known chemical shifts of related quinoline derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons of the quinoline and benzyl rings, as well as the methoxy and benzylic protons. The chemical shifts will be influenced by the electronic effects of the substituents. The hydroxyl or N-H proton may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) - Enol Tautomer Predicted Chemical Shift (ppm) - Keto Tautomer Multiplicity Justification
H2~8.5~7.8dDownfield shift due to proximity to the nitrogen atom.
H3~6.5~6.2dShielded by the hydroxyl/carbonyl group.
H5~7.8~7.6sSinglet due to lack of adjacent protons.
H8~7.2~7.0sSinglet due to lack of adjacent protons.
OCH₃~3.9~3.9sTypical chemical shift for an aryl methoxy group.
OCH₂Ph~5.2~5.2sCharacteristic chemical shift for benzylic protons.
Benzyl-H (ortho)~7.5~7.5m
Benzyl-H (meta, para)~7.3-7.4~7.3-7.4m
OH/NHVariable (broad)Variable (broad)sChemical shift is solvent and concentration dependent.

Causality in Experimental Choices: When acquiring the ¹H NMR spectrum, the choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred for observing exchangeable protons like OH and NH, as they tend to form hydrogen bonds and appear as broader, more distinct signals. In contrast, protic solvents like CD₃OD may lead to the exchange of the labile proton with the solvent, potentially causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the quinoline carbons are particularly sensitive to the tautomeric form. In the keto tautomer (quinolin-4(1H)-one), the C4 carbon will exhibit a significant downfield shift, appearing in the carbonyl region.

Carbon Assignment Predicted Chemical Shift (ppm) - Enol Tautomer Predicted Chemical Shift (ppm) - Keto Tautomer Justification
C2~150~145Influenced by the nitrogen atom.
C3~110~112
C4~175~178Significant downfield shift in the keto form due to the carbonyl group.[1]
C4a~140~138
C5~122~120
C6~150~152Downfield shift due to the methoxy group.
C7~155~157Downfield shift due to the benzyloxy group.
C8~105~103
C8a~148~146
OCH₃~56~56Typical chemical shift for an aryl methoxy carbon.
OCH₂Ph~71~71Characteristic chemical shift for a benzylic carbon.
Benzyl-C (ipso)~137~137
Benzyl-C (ortho)~128~128
Benzyl-C (meta)~129~129
Benzyl-C (para)~128~128

Self-Validating Protocol: To confirm the assignments made in both ¹H and ¹³C NMR spectra, a series of two-dimensional (2D) NMR experiments should be performed. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate directly bonded protons and carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal long-range (2-3 bond) correlations, allowing for the unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS): A Predictive Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₈H₁₅NO₃, with a monoisotopic mass of approximately 293.1052 g/mol .

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 293. The fragmentation pattern will be dictated by the presence of the stable quinoline ring system and the benzyloxy and methoxy substituents.

Major Predicted Fragmentation Pathways:

  • Loss of the Benzyl Group: The most significant fragmentation is anticipated to be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragmentation for compounds containing a benzyl group. The remaining radical cation of 7-hydroxy-6-methoxyquinolin-4-ol would be observed at m/z 202.

  • Loss of a Methyl Radical from the Methoxy Group: The molecular ion may lose a methyl radical (•CH₃) to form an ion at m/z 278. This is a common fragmentation for methoxy-substituted aromatic compounds.[2][3]

  • Loss of Formaldehyde from the Methoxy Group: Subsequent to the loss of a methyl radical, the resulting ion can lose formaldehyde (CH₂O) to yield an ion at m/z 248.

  • Retro-Diels-Alder (RDA) Fragmentation of the Quinoline Ring: The quinoline ring itself can undergo RDA fragmentation, although this is typically less favored than the fragmentation of the substituents.

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Analysis cluster_data_interp Data Interpretation Sample Dissolve sample in suitable solvent (e.g., Methanol) Ionization Introduce into Mass Spectrometer (e.g., Electrospray Ionization - ESI) Sample->Ionization MS1 Acquire Full Scan MS (Determine Molecular Ion) Ionization->MS1 MS2 Perform Tandem MS (MS/MS) (Fragment Molecular Ion) MS1->MS2 Isolate M+ Interpretation Analyze Fragmentation Pattern and Confirm Structure MS2->Interpretation

Caption: A general workflow for the mass spectrometric analysis of an organic compound.

Infrared (IR) Spectroscopy: A Predictive Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various structural features. The position of some bands will be sensitive to the tautomeric equilibrium.

Vibrational Mode Predicted Wavenumber (cm⁻¹) - Enol Tautomer Predicted Wavenumber (cm⁻¹) - Keto Tautomer Intensity Justification
O-H Stretch (Phenolic)3200-3600-Broad, MediumCharacteristic of a hydrogen-bonded hydroxyl group.
N-H Stretch (Amide)-3100-3300MediumPresent in the quinolin-4(1H)-one tautomer.
C-H Stretch (Aromatic)3000-31003000-3100Medium
C-H Stretch (Aliphatic)2850-30002850-3000MediumFrom the methoxy and benzyloxy groups.
C=O Stretch (Amide)-1640-1680StrongA strong, characteristic band for the keto tautomer.[1]
C=C & C=N Stretch (Aromatic)1450-16201450-1620Medium-StrongMultiple bands are expected in this region.
C-O Stretch (Aryl Ether)1200-12751200-1275StrongAsymmetric stretch of the Ar-O-CH₂ and Ar-O-CH₃ bonds.[4][5]
C-O Stretch (Alkyl Ether)1000-11501000-1150StrongSymmetric stretch of the ether linkages.[4][5]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Prepare KBr Pellet or Thin Film Background Record Background Spectrum Prep->Background Sample Record Sample Spectrum Background->Sample Transform Fourier Transform (Interferogram to Spectrum) Sample->Transform Analysis Identify Characteristic Absorption Bands Transform->Analysis

Caption: A streamlined workflow for acquiring and interpreting an FT-IR spectrum.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, this guide offers a valuable in-silico reference for researchers in the fields of chemistry and drug development. The detailed predictions for chemical shifts, fragmentation patterns, and vibrational frequencies, along with the outlined experimental protocols, are designed to facilitate the unambiguous identification and characterization of this molecule in a laboratory setting.

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The Lynchpin Intermediate: A Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a pivotal, yet often overlooked, biochemical reagent. Its primary significance lies not in its direct biological activity, but in its role as a versatile and critical intermediate in the synthesis of potent, targeted therapeutics, particularly kinase inhibitors for oncology. We will explore its synthesis, properties, and application in the construction of advanced pharmaceutical agents, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its utility.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its rigid, planar structure and ability to be functionalized at various positions make it an ideal backbone for designing molecules that can precisely interact with biological targets. In the realm of oncology, quinoline and its close relative, quinazoline, are central to a class of drugs known as tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR), preventing the signaling cascades that drive tumor cell proliferation, survival, and metastasis.[1][2]

This compound, also known as 7-(benzyloxy)-6-methoxy-4(1H)-quinolinone, serves as a foundational building block for some of these powerful anti-cancer agents. The specific arrangement of its substituents—a methoxy group at position 6 and a benzyloxy group at position 7—are crucial for the final drug's ability to bind effectively to the target kinase. The benzyloxy group, in particular, often acts as a protecting group for the 7-hydroxyl functionality, which is a key interaction point in the EGFR binding pocket for drugs like Erlotinib.[3][4] This guide will detail the practical synthesis of this intermediate and its conversion into a more advanced precursor, contextualizing its importance within the broader scope of targeted cancer therapy.

Physicochemical Properties and Characterization

Accurate characterization of a starting reagent is fundamental to the success of any synthetic campaign. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
CAS Number 849217-23-8
Appearance Solid
Boiling Point 473.0 ± 40.0 °C at 760 mmHg
Purity Typically ≥98%
Storage 4°C, protected from light
Synonyms 7-(benzyloxy)-6-methoxy-4(1H)-quinolinone

Synthetic Workflow: From Precursors to Advanced Intermediates

The synthesis of potent kinase inhibitors is a multi-step process. This compound sits at a crucial juncture in this pathway. Below, we detail a representative workflow, starting from common precursors to generate the title compound and then advancing it to a key chlorinated intermediate ready for coupling with the desired aniline fragment.

G cluster_0 Part 1: Synthesis of this compound cluster_1 Part 2: Synthesis of the Activated Intermediate cluster_2 Part 3: Final Coupling to Kinase Inhibitor Scaffold A 3-Benzyloxy-4-methoxyaniline C Gould-Jacobs Reaction (High-Temperature Cyclization) A->C B Diethyl Malonate B->C D This compound C->D Thermal Cyclization E This compound F Chlorination (e.g., POCl₃ or SOCl₂/DMF) E->F G 7-(Benzyloxy)-4-chloro-6-methoxyquinoline F->G Hydroxyl to Chloro Substitution H 7-(Benzyloxy)-4-chloro-6-methoxyquinoline J Nucleophilic Aromatic Substitution (SNAr) H->J I Substituted Aniline (e.g., 3-ethynylaniline) I->J K 4-Anilinoquinoline Core Structure (e.g., Erlotinib precursor) J->K C-N Bond Formation

Caption: Synthetic workflow from aniline to the 4-anilinoquinoline core.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Gould-Jacobs reaction, a classic method for synthesizing quinolines.[5] The reaction involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.

Materials:

  • 3-Benzyloxy-4-methoxyaniline

  • Diethyl malonate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-benzyloxy-4-methoxyaniline (1 equivalent) in ethanol. Add diethyl malonate (1.1 equivalents). This mixture is heated to reflux for 2-4 hours to form the intermediate enamine. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The initial condensation is an equilibrium process. Using a slight excess of diethyl malonate helps drive the reaction forward. This step is crucial for setting up the subsequent cyclization.

  • Solvent Removal: Once the condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude enamine residue, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 240-250°C.

    • Trustworthiness: This high-temperature step is critical for the intramolecular cyclization that forms the quinoline ring. The temperature must be carefully controlled; insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like impurities.[5] The reaction is typically held at this temperature for 30-60 minutes.

  • Work-up and Isolation: Cool the reaction mixture to below 100°C and carefully dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the crude solid.

  • Purification: The crude product is then purified. A common method is to dissolve the solid in an aqueous NaOH solution, which deprotonates the 4-hydroxyl group to form a water-soluble salt. The solution is filtered to remove insoluble impurities. The filtrate is then acidified with HCl to a pH of approximately 6-7, causing the purified this compound to precipitate.

  • Final Steps: Collect the purified solid by filtration, wash with water, and dry under vacuum. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.

Experimental Protocol 2: Chlorination to 7-(Benzyloxy)-4-chloro-6-methoxyquinoline

The 4-hydroxyl group of the quinolin-4-ol is not a good leaving group. To facilitate the subsequent nucleophilic aromatic substitution (SNAr) with an aniline, it must be converted into a more reactive group, typically a chloride.[6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) with catalytic DMF

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube or nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flask containing this compound (1 equivalent), add a solvent such as toluene. If using SOCl₂, add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, ~3-5 equivalents) or thionyl chloride (SOCl₂, ~3-5 equivalents) to the suspension at room temperature. The reaction is exothermic and should be controlled.

    • Expert Insight: The use of a reagent like POCl₃ is a standard and effective method for converting the 4-quinolinone to the 4-chloroquinoline.[7] The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, readily displaced by chloride.

  • Reaction: Heat the mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice. This will quench the excess POCl₃ or SOCl₂. This step is highly exothermic and can release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous mixture by the slow addition of a base, such as saturated NaHCO₃ solution, until the pH is ~7-8. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, 7-(Benzyloxy)-4-chloro-6-methoxyquinoline, can be further purified by recrystallization or column chromatography.[6]

Application in Targeted Therapy: The EGFR Signaling Pathway

The ultimate value of this compound is realized in the final drug product. The 4-anilinoquinoline/quinazoline core it helps to create is a potent inhibitor of the EGFR signaling pathway. In many cancers, particularly non-small cell lung cancer (NSCLC), the EGFR is mutated or overexpressed, leading to constant signaling that promotes cell growth and division.[8][9]

EGFR inhibitors like Erlotinib function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This effectively shuts down the pro-survival signals, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Extracellular EGFR Intracellular Kinase Domain RAS RAS EGFR:f2->RAS Activates PI3K PI3K EGFR:f2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR:f0 Binds Inhibitor Quinoline-based Inhibitor (e.g., Erlotinib) Inhibitor->EGFR:f2 Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the site of action for quinoline-based inhibitors.

Conclusion and Future Outlook

This compound is a testament to the principle that in complex organic synthesis, the journey is as important as the destination. While not a therapeutic agent itself, its role as a key, high-fidelity intermediate is indispensable for the production of life-saving oncology drugs. The synthetic routes to and from this compound are well-established, robust, and scalable, making it a reliable workhorse in medicinal chemistry. As researchers continue to develop next-generation kinase inhibitors to overcome drug resistance, the fundamental quinoline and quinazoline scaffolds, and thus the intermediates used to build them, will remain a cornerstone of rational drug design.

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The 6-Methoxyquinolin-4-ol Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Within this privileged class, 6-methoxyquinolin-4-ols represent a particularly intriguing core for the development of novel therapeutics, demonstrating potential across oncology, infectious diseases, and multidrug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxyquinolin-4-ol derivatives. We will delve into the causal relationships behind experimental design, synthesize key findings from authoritative studies, and provide detailed experimental protocols to empower researchers in this dynamic field. Our focus is on elucidating how structural modifications to the 6-methoxyquinolin-4-ol core influence biological activity, thereby offering a strategic roadmap for future drug design and optimization.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to numerous therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2] The planarity of the quinoline system allows for effective intercalation with DNA and interaction with various enzymatic targets. Furthermore, its chemical tractability permits a wide range of substitutions, enabling fine-tuning of its physicochemical and pharmacological properties.

The 4-quinolone subclass, in particular, has been a fertile ground for drug discovery.[2] The presence of a ketone at the 4-position and a hydroxyl group (in its tautomeric 4-hydroxyquinoline form) provides key hydrogen bonding capabilities, which are often crucial for target engagement.

The Strategic Importance of the 6-Methoxy Group

The methoxy group (-OCH₃) at the 6-position of the quinolin-4-ol scaffold is not merely an arbitrary substitution. Its placement has significant implications for the molecule's biological profile, influencing factors such as metabolic stability, target interaction, and overall potency. The electron-donating nature of the methoxy group can modulate the electronic distribution of the quinoline ring system, which in turn can affect its binding affinity to biological targets. Moreover, the 6-position is often a key site for interaction within the binding pockets of various enzymes.

Structure-Activity Relationship (SAR) of 6-Methoxyquinolin-4-ol Derivatives

The biological activity of 6-methoxyquinolin-4-ol derivatives can be systematically modulated by introducing various substituents at different positions of the quinoline core. The following sections dissect the current understanding of the SAR for this scaffold, primarily focusing on anticancer and antimalarial activities.

Substitutions at the 2-Position: Modulating Potency and Selectivity

The 2-position of the 6-methoxyquinolin-4-ol core is a critical site for modification, often accommodating aryl or alkyl groups that can significantly influence the compound's biological activity.

  • Aryl Substituents: The introduction of an aryl group at the 2-position has been a common strategy in the design of anticancer agents. The nature and substitution pattern of this aryl ring are pivotal in determining the potency and selectivity of the resulting compounds. For instance, in a series of 6-methoxy-2-arylquinolines, the presence of a phenyl group at the 2-position was found to be important for activity. Further substitution on this phenyl ring can fine-tune the biological response.

  • Impact of Aryl Ring Substitution: Studies on related 2-phenyl-4-quinolones have shown that the position of substituents on the phenyl ring is crucial. For example, compounds with a methoxy group at the 3'-position of the phenyl ring have demonstrated significant cytotoxic activity, whereas substitution at the 4'-position can be less effective.[3]

Modifications at the 4-Position: The Role of the Hydroxyl and its Derivatives

The 4-hydroxyl group of the quinolin-4-ol is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Its conversion to other functional groups can dramatically alter the biological activity.

In a study of 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors, it was revealed that a hydroxymethyl group at the 4-position plays a key role in the efflux inhibition.[4] Specifically, the alcoholic derivatives were found to be potent inhibitors of rhodamine 123 efflux.[4]

The Influence of Substituents on the Benzenoid Ring (Positions 5, 7, and 8)

While the core topic is 6-methoxyquinolin-4-ols, understanding the influence of substituents at other positions on the benzenoid ring provides a more complete SAR picture.

  • Position 7: In the context of antimalarial 4(1H)-quinolones, a synergistic effect on activity was observed with a 6-chloro and 7-methoxy substitution pattern. This highlights the importance of the electronic and steric properties of substituents on the benzenoid ring in modulating biological activity.

  • Position 8: For quinolone antibacterials, a halogen at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria.[5] Conversely, hydrogen or methoxy groups at this position are associated with reduced phototoxicity.[5]

Tabulated SAR Data

To provide a clear and comparative overview, the following tables summarize the biological activities of representative 6-methoxyquinolin-4-ol derivatives and related analogues.

Table 1: Anticancer Activity of 6-Methoxy-4-phenyl-2-quinolone Derivatives [6]

CompoundR1R2R3Cell LineIC50 (µM)
19 HHHCOLO205>50
20 HOCH₃HCOLO2052.54
21 HHOCH₃COLO20547.1
22 OCH₃HHCOLO2050.32
25 HOCH₃HH4604.35
27 HHOCH₃H460>50
28 OCH₃HHH4600.89

Note: The core structure for this table is a 4-phenyl-2-quinolone. R1, R2, and R3 correspond to methoxy substitutions at the 6, 3', and 4' positions, respectively.

Mechanistic Insights: How do 6-Methoxyquinolin-4-ols Exert Their Effects?

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes.[1] Several mechanisms of action have been proposed for quinolin-4-ol and related compounds:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1]

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer mechanism. Certain quinoline analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

The specific mechanism of action for a given 6-methoxyquinolin-4-ol derivative will depend on its overall substitution pattern and the resulting three-dimensional structure, which dictates its affinity for various biological targets.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-methoxyquinolin-4-ol derivatives.

Synthesis: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[7]

G

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [6] * Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [6]

  • Compound Treatment:

    • Prepare serial dilutions of the 6-methoxyquinolin-4-ol derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells. [6] * Incubate the plate for a further 24, 48, or 72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8] * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. * Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [8] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [6]

Future Perspectives and Conclusion

The 6-methoxyquinolin-4-ol scaffold continues to be a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective compounds. Future research should focus on:

  • Systematic Library Synthesis: The generation of diverse libraries of 6-methoxyquinolin-4-ol derivatives with a wide range of substituents at all possible positions will be crucial for a more comprehensive understanding of the SAR.

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds will enable more targeted drug design and a deeper understanding of their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

  • Chen, Y. L., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(23), 5783. [Link]
  • Xia, Y., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2′,3′,4′-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones. Journal of Medicinal Chemistry, 41(8), 1151-1157.
  • Xia, Y., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2′,3′,4′-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones. SciSpace. [Link]
  • Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1269, 133795. [Link]
  • Chen, Y. L., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3684-3699. [Link]
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511. [Link]
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
  • Palko, M., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(12), 8856-8865. [Link]
  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • Singh, R., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(16), 6949-6966. [Link]
  • ResearchGate. Structural–activity relationship (SAR)
  • Leong, S. W., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 541-553. [Link]
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2875-2893. [Link]
  • Abu-Sini, M., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]
  • Bolla, S., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer Research and Therapeutics, 16(5), 999-1007. [Link]
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186. [Link]
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. The Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
  • Drlica, K., & Zhao, X. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Antibiotics, 10(9), 1083. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, field-proven guide for the synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a key intermediate in the development of various pharmaceutical agents. The quinolin-4-ol (or its tautomeric quinolin-4-one form) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, causality behind experimental choices, and robust, step-by-step protocols.

Strategic Overview: The Gould-Jacobs Approach

The synthesis of substituted 4-hydroxyquinolines is most reliably achieved through the Gould-Jacobs reaction .[1][2][3] This classical yet powerful method involves a sequence of condensation, thermal cyclization, saponification, and decarboxylation steps to construct the quinoline core from an appropriately substituted aniline.[4] For the target molecule, this compound, the synthesis logically commences with 4-(benzyloxy)-3-methoxyaniline.

The overall synthetic pathway is a four-step process:

  • Condensation: Nucleophilic substitution of 4-(benzyloxy)-3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: High-temperature intramolecular cyclization of the resulting anilinomethylenemalonate intermediate.

  • Saponification: Hydrolysis of the resulting ethyl ester to its corresponding carboxylic acid.

  • Decarboxylation: Thermal removal of the carboxylic acid group to yield the final product.

This strategy is particularly effective for anilines bearing electron-donating groups, such as the methoxy and benzyloxy substituents in our starting material, which facilitate the key cyclization step.[1]

Visualizing the Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting aniline to the final quinolin-4-ol product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 4-(Benzyloxy)-3-methoxyaniline + Diethyl Ethoxymethylenemalonate B Intermediate: Anilinomethylenemalonate A->B Heat (100-130 °C) (-EtOH) C Ethyl 7-(Benzyloxy)-4-hydroxy-6- methoxyquinoline-3-carboxylate B->C Heat (e.g., 250 °C) in Diphenyl Ether D 7-(Benzyloxy)-4-hydroxy-6- methoxyquinoline-3-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq) E Final Product: This compound D->E Heat (-CO2) G Anilinomethylenemalonate Anilinomethylenemalonate 6-Electron\nElectrocyclization 6-Electron Electrocyclization Anilinomethylenemalonate->6-Electron\nElectrocyclization Heat (>250°C) Cyclized Intermediate Cyclized Intermediate 6-Electron\nElectrocyclization->Cyclized Intermediate Keto-Enol\nTautomerism Keto-Enol Tautomerism Cyclized Intermediate->Keto-Enol\nTautomerism Elimination of EtOH Ethyl 4-oxo-quinoline-3-carboxylate\n(Keto form) Ethyl 4-oxo-quinoline-3-carboxylate (Keto form) Keto-Enol\nTautomerism->Ethyl 4-oxo-quinoline-3-carboxylate\n(Keto form) Ethyl 4-hydroxy-quinoline-3-carboxylate\n(Enol form) Ethyl 4-hydroxy-quinoline-3-carboxylate (Enol form) Ethyl 4-oxo-quinoline-3-carboxylate\n(Keto form)->Ethyl 4-hydroxy-quinoline-3-carboxylate\n(Enol form) Tautomerization

Caption: Simplified mechanism of the key thermal cyclization step.

Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. High-temperature reactions require extreme caution.

Step 1: Synthesis of Diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate
  • Rationale: This initial condensation reaction forms the key acyclic intermediate. Heating the neat mixture is often sufficient to drive the reaction forward by eliminating ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline.

  • Protocol:

    • In a 100 mL round-bottom flask, combine 4-(benzyloxy)-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

    • Heat the mixture with stirring at 120-130 °C for 2 hours.

    • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the aniline spot is no longer visible.

    • Cool the reaction mixture to approximately 60 °C and apply a vacuum to remove the ethanol byproduct, which will distill off.

    • The resulting crude oil or solid is typically of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate
  • Rationale: This is the critical, high-temperature cyclization step. Diphenyl ether serves as a non-reactive, high-boiling solvent to facilitate the required thermal energy transfer for the intramolecular ring closure. The product precipitates upon cooling, simplifying its isolation.

  • Protocol:

    • In a separate flask, pre-heat a volume of diphenyl ether (approximately 10 times the mass of the intermediate from Step 1) to 250 °C.

    • Add the crude intermediate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring over 15-20 minutes.

    • Maintain the temperature at 250 °C and continue stirring for an additional 30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Add hexanes to the mixture to further precipitate the product and dilute the diphenyl ether.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with hexanes to remove residual diphenyl ether.

    • Dry the solid under vacuum to yield the crude ethyl ester.

Step 3: Synthesis of 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
  • Rationale: Saponification converts the ethyl ester into a carboxylate salt using a strong base like sodium hydroxide. Subsequent acidification is necessary to protonate the carboxylate and the 4-hydroxy group, causing the carboxylic acid product to precipitate from the aqueous solution. [5]

  • Protocol:

    • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux (approximately 100 °C) with stirring for 1-2 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

    • Cool the resulting clear solution in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A thick precipitate will form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Dry the solid thoroughly under vacuum.

Step 4: Synthesis of this compound
  • Rationale: The final step is a thermal decarboxylation. Heating the quinoline-3-carboxylic acid above its melting point drives the elimination of carbon dioxide to yield the desired product. [1]This reaction is often performed neat or in a high-boiling solvent to ensure efficient and complete reaction.

  • Protocol:

    • Place the dried carboxylic acid from Step 3 into a flask suitable for high-temperature reactions.

    • Heat the solid carefully to a temperature just above its melting point (typically in the range of 230-250 °C). The use of a high-boiling solvent like diphenyl ether is again an option.

    • Maintain this temperature until the evolution of CO₂ gas ceases (bubbling stops). This typically takes 30-60 minutes.

    • Cool the reaction mixture to room temperature. The resulting solid is the crude final product.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.

Summary of Reaction Parameters

StepReactionKey ReactantsMolar Ratio (Aniline-based)SolventTemperature (°C)Time (h)
1Condensation4-(Benzyloxy)-3-methoxyaniline, DEEM1.0 : 1.1None (Neat)120-1302
2CyclizationAnilinomethylenemalonate Intermediate1.0Diphenyl Ether2500.5-1
3SaponificationEthyl Quinoline-3-carboxylate1.010% NaOH (aq)100 (Reflux)1-2
4DecarboxylationQuinoline-3-carboxylic Acid1.0None or Diphenyl Ether230-2500.5-1

Concluding Remarks

The Gould-Jacobs synthesis provides a robust and reliable pathway to this compound. Careful control of reaction temperatures, particularly during the cyclization and decarboxylation steps, is paramount to achieving high yields and purity. The protocols and insights provided in this document offer a comprehensive framework for the successful synthesis of this valuable chemical intermediate, empowering further research and development in medicinal chemistry.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
  • Molecules. (2021).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
  • PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. [Link]
  • YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. YouTube. [Link]
  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]

Sources

Application Note & Synthesis Protocol: 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The quinolin-4-ol (or its tautomer, quinolin-4-one) scaffold is a privileged structure found in numerous therapeutic agents. The protocol herein is based on the robust and well-established Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and offers expert insights into process optimization and safety considerations, designed for researchers in synthetic organic chemistry and drug development.

Introduction & Scientific Background

The quinoline ring system is of paramount importance in pharmaceutical sciences, forming the structural basis for a wide range of drugs, including antimalarials, antibacterials, and anticancer agents.[3][4] Specifically, 4-hydroxyquinoline derivatives are crucial intermediates in the synthesis of more complex molecules. The target compound, this compound, incorporates a benzyloxy protecting group, which allows for selective manipulation of the phenolic hydroxyl group in subsequent synthetic steps.

The chosen synthetic strategy is the Gould-Jacobs reaction, which has been a cornerstone of quinoline synthesis since its discovery in 1939.[1][2] The reaction proceeds in two main stages: (1) the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by (2) a high-temperature thermal cyclization to yield the 4-hydroxyquinoline ring system.[5] This method is particularly effective for anilines bearing electron-donating groups, such as the methoxy and benzyloxy substituents present in our precursor.[1]

Synthetic Strategy & Mechanism

The overall synthesis transforms 3-(Benzyloxy)-4-methoxyaniline into the target quinolin-4-ol via a two-step sequence.

Overall Reaction Scheme: (Self-generated image, not from search results)

Step A: Condensation. The synthesis initiates with a nucleophilic vinylic substitution. The nitrogen atom of the aniline attacks the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to generate the stable intermediate, diethyl 2-((3-(benzyloxy)-4-methoxyphenylamino)methylene)malonate.

Step B: Thermal Cyclization. This critical step requires substantial thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization reaction.[3] The intramolecular cyclization occurs onto the ortho-position of the aniline ring. For the 3,4-disubstituted aniline used here, the cyclization proceeds regioselectively to the less sterically hindered C6 position, leading to the desired 7-substituted quinoline product. The reaction forms the ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its keto form. For the synthesis of the title compound, subsequent hydrolysis and decarboxylation steps would be required to remove the ester group at the 3-position. However, the core 4-hydroxyquinoline formation is the key transformation detailed here.

Mechanism Visualization

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3-(Benzyloxy)-4-methoxyaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate EtOH_out1 EtOH_out1 Intermediate->EtOH_out1 - EtOH Intermediate_ref Intermediate Product Ethyl 7-(Benzyloxy)-4-hydroxy- 6-methoxyquinoline-3-carboxylate Intermediate_ref->Product Heat (>250 °C) 6π-electrocyclization EtOH_out2 EtOH_out2 Product->EtOH_out2 - EtOH

Caption: Mechanism of the Gould-Jacobs reaction for quinolin-4-ol synthesis.

Experimental Protocol

Safety Precaution: This protocol involves very high temperatures and the use of high-boiling point solvents. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and thermal gloves, must be worn.

Materials & Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
3-(Benzyloxy)-4-methoxyaniline229.2714954-94-0Starting material (1.0 eq)
Diethyl ethoxymethylenemalonate (DEEM)216.2387-13-8Reagent (1.1 eq)
Dowtherm™ A~1668004-13-5High-boiling solvent (diphenyl ether/biphenyl)
Ethanol (EtOH)46.0764-17-5Solvent for purification
Hexanes-110-54-3Solvent for purification
Round-bottom flask (250 mL)--Equipped with reflux condenser
Heating mantle with stirrer--High-temperature capable
Buchner funnel and filter flask--For product isolation
Step-by-Step Procedure
Part 1: Synthesis of Diethyl 2-((3-(benzyloxy)-4-methoxyphenylamino)methylene)malonate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Benzyloxy)-4-methoxyaniline (10.0 g, 43.6 mmol, 1.0 eq).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM) (10.4 g, 48.0 mmol, 1.1 eq) to the flask.

  • Condensation Reaction: Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aniline starting material.

  • Work-up: After 2 hours, remove the heat source and allow the mixture to cool to approximately 80 °C. Apply a vacuum to the flask to remove the ethanol formed during the reaction. The resulting product is a viscous oil or a low-melting solid and is typically used in the next step without further purification.

Part 2: Thermal Cyclization to this compound
  • Reaction Setup: To the flask containing the crude intermediate from Part 1, add Dowtherm™ A (100 mL). Equip the flask with a high-temperature thermometer and a distillation head to allow for the removal of ethanol.

  • Thermal Cyclization: Heat the mixture using a heating mantle to 250-260 °C. Maintain this temperature and stir vigorously. Ethanol will distill from the reaction mixture as the cyclization proceeds. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC until the intermediate spot has disappeared.

  • Isolation: Turn off the heating and allow the reaction mixture to cool to below 100 °C. A precipitate of the product should form upon cooling.

  • Purification: Carefully add hexanes (100 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of warm hexanes to remove residual Dowtherm A. Follow with a wash of cold ethanol to remove any remaining impurities.

  • Drying: Dry the resulting off-white or pale yellow solid under vacuum to yield the final product, ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate. Note: As mentioned, this protocol yields the 3-ethoxycarbonyl derivative. To obtain the title compound, a subsequent hydrolysis and decarboxylation step is necessary.

Workflow Visualization

Synthesis_Workflow start Start Materials: - 3-(Benzyloxy)-4-methoxyaniline - DEEM step1 Step 1: Condensation Heat at 120-130 °C, 2h start->step1 intermediate Isolate Crude Intermediate (Viscous Oil) step1->intermediate step2 Step 2: Thermal Cyclization Add Dowtherm A, Heat to 250-260 °C intermediate->step2 cool_precipitate Cool Reaction Mixture Precipitate Forms step2->cool_precipitate filter_wash Filter and Wash Solid (Hexanes, Ethanol) cool_precipitate->filter_wash product Final Product: This compound (as 3-carboxylate ester) filter_wash->product

Caption: Experimental workflow for the synthesis of the quinolin-4-ol core.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (mp): To assess the purity of the crystalline solid.

Troubleshooting & Expert Insights

  • Low Yield in Cyclization: The most common issue is incomplete cyclization or decomposition due to the high temperature. Ensure the reaction temperature is accurately monitored and maintained. The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for even heat distribution.[5]

  • Difficulty Removing Dowtherm A: This solvent has a very low vapor pressure. Thorough washing of the precipitated product with a non-polar solvent like hexanes or toluene while the product is on the filter is essential.

  • Regioselectivity: While the cyclization is expected to be highly regioselective for this substrate, the formation of a minor isomer is possible. Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) may be necessary to obtain a highly pure product.

  • Microwave-Assisted Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation, which can dramatically reduce reaction times and potentially improve yields by providing rapid and uniform heating.[3] This is a viable alternative for laboratories equipped with a microwave reactor.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
  • Saczewski, F.; Balewski, Ł. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022, 27 (19), 6299. [Link]
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
  • MDPI. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules2023, 28 (15), 5808. [Link]

Sources

Laboratory Preparation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the tyrosine kinase inhibitor Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a crucial building block in medicinal chemistry. Its quinoline core is a prevalent scaffold in a wide array of therapeutic agents. The strategic placement of the benzyloxy and methoxy groups on the quinoline ring allows for further functionalization, making it a versatile intermediate in the development of targeted therapies. The synthesis of this compound primarily relies on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1]

Synthetic Strategy: The Gould-Jacobs Reaction

The laboratory preparation of this compound is achieved through a multi-step synthesis centered around the Gould-Jacobs reaction. This classic reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinol.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 3-(Benzyloxy)-4-methoxyaniline C Condensation Intermediate (Diethyl 2-(((3-(benzyloxy)-4-methoxyphenyl)amino)methylene)malonate) A->C Condensation ~120-130°C B Diethyl ethoxymethylenemalonate (DEEM) B->C E 7-(Benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C->E Thermal Cyclization High Temperature (e.g., Diphenyl ether, ~250°C) D Thermal Cyclization G This compound E->G Decarboxylation Heat F Decarboxylation

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-understood mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 3-(benzyloxy)-4-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization: This critical step requires significant thermal energy to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system, yielding ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Saponification (Hydrolysis): The ester group of the quinoline intermediate is hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.

  • Decarboxylation: The resulting 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is then heated at a high temperature, leading to the loss of carbon dioxide and the formation of the final product, this compound.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier Examples
3-(Benzyloxy)-4-methoxyanilineC₁₄H₁₅NO₂229.28Commercially available
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Sigma-Aldrich, Fisher Scientific
Diphenyl etherC₁₂H₁₀O170.21Commercially available
Sodium Hydroxide (NaOH)NaOH40.00Commercially available
Hydrochloric Acid (HCl), concentratedHCl36.46Commercially available
Ethanol (EtOH)C₂H₅OH46.07Commercially available
AcetonitrileCH₃CN41.05Fisher Scientific
Step 1: Condensation of 3-(Benzyloxy)-4-methoxyaniline with Diethyl ethoxymethylenemalonate

This initial step forms the key anilinomethylenemalonate intermediate.

Condensation_Step reagents 3-(Benzyloxy)-4-methoxyaniline + Diethyl ethoxymethylenemalonate conditions Heat (120-130°C, 2 hours) - Ethanol reagents->conditions product Diethyl 2-(((3-(benzyloxy)-4-methoxyphenyl)amino)methylene)malonate conditions->product

Caption: Schematic of the condensation reaction.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(benzyloxy)-4-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 120-130°C for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • After completion, allow the reaction mixture to cool to room temperature. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization and Saponification

This step involves the high-temperature cyclization to form the quinoline ring, followed by hydrolysis of the ester.

Procedure:

  • In a separate flask, heat diphenyl ether to 240-250°C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 15-30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the ethyl ester of the quinoline carboxylic acid.

  • Filter the precipitate and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • Suspend the crude ester in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Decarboxylation

The final step to obtain the target compound.

Procedure:

  • Place the dried 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid in an inert, high-boiling solvent (e.g., diphenyl ether) to a temperature above its melting point (typically 250-270°C) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and add a solvent in which the product is soluble while hot but sparingly soluble when cold (e.g., ethanol or acetonitrile).

  • The crude this compound will precipitate upon cooling.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Microwave-Assisted Alternative for Cyclization:

For a more rapid and often higher-yielding alternative to thermal cyclization in diphenyl ether, microwave irradiation can be employed.[2]

  • Place the anilinomethylenemalonate intermediate in a microwave-safe vessel.

  • Irradiate at a high temperature (e.g., 250-300°C) for a short period (e.g., 5-15 minutes).[2]

  • After cooling, the product can be isolated and purified as described above.

Characterization Data

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are typical expected data for this compound.

Analysis Expected Results
¹H NMR Signals corresponding to the aromatic protons of the quinoline and benzyl groups, a singlet for the methoxy group, and a singlet for the benzylic methylene protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the quinolinone, the aromatic carbons, the methoxy carbon, and the benzylic carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₅NO₃, MW: 281.31 g/mol ).
IR (KBr) Characteristic peaks for N-H and O-H stretching (broad), C=O stretching (quinolinone), and C-O-C stretching (ether).

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents or products.

Reagent-Specific Hazards:

  • Diethyl ethoxymethylenemalonate (DEEM): May cause skin and eye irritation. Handle in a well-ventilated area or a fume hood.

  • 3-(Benzyloxy)-4-methoxyaniline: Amines can be toxic and irritants. Avoid inhalation and skin contact.

  • Diphenyl ether: High boiling point and can cause irritation upon contact. Use with adequate ventilation, especially when heated to high temperatures.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.

Reaction Hazards:

  • The thermal cyclization step involves very high temperatures. Ensure proper heating mantles and temperature control are used. Avoid heating flammable solvents directly.

  • The decarboxylation step releases carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood.

Troubleshooting

Problem Possible Cause Solution
Low yield in condensation step Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are pure.
Low yield in cyclization step Insufficient temperature or reaction time.Ensure the temperature of the diphenyl ether is maintained at the target range. For microwave synthesis, optimize time and temperature.[2]
Incomplete decarboxylation Insufficient heating.Ensure the temperature is high enough for a sustained period to drive the reaction to completion.
Product is difficult to purify Presence of side products or residual solvent.Optimize recrystallization solvent system. Consider column chromatography for higher purity.

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the high-temperature cyclization and decarboxylation steps, researchers can obtain this valuable intermediate in good yield and purity. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and efficiency. Adherence to proper safety protocols is paramount throughout the synthesis.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

Sources

Application Notes and Protocols for Evaluating 7-(Benzyloxy)-6-methoxyquinolin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the development of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, targeting kinases has become a major focus in drug discovery.[4] Several FDA-approved drugs containing the quinoline core structure effectively target key kinases implicated in cancer signaling pathways, such as EGFR, VEGFR, and c-Met, validating its importance as a "privileged" structure.[1][5][6]

7-(Benzyloxy)-6-methoxyquinolin-4-ol, a derivative of the quinoline scaffold, presents a promising candidate for investigation as a novel kinase inhibitor. Its structural features suggest potential interactions within the ATP-binding pocket of various kinases. This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights for the systematic evaluation of this compound's kinase inhibitory activity using established in vitro assay platforms.

Guiding Principles for Robust Kinase Inhibition Assays

To ensure the generation of reliable and reproducible data, several key principles must be considered when designing and executing kinase inhibition assays.[7][8][9]

  • Assay Selection: The choice of assay technology depends on factors such as the specific kinase, available reagents, and required throughput. This guide details three widely adopted, robust platforms: ADP-Glo™ (luminescence-based), LanthaScreen™ (TR-FRET-based), and Z'-LYTE™ (FRET-based).[10][11][12]

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical parameter that directly influences the measured IC50 value.[9][13] It is recommended to perform initial screens at an ATP concentration close to the Michaelis constant (Km) of the kinase to identify potent inhibitors.

  • Controls: The inclusion of appropriate positive and negative controls is essential for data validation. A known potent, non-selective inhibitor (e.g., Staurosporine) can serve as a positive control, while a vehicle control (e.g., DMSO) is used as a negative control.[3][7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying inhibitor potency. This value is determined by fitting the dose-response data to a sigmoidal curve.[3]

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for screening and characterizing a novel compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity & Mechanism A Prepare Compound Stock (this compound in DMSO) B Select Kinase Panel (e.g., representative kinases from different families) A->B C Perform Single-Dose Inhibition Assay (e.g., at 1 µM and 10 µM) B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Prepare Serial Dilutions of 'Hit' Compound F Perform Dose-Response Assay (e.g., 10-point titration) E->F G Calculate IC50 Values F->G H Expand Kinase Panel (Kinome-wide profiling) G->H J Mechanism of Action Studies (e.g., ATP competition assays) G->J I Determine Selectivity Profile H->I

Caption: Workflow for kinase inhibitor screening and characterization.

Protocol 1: ADP-Glo™ Kinase Assay (Luminescence-based)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][14] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[14][15]

Materials:
  • This compound

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series is common.

    • Prepare a 4X final concentration of the compound dilutions in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound dilutions or vehicle control (e.g., 4% DMSO in buffer) to the appropriate wells.[16]

    • Add 2.5 µL of 4X Kinase solution to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[14][15]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature.[14][15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation:
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET-based)

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to the ATP site of a kinase.[11] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's active site.[17][18] When both are bound, a high FRET signal is observed. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.[11]

Materials:
  • This compound

  • Tagged kinase of interest (e.g., GST-tagged, His-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]

  • 384-well, low-volume, black plates

  • TR-FRET-capable plate reader

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound.

    • Prepare 3X final concentrations of the compound dilutions in Kinase Buffer A.

  • Assay Assembly:

    • The assay is typically performed in a 15 µL final volume.

    • Add 5 µL of the 3X compound dilutions or vehicle control to the wells of a 384-well plate.[19]

    • Prepare a 3X Kinase/Antibody mixture in Kinase Buffer A. Add 5 µL of this mixture to each well.[19]

    • Prepare a 3X Tracer solution in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.[19]

  • Incubation and Measurement:

    • Mix the plate gently.

    • Incubate for 60 minutes at room temperature, protected from light.[17]

    • Measure the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of LanthaScreen™ Assay Principle

G cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) K Kinase Ab Eu-Ab K->Ab Binding T Tracer-AF647 K->T Binding Ab->T FRET K2 Kinase Ab2 Eu-Ab K2->Ab2 Binding I Inhibitor K2->I Binding

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Protocol 3: Z'-LYTE™ Kinase Assay (FRET-based)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme method that measures kinase activity by monitoring the phosphorylation of a FRET-based peptide substrate.[12] The peptide is labeled with two fluorophores (coumarin and fluorescein). Phosphorylation of the peptide protects it from cleavage by a development reagent protease.[20] Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the emission ratio.

Materials:
  • This compound

  • Kinase of interest

  • Z'-LYTE™ Peptide Substrate

  • ATP

  • Kinase Buffer

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • 384-well, black plates

  • FRET-capable plate reader

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound.

    • Prepare 4X final concentrations of the compound dilutions in Kinase Buffer.

  • Kinase Reaction:

    • The kinase reaction is typically performed in a 10 µL volume.

    • Add 2.5 µL of 4X compound dilutions or vehicle control to the wells.

    • Add 5 µL of a 2X Kinase/Peptide Substrate mixture.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction:

    • Add 5 µL of the Development Reagent solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Stopping the Reaction and Measurement:

    • Add 5 µL of the Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader using standard coumarin (ex: 400 nm, em: 445 nm) and fluorescein (ex: 400 nm, em: 520 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent phosphorylation based on controls (0% and 100% phosphorylation).

    • Calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting and Best Practices

  • Compound Interference: Some compounds can interfere with assay signals (e.g., autofluorescence). It is crucial to run compound-only controls (without enzyme) to identify and correct for such interference.[8]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is important to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells.[8]

  • Reagent Quality: Ensure all reagents, especially ATP and kinase, are of high purity and stored correctly to maintain their activity.[8]

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[18]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of this compound as a potential kinase inhibitor. By employing these industry-standard assays and adhering to best practices, researchers can generate high-quality, reproducible data to characterize the potency and selectivity of this compound, thereby guiding future drug discovery efforts.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Guédat, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Harris, C. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Doctoral dissertation).
  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-34). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 535.
  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.
  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409.

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Using 7-(Benzyloxy)-6-methoxyquinolin-4-ol in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline molecular scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of quinolin-4-one, in particular, have demonstrated significant potential as therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][5] This document introduces This compound , a member of this promising chemical class, and provides a comprehensive, experience-driven guide for its systematic evaluation in cell-based assays. We present a tiered experimental framework designed for researchers in academic and drug development settings, progressing from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The protocols herein are designed not merely as instructions, but as self-validating experimental systems, complete with the scientific rationale behind key steps to empower researchers to confidently assess the biological activity of this compound.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to drug discovery, and the quinoline ring system is among the most prolific.[4] Its derivatives are known to modulate a wide range of biological processes, with many acting as potent inhibitors of protein kinases—enzymes that are frequently dysregulated in diseases like cancer.[6][7] The structural features of this compound suggest it may interact with ATP-binding sites on various kinases, making it a compelling candidate for investigation as a modulator of cellular signaling pathways.

Based on the extensive literature on related quinoline derivatives, we hypothesize that this compound may exert its effects by inhibiting key oncogenic signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and metabolism.[8]

Hypothetical_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-(Benzyloxy)-6-methoxy- quinolin-4-ol Compound->AKT  Hypothesized  Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

This guide provides a logical, tiered screening cascade to test this hypothesis, beginning with a broad assessment of cytotoxicity and proceeding to more specific mechanistic assays.

Recommended Screening Cascade & Workflow

To efficiently characterize a novel compound, a multi-step approach is essential. This allows for early " go/no-go " decisions and conserves resources by focusing mechanistic studies on compounds with promising initial activity.

Experimental_Workflow Start Compound Stock Preparation (Protocol 3.1) Primary Tier 1: Primary Cytotoxicity Screen (MTT Assay - Protocol 4) Start->Primary Analysis1 Data Analysis: Calculate IC50 Values Primary->Analysis1 Decision IC50 < Threshold? (e.g., < 10 µM) Analysis1->Decision Secondary Tier 2: Mechanism of Action (Protocols 5 & 6) Decision->Secondary Yes Stop Compound Inactive or Not Potent Decision->Stop No Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Secondary->Apoptosis Kinase Kinase Pathway Assay (Phospho-Akt ELISA) Secondary->Kinase End Elucidate Mechanism & Identify Lead Apoptosis->End Kinase->End

Caption: A tiered workflow for the cellular characterization of novel compounds.

Essential Preliminary Step: Compound Handling and Solubilization

Proper handling of the test compound is critical for reproducible results. Quinoline-based compounds are typically poorly soluble in aqueous media.

3.1. Protocol: Preparation of a Concentrated Stock Solution

  • Reconstitution: Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquoting: Dispense the primary stock into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium.

    • Causality Note: The final concentration of DMSO in the culture wells should be kept below 0.5% (and ideally below 0.1%) to prevent solvent-induced cytotoxicity.[9] A vehicle control (media with the same final DMSO concentration as the highest compound dose) must be included in every experiment.[10]

Tier 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)

The first step is to determine the compound's effect on cell viability and calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[10]

4.1. Materials

  • Selected cancer cell lines (e.g., A549 lung, HCT116 colon, MCF-7 breast)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

4.2. Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[9][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO only) and blank control (medium only) wells.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11][12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][13] Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

4.3. Data Analysis and Interpretation

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.

Table 1: Example IC50 Data for this compound

Cell LineTissue of OriginIC50 (µM) after 72h
A549Lung Carcinoma2.5
HCT116Colon Carcinoma5.1
MCF-7Breast Adenocarcinoma8.3
HEK293Normal Embryonic Kidney> 50

Data are hypothetical and for illustrative purposes only.

Tier 2 Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)

If the compound shows significant cytotoxicity, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. This can be measured by quantifying the activity of executioner caspases 3 and 7.[9]

5.1. Materials

  • Hit cancer cell line (e.g., A549)

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control for apoptosis (e.g., Staurosporine)

5.2. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with the compound at concentrations around its IC50 and 2x IC50. Include vehicle and positive controls.

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the induction of apoptosis.[9]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

    • Mix gently by orbital shaking for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

5.3. Data Analysis Calculate the fold change in caspase activity by dividing the luminescence signal of treated wells by the signal from vehicle control wells. A significant (e.g., >2-fold) increase indicates apoptosis induction.

Tier 2 Protocol: Cellular Kinase Pathway Inhibition (Phospho-Akt ELISA)

To test the hypothesis that the compound inhibits the PI3K/Akt pathway, a cell-based ELISA can be used to measure the phosphorylation of Akt at a key residue (e.g., Ser473) upon growth factor stimulation.

6.1. Materials

  • Hit cancer cell line (e.g., A549)

  • 96-well cell culture plates

  • Serum-free medium

  • Growth factor for stimulation (e.g., EGF or IGF-1)

  • Phospho-Akt (Ser473) and Total Akt ELISA kit

6.2. Step-by-Step Methodology

  • Cell Seeding and Starvation: Seed cells and allow them to grow to 80-90% confluency. Then, replace the medium with serum-free medium and incubate for 12-16 hours to reduce basal signaling activity.[9]

  • Compound Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound (and a known pathway inhibitor as a positive control) for 1-2 hours.[9]

  • Pathway Stimulation: Stimulate the cells by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes. Include an unstimulated control.[9]

  • Cell Lysis: Immediately aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure: Perform the ELISA as per the kit protocol, which typically involves adding lysates to plates pre-coated with capture antibodies for either phosphorylated or total Akt, followed by detection antibodies.

  • Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).[11]

6.3. Data Analysis For each treatment condition, normalize the phospho-Akt signal to the total Akt signal. Express the results as a percentage of the signal from the stimulated vehicle control. This will reveal if the compound inhibits growth factor-induced Akt phosphorylation in a dose-dependent manner.

Conclusion and Future Directions

This application guide provides a robust, tiered framework for the initial characterization of this compound. By following these protocols, researchers can efficiently determine the compound's cytotoxic potential (IC50), investigate its ability to induce apoptosis, and test a primary hypothesis regarding its mechanism of action as a kinase pathway inhibitor. Positive results from this cascade would provide a strong rationale for more advanced studies, including broad-panel kinase screening to identify specific molecular targets, cell cycle analysis, and eventual progression to in vivo efficacy models.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Quinoline-8-Sulfonamide Derivatives.
  • BenchChem. (2025). Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay Development in Screening Indolo[4,3-fg]quinoline Compounds.
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor.
  • Ferreira, M. J. U., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Saczewski, F., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde.
  • BenchChem. (2025). Discovery and history of quinoline-4-carboxylic acid derivatives.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.
  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).

Sources

Application Notes and Protocols for the Dissolution of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Quinolin-4-ol Scaffold

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a prominent motif in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2] Compounds of this class, including this compound, are often characterized by their planar, aromatic structure, which contributes to their biological activity but frequently results in poor aqueous solubility. This presents a significant challenge for researchers aiming to evaluate its biological effects in aqueous experimental systems, such as cell-based assays or in vivo models.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. The protocols herein are designed to ensure compound stability, maximize bioavailability in experimental settings, and maintain data integrity through scientifically sound and reproducible methods.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is paramount for its effective use and for ensuring laboratory safety.

Physicochemical Data Summary

PropertyValue/InformationSource(s)
Molecular Formula C₁₇H₁₅NO₃[6]
Molecular Weight 281.31 g/mol [6][7]
Appearance Solid (likely off-white to cream-colored)
Storage Sealed in a dry environment at room temperature or refrigerated (4°C).[6][7]
Predicted Solubility Poor in water; soluble in organic solvents like DMSO.[3][4][5]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar quinoline and quinazolinone derivatives suggest the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8][9][10]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[9][10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol I: Preparation of High-Concentration Stock Solutions for In Vitro Use

For most in vitro applications, such as cell-based assays, a high-concentration stock solution in a suitable organic solvent is the standard starting point. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[1][11][12][13]

Rationale for Solvent Choice:

  • DMSO's Efficacy: As a strong, dipolar aprotic solvent, DMSO can effectively disrupt the crystal lattice of solid compounds like this compound.[12][13]

  • Biocompatibility at Low Concentrations: While neat DMSO is cytotoxic, it is generally well-tolerated by most cell lines at final concentrations of less than 0.5% (v/v), and ideally below 0.1%.[1]

Step-by-Step Protocol:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this in a fume hood or a designated weighing station.

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Facilitate dissolution by vortexing the solution for 1-2 minutes. If necessary, brief sonication in a water bath can be used to break up any aggregates. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound to RT Weigh Weigh Solid Compound Equilibrate->Weigh Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Store Store at -20°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution.

Protocol II: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium immediately before use.

Key Considerations:

  • Final DMSO Concentration: It is critical to calculate the dilutions to ensure the final concentration of DMSO in the cell culture wells remains below cytotoxic levels (typically <0.5%).[1]

  • Vehicle Control: A vehicle control is mandatory in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound, allowing for the differentiation of compound-specific effects from solvent-induced artifacts.

Step-by-Step Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilutions: Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you might add 1 µL of a 10 mM stock to 999 µL of medium (a 1:1000 dilution).

  • Treatment of Cells: Add the appropriate volume of the working solutions to your cell culture plates. Ensure that the vehicle control wells receive an equivalent volume of the medium containing the corresponding DMSO concentration.

  • Incubation: Incubate the cells for the desired experimental duration.

Protocol III: Strategies for Formulating this compound for In Vivo Experiments

The direct use of a DMSO stock solution is generally not suitable for in vivo studies due to its potential toxicity and precipitation upon injection into the aqueous environment of the bloodstream.[3] Therefore, more complex formulation strategies are required to improve the solubility and bioavailability of poorly water-soluble compounds like this compound.[3][4][14]

Decision-Making Framework for In Vivo Formulation

cluster_options Formulation Options cluster_validation Validation Start Poorly Soluble Compound (e.g., this compound) Solubility_Test Initial Solubility Screening (DMSO, Ethanol, PEG400, etc.) Start->Solubility_Test CoSolvent Co-Solvent System (e.g., DMSO/PEG/Saline) Solubility_Test->CoSolvent Sufficient Solubility Surfactant Surfactant-Based System (e.g., Tween 80, Cremophor EL) Solubility_Test->Surfactant Solubility Still Low Lipid Lipid-Based System (e.g., SEDDS, Liposomes) Solubility_Test->Lipid Very Poor Solubility Stability_Check Physical & Chemical Stability Assessment CoSolvent->Stability_Check Surfactant->Stability_Check Lipid->Stability_Check Stability_Check->Solubility_Test Not Stable Tolerability_Check Animal Tolerability (Local & Systemic) Stability_Check->Tolerability_Check Stable Tolerability_Check->Solubility_Test Not Tolerated Final Optimized Formulation for In Vivo Dosing Tolerability_Check->Final Tolerated

Caption: Decision framework for in vivo formulation.

Common Formulation Approaches:

  • Co-Solvent Systems:

    • Principle: This approach involves using a mixture of a primary organic solvent (like DMSO or ethanol) with other, more biocompatible solvents (e.g., polyethylene glycol 300/400, propylene glycol) and finally diluting in an aqueous vehicle like saline or PBS.

    • Example Formulation: A common vehicle is a mixture of DMSO, PEG400, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline. The compound is first dissolved in DMSO, then PEG400 is added, and finally, the saline is added slowly while vortexing.

    • Causality: The co-solvent system maintains the drug in solution by creating a microenvironment that is more favorable to the hydrophobic drug molecule than a purely aqueous system.

  • Surfactant-Based Systems:

    • Principle: Surfactants, such as Tween® 80 or Cremophor® EL, can be used to form micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility in an aqueous medium.[3]

    • Example Formulation: The compound can be dissolved in a small amount of ethanol or DMSO, and then a solution of 5-10% Tween® 80 in saline is added.

    • Causality: The hydrophobic core of the micelles sequesters the drug from the aqueous environment, while the hydrophilic shell of the micelles interacts favorably with water, keeping the entire complex in suspension.

  • Lipid-Based Formulations:

    • Principle: For very poorly soluble compounds, lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can be employed.[5][14] These consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

    • Application: This is a more advanced technique typically used in later stages of drug development but is a powerful tool for enhancing oral bioavailability.

Validation is Key: Any chosen formulation must be validated for:

  • Physical Stability: Ensure the compound does not precipitate out of solution over the duration of the experiment.

  • Animal Tolerability: The vehicle itself should not cause adverse effects in the animal model. A vehicle-only control group is essential.

References

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • PubChem. 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration.
  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.
  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.
  • Kerff, F., & Liégeois, J.-F. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi.
  • Bald, D., et al. (2020). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
  • Senchenko, E., et al. (2022). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa.
  • Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.
  • El-Subbagh, H. I., & Al-Obaid, A. M. (1996). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro.
  • Ubeimar, B., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
  • PubChem. 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one.
  • Wypych, G. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • ResearchGate. Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent.
  • gChem Global. Dimethyl Sulfoxide (DMSO).

Sources

Application Notes & Protocols: 7-(Benzyloxy)-6-methoxyquinolin-4-ol as a Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] Among the myriad of quinoline derivatives, 7-(Benzyloxy)-6-methoxyquinolin-4-ol stands out as a particularly versatile intermediate. Its strategic placement of functional groups—a protected hydroxyl at the 7-position, a methoxy group at the 6-position, and a reactive hydroxyl at the 4-position—makes it an ideal precursor for the synthesis of complex, multi-functionalized molecules. The benzyl protecting group offers robust stability during initial synthetic steps and can be selectively removed under mild conditions in later stages, a critical feature in multi-step drug synthesis.

This guide provides a comprehensive overview of the synthesis and application of this compound, with a specific focus on its role as a key intermediate in the synthesis of Bosutinib, a potent tyrosine kinase inhibitor.[2][3] We will delve into the mechanistic rationale behind the synthetic protocols, offering detailed, step-by-step procedures suitable for both academic research and industrial drug development settings.

Synthesis of the Intermediate: this compound

The synthesis of this compound is a multi-step process that begins from readily available starting materials. A common and efficient route starts from 3-methoxy-4-hydroxybenzoic acid.[3][4] This pathway involves esterification, benzylation of the phenolic hydroxyl group, nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinolin-4-ol core.

Mechanistic Insights

The key transformation in this synthesis is the Gould-Jacobs reaction, or a similar cyclization, which forms the quinoline ring system. The reaction typically involves the condensation of an aniline derivative with a β-ketoester or a related species, followed by thermal cyclization. The regioselectivity of the cyclization is crucial and is dictated by the electronic nature of the substituents on the aniline ring. The final step is often a saponification to yield the quinolin-4-ol.

Experimental Workflow for Synthesis

G A 3-Methoxy-4-hydroxybenzoic acid B Methyl 4-(benzyloxy)-3-methoxybenzoate A->B 1. Esterification 2. Benzylation C Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B->C Nitration D Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate C->D Reduction E This compound D->E Cyclization

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Step 1: Methyl 4-(benzyloxy)-3-methoxybenzoate

  • To a solution of methyl 3-methoxy-4-hydroxybenzoate in a suitable solvent such as DMF, add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture and monitor by TLC until completion.

  • Perform an aqueous workup, extract with an organic solvent, and purify by recrystallization or chromatography.

Step 2: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • Dissolve the product from Step 1 in acetic acid.

  • Add nitric acid dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate the nitrated product.

Step 3: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

  • The nitro compound is reduced to the corresponding aniline. A common method is using iron powder in the presence of ammonium chloride in an alcohol/water mixture.[3]

  • Heat the mixture to reflux and monitor the reaction.

  • Filter the reaction mixture and concentrate the filtrate to obtain the crude amine.

Step 4: this compound (Cyclization)

  • The aniline from Step 3 is reacted with a suitable cyclizing agent, such as diethyl ethoxymethylenemalonate, followed by heating in a high-boiling solvent like diphenyl ether to effect cyclization.

  • The resulting ester is then hydrolyzed (saponified) with aqueous sodium hydroxide.

  • Acidification of the reaction mixture precipitates the desired product, this compound, which can be collected by filtration.

Compound Molecular Weight Typical Yield Physical Form
This compound281.31 g/mol >85% (for cyclization step)Solid

Application in Target Drug Synthesis: A Case Study of Bosutinib

This compound is a pivotal intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.[2][5] The synthesis of Bosutinib from this intermediate involves several key transformations, including chlorination of the 4-hydroxyl group, nucleophilic aromatic substitution, and finally, etherification of the 7-hydroxyl group after debenzylation.

Synthetic Strategy Overview

G A This compound B 7-(Benzyloxy)-4-chloro-6-methoxyquinoline A->B Chlorination (e.g., POCl3) C 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(benzyloxy)-6-methoxyquinoline B->C Nucleophilic Aromatic Substitution (with 2,4-dichloro-5-methoxyaniline) D 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-ol C->D Debenzylation (e.g., Catalytic Hydrogenation) E Bosutinib D->E Etherification (with 1-(3-chloropropyl)-4-methylpiperazine)

Caption: Synthetic pathway from the intermediate to Bosutinib.

Protocol for the Conversion of the Intermediate to Bosutinib

Step 1: Chlorination to 7-(Benzyloxy)-4-chloro-6-methoxyquinoline

  • Rationale: The conversion of the 4-hydroxyl group to a chloro group is a critical activation step. Chlorine is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

  • Protocol:

    • Treat this compound with an excess of phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to reflux.

    • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

    • Neutralize the mixture with a base (e.g., ammonia solution) to precipitate the product.

    • Collect the solid by filtration and wash with water.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: This step forms a key C-N bond. The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack by the aniline derivative.

  • Protocol:

    • React 7-(Benzyloxy)-4-chloro-6-methoxyquinoline with 2,4-dichloro-5-methoxyaniline in a suitable high-boiling solvent (e.g., isopropanol or pyridine hydrochloride).[3]

    • Heat the mixture to facilitate the substitution reaction.

    • Upon completion, cool the reaction and isolate the product, which may precipitate upon cooling or require aqueous workup.

Step 3: Debenzylation

  • Rationale: The benzyl protecting group at the 7-position must be removed to allow for the introduction of the side chain. Catalytic hydrogenation is a clean and efficient method for this deprotection, yielding the free phenol.

  • Protocol:

    • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Add a palladium catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 4: Etherification to Bosutinib

  • Rationale: This final step introduces the solubilizing side chain, which is crucial for the drug's pharmacokinetic properties. The reaction is a standard Williamson ether synthesis.

  • Protocol:

    • React the phenolic product from Step 3 with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base (e.g., potassium carbonate or sodium iodide) in a polar aprotic solvent like DMF or acetonitrile.[2][3]

    • Heat the reaction mixture to drive the alkylation.

    • After completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final product, Bosutinib, by chromatography or recrystallization.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Chlorination (Step 1)Insufficient POCl₃ or reaction time/temperature.Increase the excess of POCl₃ and ensure the reaction reaches reflux. Monitor closely by TLC or LC-MS.
Low Yield in Substitution (Step 2)Steric hindrance; deactivation of nucleophile.Use a higher reaction temperature or a more polar solvent to improve solubility and reaction rate. Consider using a catalyst if necessary.
Incomplete Debenzylation (Step 3)Catalyst poisoning; insufficient hydrogen pressure.Ensure the catalyst is fresh and active. Use a higher loading of the catalyst or increase the hydrogen pressure. The solvent should be free of impurities that could poison the catalyst.
Side Product Formation in Etherification (Step 4)N-alkylation of the quinoline ring; dialkylation.Use a milder base or control the stoichiometry of the alkylating agent carefully. Lowering the reaction temperature may also improve selectivity.

Conclusion

This compound is a highly valuable and strategically designed intermediate in pharmaceutical synthesis. Its utility is clearly demonstrated in the efficient and scalable synthesis of Bosutinib. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Understanding the mechanistic underpinnings of each synthetic step is paramount for successful troubleshooting, optimization, and adaptation of these methods for the synthesis of other novel quinoline-based therapeutic agents.

References

  • Vertex AI Search. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.
  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • Taylor & Francis Online. (n.d.). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib.
  • National Center for Biotechnology Information. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4238–4246.
  • PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 225, 113795.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This quinolinol derivative is of interest in pharmaceutical research, and a robust analytical method is crucial for its characterization, purity assessment, and pharmacokinetic studies. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and outlines a validation strategy compliant with international guidelines.

Introduction

This compound is a heterocyclic organic compound with a quinoline core structure. The quinoline moiety is a key pharmacophore found in numerous therapeutic agents. As with many drug candidates, a reliable and validated analytical method is essential for its progression through the drug development pipeline. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a systematic approach to developing a robust RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₅NO₃Sigma-Aldrich[1]
Molecular Weight 281.31 g/mol Sigma-Aldrich[1]
CAS Number 849217-23-8Sigma-Aldrich[1]
Structure A quinolin-4-ol derivative with a benzyloxy group at position 7 and a methoxy group at position 6. It exists in tautomeric equilibrium with 7-(benzyloxy)-6-methoxy-1H-quinolin-4-one.
Predicted pKa The quinoline nitrogen is expected to be weakly basic. Based on related structures like 7-amino-quinolin-4-ol (predicted pKa of 2.58), a slightly acidic mobile phase is recommended to ensure consistent protonation.[2]
UV-Vis Absorption The extended aromatic system suggests strong UV absorbance. Quinoline derivatives often exhibit absorption maxima in the 300-400 nm range. A photodiode array (PDA) detector is recommended for initial scans to determine the optimal wavelength (λmax).[3]
Solubility Expected to have moderate to good solubility in polar organic solvents like methanol and ethanol, and lower solubility in acetonitrile and water, similar to other complex polyphenolic compounds.[4][5]

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic evaluation of chromatographic parameters to achieve optimal separation and detection.

Rationale for Methodological Choices
  • Chromatographic Mode: Reversed-phase HPLC is the most common and versatile mode for the analysis of moderately polar to nonpolar pharmaceutical compounds and is therefore the recommended starting point.[3]

  • Stationary Phase: A C18 (octadecylsilyl) column is a good initial choice due to its wide applicability and proven performance for separating aromatic and heterocyclic compounds.[6] For quinoline derivatives, a naphthylpropyl stationary phase has also demonstrated high selectivity and could be considered as an alternative.[7]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Methanol is selected as the initial organic modifier due to the anticipated better solubility of the analyte compared to acetonitrile.

    • Aqueous Phase: A slightly acidic buffer, such as phosphate or formate, is recommended to control the ionization of the quinoline nitrogen and ensure reproducible retention times and good peak shape. A starting pH of around 3.0 is proposed.

  • Detection: A Photodiode Array (PDA) detector is highly recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity and to assess peak purity.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation prep_standard Prepare Stock Solution (in Methanol) scouting_gradient Scouting Gradient Run (e.g., 5-95% B in 30 min) prep_standard->scouting_gradient prep_mobile_phase Prepare Mobile Phases (A: Aqueous Buffer, B: Methanol) prep_mobile_phase->scouting_gradient determine_lambda_max Determine λmax (using PDA detector) scouting_gradient->determine_lambda_max optimize_gradient Optimize Gradient Profile (for resolution and run time) determine_lambda_max->optimize_gradient isocratic_test Test Isocratic Conditions (if applicable) optimize_gradient->isocratic_test system_suitability System Suitability Testing (Tailing factor, Plate count, etc.) optimize_gradient->system_suitability isocratic_test->system_suitability peak_purity Assess Peak Purity system_suitability->peak_purity

Caption: Workflow for HPLC method development.

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade methanol, acetonitrile, and water.

  • Potassium dihydrogen phosphate and phosphoric acid (or formic acid).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

Chromatographic Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for aromatic heterocycles.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: MethanolSlightly acidic pH for consistent protonation. Methanol for good solubility.
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a 5-minute re-equilibration at 5% B.To determine the approximate retention time and elution profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection PDA detector, scan range 200-400 nm. Monitor at λmax.To determine the optimal wavelength and assess peak purity.

Method Validation Protocol

Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System Suitability Testing

Before each validation run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of peak areas (n=6) RSD ≤ 2.0%

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Correlation Coefficient (r²)
Linear Regression Equation
Table 2: Accuracy and Precision Data
Spiked LevelConcentration (µg/mL)Recovery (%)RSD (%) (n=3)
80%
100%
120%

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an RP-HPLC method for the analysis of this compound. The proposed starting conditions, based on the physicochemical properties of the analyte and related compounds, offer a high probability of success. The detailed method development and validation protocols will enable researchers to establish a reliable and robust analytical method suitable for quality control and research and development applications in the pharmaceutical industry.

References

  • PubChem. 4-Hydroxyquinoline. [Link]
  • HMDB. Showing metabocard for Quinoline-4,8-diol (HMDB0060289). [Link]
  • Jadhav, S. B., et al. (2021). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. GSC Biological and Pharmaceutical Sciences, 14(3), 216-224.
  • Cieglak, M., et al. (2021).
  • Szewczyk, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1475704.
  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. [Link]
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Vinita. (2021). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences, 5(2), 21-27.
  • da Silva, J. C. G., et al. (2021).
  • PubChemLite. 6-methoxyquinolin-4-ol (C10H9NO2). [Link]
  • PubChemLite. 6-methoxy-2-methylquinolin-4-ol (C11H11NO2). [Link]
  • Abonia, R., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 26(9), 2496.
  • PubChem. 6-Methoxy-2-methylquinolin-4-ol. [Link]
  • Hughes, T. B., et al. (2021). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra.
  • Gütlein, M., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Scientific Reports, 11(1), 23727.
  • PubChem. 7-Benzylisoquinolin-4-ol. [Link]
  • PubChem. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)
  • Jorge, F. E., et al. (2022). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 28(1), 15.
  • Chen, Y. L., et al. (2020). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 25(14), 3235.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 743-765.
  • Stankov, S., et al. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Foods, 10(11), 2735.
  • Wang, J., et al. (2019). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures.

Sources

Application Notes and Protocols for the Characterization of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a heterocyclic organic compound with a quinoline core structure, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with quinoline derivatives.[1][2] The precise characterization of this molecule is paramount for its application in research and pharmaceutical development, ensuring its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, providing a framework for achieving accurate and reproducible results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
CAS Number 849217-23-8
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds
Boiling Point (Predicted) 473.0 ± 40.0 °C at 760 mmHg
Solubility Slightly soluble in cold water, more soluble in hot water and most organic solvents like ethanol, ether, and acetone.,
Safety Information Causes skin irritation (H315) and serious eye irritation (H319).

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is recommended for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength determined by UV-Vis spectrophotometry (a common wavelength for quinoline derivatives is around 330-350 nm).

  • Column Temperature: 30 °C.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound should be recorded.

  • Purity can be assessed by the peak area percentage.

  • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection Prepared Sample separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal integration Peak Integration & Purity chromatogram->integration quantification Quantification integration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent injection Inject into GC dissolve->injection Prepared Sample separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer ionization->detection spectrum Acquire Mass Spectrum detection->spectrum Ion Signal identification Identify Compound spectrum->identification

Sources

Application Note: A Comprehensive Guide to the Study of 7-(Benzyloxy)-6-methoxyquinolin-4-ol for Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

DNA Topoisomerase I (Top1) is a vital nuclear enzyme that resolves DNA topological stress during replication, transcription, and other metabolic processes. Its essential role in proliferating cells makes it a validated and highly valuable target for anticancer drug development.[1] Quinoline and quinolin-4-one scaffolds have emerged as a promising class of Top1 inhibitors, offering alternative chemotypes to clinically established drugs like camptothecin and its analogues.[2][3][4] This document provides a comprehensive technical guide for the in-depth investigation of a specific novel compound, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, as a potential Top1 inhibitor. We present a logical, multi-tiered experimental workflow, beginning with direct enzymatic assays to confirm inhibition and elucidate the mechanism, followed by cell-based assays to assess cytotoxic activity. Each protocol is detailed with step-by-step instructions, explanations of the underlying principles, and guidance on data interpretation, empowering researchers to rigorously evaluate this compound's therapeutic potential.

Scientific Background & Proposed Mechanism of Action

The Topoisomerase I Catalytic Cycle

Topoisomerase I alleviates DNA supercoiling by introducing a transient single-strand break. The catalytic cycle involves several key steps:

  • Non-covalent Binding: The enzyme binds to the DNA duplex.

  • DNA Cleavage: A tyrosine residue in the enzyme's active site (Tyr723 in humans) performs a nucleophilic attack on the DNA phosphodiester backbone, creating a single-strand nick. This forms a covalent intermediate known as the cleavage complex (Top1cc) , where the enzyme is linked to the 3'-end of the broken DNA strand.[5][6]

  • Strand Rotation: The 5'-end of the broken strand is free to rotate around the intact strand, relaxing the DNA supercoil.

  • DNA Religation: The 5'-hydroxyl end of the broken strand attacks the phosphotyrosyl bond, resealing the DNA backbone and releasing the enzyme.

Mechanism of Topoisomerase I "Poisons"

Many of the most effective Top1-targeted anticancer drugs are not catalytic inhibitors but rather "poisons." Instead of preventing the enzyme from binding or cleaving DNA, they stabilize the transient Top1-DNA cleavage complex (Top1cc).[1] This stabilization prevents the DNA religation step. The accumulation of these stalled cleavage complexes is converted into permanent and lethal DNA double-strand breaks when a replication fork collides with them, ultimately triggering cell cycle arrest and apoptosis.[7] Based on the activity of similar quinoline derivatives, we hypothesize that this compound acts as a Top1 poison.

Top1_Inhibition_Mechanism cluster_cycle Top1 Catalytic Cycle cluster_inhibition Inhibitor Action Supercoiled_DNA Supercoiled DNA Top1_Binding 1. Top1 Binds DNA Supercoiled_DNA->Top1_Binding Cleavage_Complex 2. Cleavage Complex Formation (Top1 covalently bound to 3' end) Top1_Binding->Cleavage_Complex Cleavage Relaxation 3. Strand Rotation & Relaxation Cleavage_Complex->Relaxation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Equilibrium Shifted by Inhibitor Religation 4. DNA Religation Relaxation->Religation Religation Religation->Cleavage_Complex Reversibility Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor This compound (Top1 Poison) Inhibitor->Stabilized_Complex Prevents Religation Apoptosis Replication Fork Collision -> DNA Damage -> Apoptosis Stabilized_Complex->Apoptosis

Caption: Proposed mechanism of this compound as a Top1 poison.

In Vitro Characterization of Top1 Inhibition

The first critical step is to determine if the compound directly interacts with and inhibits the Topoisomerase I enzyme. This is best achieved through a two-tiered approach: a relaxation assay to screen for general inhibitory activity, followed by a cleavage assay to confirm a poisoning mechanism.

Protocol: Topoisomerase I Relaxation Assay

Principle of the Assay: This assay leverages the different electrophoretic mobilities of supercoiled and relaxed plasmid DNA on an agarose gel. Supercoiled DNA is compact and migrates quickly, while the relaxed form, created by Top1 activity, is less compact and migrates more slowly. An effective Top1 inhibitor will prevent this conversion, resulting in the persistence of the faster-migrating supercoiled DNA band.[8][9]

Relaxation_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Termination cluster_analysis Analysis Start Prepare Master Mix: - Reaction Buffer - Supercoiled Plasmid DNA (e.g., pBR322) Aliquot Aliquot Master Mix into Reaction Tubes Start->Aliquot Add_Cmpd Add Test Compound (Varying Conc.) or Controls (DMSO) Aliquot->Add_Cmpd Add_Enzyme Add Topoisomerase I (or Dilution Buffer for Neg. Control) Add_Cmpd->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop Stop Reaction (e.g., add STEB/Chloroform or SDS/Proteinase K) Incubate->Stop Gel Run on Agarose Gel (e.g., 1%) Stop->Gel Visualize Stain (e.g., Ethidium Bromide) & Visualize under UV Gel->Visualize Result Analyze Bands: - Supercoiled (fast) - Relaxed (slow) Visualize->Result

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a series of 1.5 mL microcentrifuge tubes. To each tube, add the components in the order listed in the table below. It is highly recommended to create a master mix of buffer and DNA for consistency.[1][10]

ComponentVolumeFinal ConcentrationPurpose
10x Top1 Reaction Buffer2 µL1xProvides optimal pH, salt, and cofactors for enzyme activity.
Supercoiled Plasmid DNA (200 ng/µL)1 µL10 µg/mLThe substrate for the enzyme.
Test Compound (in DMSO) or DMSO1 µLVariesThe potential inhibitor. DMSO is the vehicle control.
Nuclease-Free Waterto 19 µL-To reach the final reaction volume before adding the enzyme.
Human Topoisomerase I (1-2 Units)1 µL1-2 UnitsThe enzyme that catalyzes DNA relaxation.
Total Volume 20 µL
  • Controls:

    • Negative Control (No Enzyme): Replace the Topoisomerase I solution with an equal volume of enzyme dilution buffer. This lane should show only the supercoiled DNA band.

    • Positive Control (No Inhibitor): Add DMSO (vehicle) instead of the test compound. This lane should show complete or near-complete conversion of supercoiled to relaxed DNA.

    • Inhibitor Control: Use a known Top1 inhibitor like Camptothecin (CPT) at an effective concentration (e.g., 10 µM) as a reference.

  • Incubation: Gently mix the contents of each tube and incubate at 37°C for 30 minutes.[8][10]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop/Loading Dye (containing SDS to denature the enzyme and a density agent like glycerol).

  • Agarose Gel Electrophoresis: Load the entire 25 µL reaction volume onto a 1% (w/v) agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe). Run the gel at approximately 85V for 2 hours or until adequate separation is achieved.[8]

  • Visualization and Interpretation: Visualize the DNA bands using a UV transilluminator.

    • No Inhibition: The lane will show a prominent slow-migrating band (relaxed DNA), similar to the positive control.

    • Inhibition: The lane will show a prominent fast-migrating band (supercoiled DNA). The degree of inhibition can be quantified by measuring the band intensities. The IC50 is the concentration of the compound that results in 50% inhibition of the relaxation activity.

Protocol: Topoisomerase I-Mediated DNA Cleavage Assay

Principle of the Assay: This assay directly visualizes the formation of the stabilized Top1-DNA cleavage complex, the hallmark of a Top1 poison.[5] A short, single-end radiolabeled DNA oligonucleotide is used as the substrate. When Top1 cleaves the DNA, it remains covalently attached to the 3'-end. If a poison like this compound is present, it traps this complex. The reaction is stopped with a strong denaturant (like SDS), which dissociates the non-covalent interactions but leaves the covalent Top1-DNA bond intact. When run on a denaturing polyacrylamide gel, the Top1-linked DNA fragments migrate much slower than the free DNA substrate, appearing as distinct "cleavage" bands.[5][6][11]

Methodology:

  • Substrate Preparation: A specific DNA oligonucleotide (e.g., a 117-bp fragment) is labeled at the 3'-end, typically with [α-³²P]dCTP using terminal deoxynucleotidyl transferase. The labeled substrate is purified to remove unincorporated nucleotides.

  • Reaction Setup: In a 20 µL reaction volume, combine the following in a microcentrifuge tube on ice:[11]

    • Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)

    • ~2 nM of 3'-end-labeled DNA substrate

    • Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO control.

    • Purified human Topoisomerase I.

  • Incubation: Incubate the reaction at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be established.[11]

  • Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.5% and Proteinase K. The Proteinase K digests the Topoisomerase I, leaving a small peptide attached to the DNA, which is sufficient to cause a mobility shift.

  • Denaturing Gel Electrophoresis: The samples are denatured with formamide loading dye and heated before being loaded onto a high-resolution denaturing (urea) polyacrylamide gel.

  • Visualization and Interpretation: The gel is dried and exposed to a phosphor screen or X-ray film.

    • No Poison: The lane will show a strong band corresponding to the full-length, un-cleaved DNA substrate.

    • Poison Activity: The lane will show the appearance of new, slower-migrating bands corresponding to the cleaved DNA fragments. The intensity of these cleavage bands will increase with higher concentrations of an effective poison. The pattern and intensity of the bands can be compared to a known poison like Camptothecin.[5][12]

Cellular Activity Assessment

Demonstrating direct enzyme inhibition is essential, but evaluating the compound's effect on living cancer cells is the critical next step to assess its therapeutic potential.

Protocol: Cell Viability / Cytotoxicity (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization.[7]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis and Presentation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Example Data Presentation:

The results should be summarized in a clear, tabular format.

Cell LineCancer TypeIC50 (µM) of this compound
HCT-116Colon CarcinomaExperimental Value
DU-145Prostate CarcinomaExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental Value
BJ1Normal FibroblastExperimental Value

Summary and Future Directions

This guide outlines a robust, foundational workflow for characterizing this compound as a Topoisomerase I inhibitor. The sequential use of relaxation, cleavage, and cell viability assays provides a comprehensive profile of the compound's activity, from direct enzyme interaction to cellular cytotoxicity. Positive results from this workflow would justify further investigation, including:

  • Reversibility Assays: To determine if the compound-induced cleavage complexes are reversible, a key characteristic of many Top1 poisons.[5][11]

  • In-Cell Target Engagement: Using techniques like the In-Vivo Complex of Enzyme (ICE) assay to confirm the formation of Top1-DNA complexes within the cellular environment.[1][10]

  • Selectivity Profiling: Testing the compound against Topoisomerase II to ensure it is a selective Top1 inhibitor.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at a specific phase (typically S-G2/M) consistent with Top1 poison-induced DNA damage.

By following these detailed protocols and understanding the scientific principles behind them, researchers can effectively and rigorously evaluate the potential of this compound as a novel therapeutic agent.

References

  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis Product Protocol. [Link]
  • Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Protocol Exchange. [Link]
  • Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Toxicology. [Link]
  • Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed. [Link]
  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis Product Protocol. [Link]
  • Wang, L., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]
  • Kundu, B., et al. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
  • Staudacher, V., et al. (2001). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors.
  • Lee, E-S., et al. (2022).
  • Gach-Janczak, K., et al. (2021).

Sources

Application Notes and Protocols: 7-(Benzyloxy)-6-methoxyquinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 7-(benzyloxy)-6-methoxyquinolin-4-ol in medicinal chemistry. This quinolin-4-one derivative is a pivotal intermediate in the synthesis of potent tyrosine kinase inhibitors, most notably the FDA-approved drug Bosutinib. This document elucidates the compound's significance as a privileged scaffold, details its synthesis, and provides robust protocols for evaluating the biological activity of its derivatives. The overarching goal is to empower researchers to leverage this versatile chemical entity in the design and development of novel therapeutics.

Introduction: The Quinolin-4-one Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Specifically, the quinolin-4-one motif is a key structural feature in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] This versatility stems from the quinolin-4-one core's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2]

This compound, a key intermediate in the synthesis of the dual Src/Abl tyrosine kinase inhibitor Bosutinib, exemplifies the strategic importance of this scaffold.[5] Its structure incorporates a benzyloxy group at the 7-position and a methoxy group at the 6-position, which are crucial for modulating the compound's interaction with the kinase ATP-binding site. Understanding the role of this specific substitution pattern is essential for the rational design of new and improved kinase inhibitors.

This compound: A Versatile Synthetic Intermediate

While this compound is primarily recognized for its role in the synthesis of Bosutinib, its utility extends to being a versatile starting material for a variety of quinoline-based compounds. The presence of the hydroxyl group at the 4-position allows for facile conversion to a 4-chloroquinoline, a highly reactive intermediate for nucleophilic substitution reactions. This enables the introduction of various amine-containing side chains, a common strategy in the development of kinase inhibitors to enhance potency and selectivity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in synthetic reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃[6]
Molecular Weight 281.31 g/mol [6]
Appearance Solid[6]
Storage Temperature 4°C[6]
Boiling Point 473.0 ± 40.0 °C at 760 mmHg[6]
Purity ≥98%[6]

Biological Significance and Mechanism of Action of Quinoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7] Quinoline-based compounds, including derivatives of this compound, have emerged as a significant class of kinase inhibitors.

Targeting the Kinase ATP-Binding Site

Most quinoline-based kinase inhibitors, including Bosutinib, are ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. The quinoline scaffold serves as a robust anchor within the ATP-binding site, with substituents at various positions forming key interactions that determine potency and selectivity.

Diagram: Generalized Mechanism of Quinoline-Based Tyrosine Kinase Inhibition

G cluster_kinase Kinase ATP-Binding Site ATP ATP Kinase Tyrosine Kinase ATP->Kinase Binds Substrate Protein Substrate Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Signal Propagation Kinase->Substrate Phosphorylates Quinoline_Inhibitor 7-(Benzyloxy)-6-methoxy- quinoline-4-ol Derivative Quinoline_Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a tyrosine kinase by a quinoline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The substitution pattern at the 6- and 7-positions of the quinoline ring is critical for kinase inhibitory activity. In the context of EGFR and HER-2 inhibitors, for instance, various substituents at these positions have been explored to enhance potency and introduce covalent binding mechanisms.[5] The 6-methoxy and 7-benzyloxy groups in the title compound are well-positioned to interact with the hinge region and the solvent-exposed area of the kinase domain, respectively. The benzyloxy group, in particular, can be a surrogate for more complex, water-solubilizing side chains that are often introduced to improve pharmacokinetic properties.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the evaluation of the biological activity of its derivatives. These protocols are intended as a starting point and may require optimization based on specific experimental goals and available resources.

Synthesis of this compound

This protocol describes a common synthetic route to this compound, which is a crucial step in the synthesis of Bosutinib. The synthesis typically involves a Gould-Jacobs reaction or a similar cyclization method.

Workflow: Synthesis of this compound

G Start Starting Materials: 3-benzyloxy-4-methoxyaniline and Diethyl (ethoxymethylene)malonate Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate: Diethyl 2-(((3-(benzyloxy)-4-methoxyphenyl)amino)methylene)malonate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization Intermediate1->Step2 Product Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Condensation:

    • To a solution of 3-(benzyloxy)-4-methoxyaniline in a suitable solvent (e.g., toluene), add diethyl (ethoxymethylene)malonate.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-(((3-(benzyloxy)-4-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization:

    • Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes to induce cyclization.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and dilute with a suitable solvent (e.g., hexane) to precipitate the product.

    • Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular ring-closing reaction. The choice of Dowtherm A is common due to its high boiling point and thermal stability.

In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a target tyrosine kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Target tyrosine kinase (e.g., Abl, Src)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Self-Validating System: The inclusion of a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle) in each assay plate is essential for validating the assay performance and ensuring the reliability of the results.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the anti-proliferative effects of compounds on cancer cell lines. The assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Expertise & Experience: The choice of cell line is critical and should be relevant to the therapeutic target. For evaluating inhibitors of Bcr-Abl, for example, the K562 cell line, which is derived from a patient with chronic myeloid leukemia, is a standard and appropriate model. The incubation time should be sufficient to observe a significant effect on cell proliferation, typically spanning several cell doubling times.

Conclusion and Future Perspectives

This compound is a highly valuable scaffold in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors. Its established role in the synthesis of Bosutinib underscores its importance as a key building block. The protocols provided herein offer a solid foundation for the synthesis of this intermediate and the biological evaluation of its derivatives. Future research efforts could focus on exploring novel substitutions on the quinoline core, starting from this compound, to develop next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. The versatility of this scaffold suggests that its application may extend beyond kinase inhibition to other therapeutic areas where the quinoline motif has shown promise.

References

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3871. [Link]
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • Kerff, F., & Liégeois, J.-F. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - 6,7-DIMETHOXY-2-METHYLISOQUINOLINIUM AND 1,1'-(PROPANE-1,3-DIYL)BIS(6,7-DIMETHOXY-2-METHYLISOQUINOLINIUM). ORBi. [Link]
  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8537-8564. [Link]
  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
  • Duarte, L. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2415. [Link]
  • PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol.
  • PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
  • PubMed. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 114, 105083. [Link]
  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1049729. [Link]
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  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(9), 2069. [Link]
  • ResearchGate. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Oriental Journal of Chemistry, 23(2), 617-622. [Link]
  • National Center for Biotechnology Information. (2015). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105216. [Link]
  • DU Scholar. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD.
  • Duarte, L. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2415. [Link]

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Application Notes & Protocols for 7-(Benzyloxy)-6-methoxyquinolin-4-ol Powder: A Comprehensive Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe and effective handling and storage of 7-(Benzyloxy)-6-methoxyquinolin-4-ol powder. Tailored for researchers, scientists, and professionals in drug development, these notes synthesize critical chemical property data, safety protocols, and storage best practices. The protocols herein are designed to ensure the chemical's integrity, maximize its shelf-life, and safeguard laboratory personnel. By explaining the rationale behind each procedural step, this guide aims to foster a culture of safety and precision in the laboratory.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound belonging to the quinoline family.[1] Its structure, featuring a benzyloxy and a methoxy group on the quinoline core, makes it a valuable building block in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, and thus, precise handling is paramount to ensure the reproducibility of experimental results.[2] The benzyloxy group, while a robust protecting group, can be sensitive to specific chemical conditions, and the overall molecule may exhibit photosensitivity.[3][4]

This guide provides a framework for best practices, from initial receipt of the compound to its use in solution-based applications.

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its proper handling.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃[1]
Molecular Weight 281.31 g/mol [1][5]
Appearance Solid powder (typically cream or light yellow)[6]
Storage Temperature 4°C or Room Temperature (Sealed, Dry)[1][5]
Boiling Point ~473.0 ± 40.0 °C at 760 mmHg[5]

Safety & Hazard Communication

While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous quinoline and benzyloxy-containing compounds suggest a cautious approach.[7][8]

Potential Hazards:

  • Skin and Eye Irritation: Similar quinoline derivatives are known to cause skin and eye irritation.[8][9]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[8]

  • Photosensitivity: The presence of the quinoline ring and benzyloxy group suggests potential for degradation upon exposure to light.[10]

Personal Protective Equipment (PPE) Protocol

The following workflow illustrates the mandatory PPE sequence when handling the powder.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal Prep Assess Risks & Review SDS of Analogs Gather_PPE Gather Required PPE Prep->Gather_PPE Proceed LabCoat 1. Lab Coat Gloves 2. Nitrile Gloves LabCoat->Gloves Goggles 3. Safety Goggles Gloves->Goggles Respirator 4. N95 Respirator (for powder handling) Goggles->Respirator Handling Conduct Experiment in Chemical Fume Hood Respirator->Handling Ready for Handling Disposal Dispose of Waste in Labeled Hazardous Bins Handling->Disposal

Caption: PPE donning and handling workflow.

Long-Term Storage Protocol

The stability of this compound is contingent on proper storage conditions that mitigate exposure to heat, light, and moisture.

Recommended Storage Conditions:
  • Temperature: Store at 4°C for long-term stability.[5] For shorter periods, tightly sealed storage at room temperature (15-25°C) in a dry environment is acceptable.[1][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Light: Protect from light by using amber glass vials or storing containers in a dark, enclosed cabinet.[10][12]

  • Humidity: Maintain a low-humidity environment (below 50% RH) to prevent clumping and hydrolysis.[11] Use of desiccants is recommended for opened containers.

Inventory Management: First-In, First-Out (FIFO)

Implementing a FIFO system is crucial for minimizing compound degradation over time.

FIFO_System node_receive Receive New Batch Date Stamp: 2026-01-09 Batch ID: B789 node_store Place in Designated Storage Location: Refrigerator 2, Shelf C node_receive->node_store Store at Back node_oldest Oldest Batch Date Stamp: 2025-11-20 Batch ID: A123 node_store->node_oldest FIFO Principle: Oldest at Front node_use Select for Use node_oldest->node_use

Caption: First-In, First-Out (FIFO) inventory logic.

Experimental Protocols: From Powder to Solution

Protocol 5.1: Weighing and Aliquoting the Powder

Objective: To accurately weigh the powder while minimizing exposure and contamination.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Anti-static weigh boats

  • Spatula

  • Appropriate PPE (see Section 3)

  • Chemical fume hood

Procedure:

  • Preparation: Ensure the analytical balance is calibrated and located inside a chemical fume hood to contain any airborne particles.

  • Tare: Place an anti-static weigh boat on the balance and tare to zero.

  • Dispensing: Carefully dispense the desired amount of powder onto the weigh boat using a clean spatula. Avoid creating dust clouds.[13]

  • Recording: Record the exact weight and batch number in your laboratory notebook.

  • Cleanup: Promptly and securely reseal the main container. Decontaminate the spatula and the balance area.

Protocol 5.2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution for subsequent dilutions.

Materials:

  • Weighed this compound powder

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., DMSO, DMF, or as determined by solubility tests)

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Solvent Selection: Based on experimental needs, select a suitable solvent. For many organic compounds, Dimethyl Sulfoxide (DMSO) is a common choice.

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add approximately 50-70% of the final volume of the chosen solvent.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming may be necessary for some compounds, but should be done with caution to avoid degradation.[14]

  • Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Labeling and Storage: Transfer the solution to a labeled, light-protecting (amber) vial.[15] The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials. Store stock solutions at -20°C or -80°C to maximize stability.

Stability Considerations

  • Solution Stability: While solid powders are generally more stable, compounds in solution are more susceptible to degradation. It is advisable to prepare fresh solutions for critical experiments or conduct stability studies for long-term solution storage.[16]

  • Forced Degradation Studies: To understand the compound's stability profile, forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) can be performed.[16] This is particularly important in drug development to identify potential degradation products.

  • Benzyl Ether Cleavage: The benzyloxy group is generally stable but can be cleaved by catalytic hydrogenolysis (e.g., using Pd/C and H₂).[4] Avoid these conditions if the integrity of the benzyloxy group is required.

Conclusion

The proper handling and storage of this compound are not merely procedural formalities; they are integral to the scientific process. Adherence to these guidelines will ensure the quality and reliability of experimental data, extend the useful life of the compound, and most importantly, maintain a safe laboratory environment.

References

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Vertex AI Search.
  • This compound. BLDpharm.
  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem.
  • Best Practices for Powder Storage and Handling.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Stability and storage conditions for 2-benzyloxybenzyl chloride. Benchchem.
  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • 7-Benzyloxy-6-methoxy-4(3H)
  • Quinoline. PubChem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Technical Support Center: Stability Testing of 3-[4-(Aminomethyl)benzyloxy] Thalidomide. Benchchem.
  • SAFETY D
  • Benzyl Ethers. Organic Chemistry Portal.
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  • 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. PubChem.
  • 6-(Benzyloxy)-7-methoxyquinolin-4(1H)
  • SAFETY D
  • Preparing Stock Solutions. PhytoTech Labs.
  • 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem.
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
  • Preparation of pharmacological agents. Protocols.io.
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Application Notes & Protocols: 7-(Benzyloxy)-6-methoxyquinolin-4-ol as a Versatile Precursor for Kinase-Targeted Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Kinase Inhibition and Molecular Imaging

The field of molecular imaging, particularly Positron Emission Tomography (PET), has revolutionized our ability to visualize and quantify physiological processes non-invasively. This capability is paramount in oncology and neurobiology, where understanding the spatiotemporal dynamics of specific molecular targets can guide diagnosis, therapy selection, and drug development.[1][2] Protein kinases, which are crucial regulators of cellular signaling, represent a major class of therapeutic targets.[3][4] Overexpression or mutation of kinases, such as receptor tyrosine kinases (RTKs), is a hallmark of many cancers.[5][6][7] Consequently, developing PET radioligands that can image kinase expression and activity in vivo is a critical goal for personalized medicine.[8]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[9] Its ability to form key interactions within the ATP-binding pocket of kinases makes it an ideal foundation for designing targeted imaging agents. This guide focuses on 7-(Benzyloxy)-6-methoxyquinolin-4-ol , a strategic precursor for the synthesis of quinoline-based radioligands. Its structure is ingeniously designed for radiochemistry: the quinolin-4-ol core acts as the kinase-binding pharmacophore, while the benzyloxy group at the 7-position serves as a stable protecting group for the phenol, which, upon deprotection, becomes the primary site for radiolabeling with positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).

This document provides a comprehensive overview of this precursor's properties and detailed, field-proven protocols for its use in the synthesis of both [¹¹C]- and [¹⁸F]-labeled radiotracers.

Precursor Profile: this compound

A thorough understanding of the precursor's physicochemical properties is the foundation of successful and reproducible radiosynthesis.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃[]
Molecular Weight 281.31 g/mol []
CAS Number 849217-23-8[][11]
Appearance Solid
Purity ≥98% (typical)
Storage Conditions 4°C, desiccate
Synonym(s) 7-(benzyloxy)-6-methoxy-4(1H)-quinolinone

Scientist's Note on Handling and Storage: The precursor is stable under recommended storage conditions. However, like many organic molecules, it should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) is required. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

The Strategic Role of the Precursor in Radiosynthesis

In PET chemistry, a "precursor" is the non-radioactive starting molecule that is subjected to a chemical reaction to incorporate a short-lived positron-emitting isotope.[12][13] The design of the precursor is critical, as it dictates the feasibility, yield, and purity of the final radioligand.

The 7-(Benzyloxy) group is the key functional element of this precursor. The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be selectively cleaved under specific conditions (catalytic hydrogenation) to reveal a nucleophilic phenol at the 7-position. This phenol is the "handle" for radiolabeling. This two-stage approach—deprotection followed by radiolabeling—is a cornerstone of modern radiochemistry, allowing for the late-stage introduction of the radionuclide.

G cluster_0 General Radiosynthesis Workflow Precursor 7-(Benzyloxy)-6-methoxy- quinolin-4-ol Deprotected 6-Methoxyquinoline- 4,7-diol Precursor->Deprotected Step 1: Debenzylation (e.g., H₂, Pd/C) Radiolabeled_C11 [¹¹C]Radioligand Deprotected->Radiolabeled_C11 Step 2a: [¹¹C]Methylation ([¹¹C]CH₃I, Base) Radiolabeled_F18 [¹⁸F]Radioligand Deprotected->Radiolabeled_F18 Step 2b: [¹⁸F]Fluoroalkylation ([¹⁸F]FETos, Base) Purified Purified Radioligand (HPLC) Radiolabeled_C11->Purified Radiolabeled_F18->Purified Formulated Final Formulated Product Purified->Formulated Step 3: Formulation

General workflow for radioligand synthesis.

Application Protocol 1: Synthesis of a [¹¹C]-Labeled Radiotracer via O-Methylation

This protocol describes the synthesis of a generic [¹¹C]-O-methylated quinoline radioligand. Carbon-11 has a short half-life of approximately 20.4 minutes, necessitating rapid and highly efficient chemical manipulations.[2][14]

Principle

The synthesis is a two-step process performed sequentially in a single automated synthesis module. First, the precursor is debenzylated via catalytic hydrogenolysis. Second, the resulting phenolic hydroxyl group is radiomethylated using cyclotron-produced [¹¹C]methyl iodide.

Step 1: Precursor Debenzylation
  • Materials:

    • This compound (1-2 mg)

    • Palladium on Carbon (10% Pd, ~5 mg)

    • Ethanol (anhydrous, 1 mL)

    • Hydrogen (H₂) gas source

  • Methodology:

    • In a clean, dry reaction vessel suitable for an automated synthesis module, add this compound and palladium on carbon.

    • Seal the vessel and purge with nitrogen or argon.

    • Add anhydrous ethanol via a syringe.

    • Purge the vessel with H₂ gas and maintain a positive pressure (or use a balloon) for 10-15 minutes at room temperature with vigorous stirring.

    • After the reaction is complete (monitored by TLC if developing the method), carefully vent the H₂ gas and purge thoroughly with an inert gas (argon or nitrogen).

  • Rationale: Catalytic hydrogenation is a clean and efficient method for benzyl ether cleavage. The reaction is typically fast and proceeds under mild conditions. It is critical to completely remove all hydrogen gas before introducing the radioactive [¹¹C]methyl iodide in the next step to prevent unwanted side reactions and ensure safety.

Step 2: [¹¹C]-Methylation
  • Materials:

    • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) from cyclotron target processing

    • Sodium Hydroxide (NaOH), 0.1 M aqueous solution (20 µL)

    • Dimethylformamide (DMF, anhydrous, 300 µL)

  • Methodology:

    • Following debenzylation, evaporate the ethanol solvent under a stream of inert gas, assisted by gentle heating.

    • Add anhydrous DMF to the reaction vessel containing the deprotected precursor and catalyst.

    • Add the NaOH solution.

    • The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I via standard methods (e.g., the "wet" or gas-phase method) and transferred into the reaction vessel.

    • Heat the sealed vessel at 80-100°C for 3-5 minutes.

    • After the reaction, cool the vessel and quench the reaction by adding the HPLC mobile phase.

  • Rationale: The reaction is a classic Williamson ether synthesis. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. A base (NaOH) is required to deprotonate the phenol, forming a more nucleophilic phenoxide anion, which then attacks the electrophilic methyl carbon of [¹¹C]CH₃I. The short reaction time at elevated temperature maximizes radiochemical yield within the constraints of the ¹¹C half-life.[15]

Step 3: Purification and Formulation
  • Methodology:

    • The crude reaction mixture is filtered to remove the Pd/C catalyst and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • The mobile phase is typically a gradient of acetonitrile and water (or an ammonium formate buffer).

    • The product peak, identified by tandem UV and radioactivity detectors, is collected.

    • The collected fraction is diluted with sterile water and trapped on a C18 Sep-Pak cartridge.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 0.2 mL) and diluted with sterile saline for injection.

  • Rationale: HPLC purification is essential to separate the desired radiolabeled product from unreacted precursor, labeled byproducts, and other chemical impurities, ensuring high radiochemical purity.[14] Solid-phase extraction (SPE) is a standard technique for rapid and sterile reformulation of the radioligand into a biocompatible solution.

Step 4: Quality Control
ParameterSpecificationMethod
Identity Co-elution with non-radioactive standardAnalytical HPLC
Radiochemical Purity > 95%Analytical HPLC
Molar Activity (at EOS) > 40 GBq/µmol (> 1 Ci/µmol)Analytical HPLC
Residual Solvents < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol)Gas Chromatography (GC)
pH 4.5 - 7.5pH paper or meter
Sterility & Endotoxins Sterile, < 175 EU/VUSP Methods

Application Protocol 2: Synthesis of an [¹⁸F]-Labeled Radiotracer via Fluoroalkylation

This protocol outlines the synthesis of a generic [¹⁸F]-fluoroethylated quinoline radioligand. The longer half-life of Fluorine-18 (~109.8 minutes) allows for longer synthesis times and distribution to sites without an on-site cyclotron.[2]

Principle

This synthesis also begins with the debenzylation of the precursor. The resulting phenol is then alkylated using a pre-synthesized [¹⁸F]-fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate.

Step 1: Debenzylation of the Precursor
  • This step is identical to Step 1 in Protocol 1. The debenzylation is performed prior to the introduction of the radionuclide.

Step 2: [¹⁸F]-Fluoroalkylation
  • Materials:

    • Aqueous [¹⁸F]Fluoride from cyclotron target

    • Kryptofix 2.2.2 (K₂₂₂)/Potassium Carbonate (K₂CO₃) solution

    • Ethylene glycol-1,2-ditosylate

    • Acetonitrile (anhydrous)

  • Methodology:

    • Activation of Fluoride: Trapped aqueous [¹⁸F]fluoride is mixed with the K₂₂₂/K₂CO₃ solution in acetonitrile. The water is removed by azeotropic distillation under a stream of inert gas with heating (e.g., 3 cycles at 95°C). This produces the highly reactive, "naked" [¹⁸F]fluoride.

    • Synthesis of [¹⁸F]Fluoroethyl Tosylate: The ethylene glycol-1,2-ditosylate precursor (in acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction is heated at 90-110°C for 5-10 minutes. The resulting [¹⁸F]fluoroethyl tosylate can be purified by passing it through a small silica cartridge or used directly.

    • Radiolabeling: The [¹⁸F]fluoroethyl tosylate is transferred to the vessel containing the deprotected quinoline precursor (from Step 1) dissolved in a polar aprotic solvent like DMF or acetonitrile, along with a base (e.g., Cs₂CO₃ or K₂CO₃). The reaction is heated at 100-120°C for 10-15 minutes.

  • Rationale: Nucleophilic fluorination is the most common method for [¹⁸F]-labeling. [¹⁸F]Fluoride from the cyclotron is a poor nucleophile in water. It must be dried and complexed with a phase-transfer catalyst (K₂₂₂) to enhance its reactivity. [¹⁸F]Fluoroalkylation is a robust method for introducing the radionuclide onto phenols. Cesium carbonate (Cs₂CO₃) is often used as a base as it is highly soluble in organic solvents and promotes efficient reaction.

Step 3: Purification and Formulation
  • This step is analogous to Step 3 in Protocol 1. The crude reaction mixture is purified by semi-preparative HPLC, and the collected product is reformulated using a C18 Sep-Pak cartridge.

Step 4: Quality Control
  • The quality control specifications are identical to those listed in Protocol 1, ensuring the final product is safe and effective for in vivo imaging studies.

Visualizing the Target Pathway

The ultimate purpose of synthesizing these radioligands is to non-invasively study kinase-driven signaling pathways. For example, a radioligand based on a Receptor Tyrosine Kinase (RTK) inhibitor would allow for the imaging of tumors overexpressing that specific RTK.

G cluster_0 Cellular Signaling Pathway Radioligand Quinoline Radioligand (e.g., [¹⁸F]TKI-PET) RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Radioligand->RTK Binds to ATP Pocket P1 PI3K RTK->P1 P4 RAS RTK->P4 P2 AKT P1->P2 P3 mTOR P2->P3 Outcome Cell Proliferation, Survival, Angiogenesis P3->Outcome P5 RAF P4->P5 P6 MEK P5->P6 P7 ERK P6->P7 P7->Outcome

Hypothetical RTK pathway imaged by a quinoline radioligand.

Conclusion and Future Outlook

This compound is a highly valuable and strategically designed precursor for the synthesis of kinase-targeting PET radioligands. The protocols detailed herein provide a robust framework for the efficient production of both [¹¹C]- and [¹⁸F]-labeled quinoline derivatives. The ability to deprotect the 7-hydroxy position for late-stage radiolabeling offers significant flexibility to radiochemists. By enabling the non-invasive imaging of key cancer-related targets, radiotracers derived from this precursor can accelerate drug discovery programs, aid in patient stratification, and provide a deeper understanding of tumor biology in real-time.[3] Further derivatization of the quinoline core, guided by structure-activity relationships, will undoubtedly lead to next-generation imaging agents with even greater specificity and improved pharmacokinetic profiles.

References

  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (URL: )
  • PET imaging of receptor tyrosine kinases in cancer - PMC - NIH. (URL: )
  • PET Imaging of Receptor Tyrosine Kinases in Cancer - AACR Journals. (URL: )
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (URL: )
  • PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET - PubMed. (URL: )
  • Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - MDPI. (URL: )
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC - PubMed Central. (URL: )
  • PET Probe Precursor Synthesis, Positron Emission Tomography - ChemPep. (URL: )
  • Production of Radionuclides for PET | Radiology Key. (URL: )
  • Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PubMed Central. (URL: )
  • Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC - PubMed Central. (URL: )
  • Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC - PubMed Central. (URL: )
  • PET Imaging of Receptor Tyrosine Kinases in Cancer - ResearchG
  • This compound - BLDpharm. (URL: )
  • This compound | 849217-23-8 - Sigma-Aldrich. (URL: )
  • CAS 849217-23-8 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline. (URL: )
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed. (URL: )

Sources

Application Note: Assessing the Cell Permeability of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

  • Introduction: The Critical Role of Cell Permeability in Drug Discovery

  • The journey of a drug candidate from a promising chemical entity to a therapeutic agent is fraught with challenges, a significant one being its ability to traverse cellular barriers to reach its target. Cell permeability is a pivotal pharmacokinetic property that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1] Poor permeability can lead to low bioavailability and therapeutic failure, making its early assessment a cornerstone of modern drug discovery.[1] This application note provides a detailed guide for evaluating the cell permeability of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a quinoline derivative of interest, using established in vitro models.

  • Quinoline and its derivatives are a class of heterocyclic compounds with a wide spectrum of pharmacological activities. For a compound like this compound to exert its biological effect, it must effectively cross cell membranes. Understanding its permeability characteristics is therefore essential for predicting its in vivo behavior and optimizing its development as a potential therapeutic.

  • This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key permeability assays. We will explore both non-cell-based models for high-throughput screening and cell-based models that provide more physiologically relevant data.[2][3]

  • Choosing the Right Assay: A Tiered Approach to Permeability Screening

  • A hierarchical or tiered approach is often the most efficient strategy for assessing permeability. This involves starting with simple, high-throughput assays and progressing to more complex, lower-throughput, and more biologically relevant models for promising candidates.

    • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a high-throughput, non-cell-based assay that predicts passive diffusion.[4] It is an excellent initial screen to quickly categorize compounds based on their lipophilicity and ability to cross an artificial lipid membrane. The PAMPA model is suitable for determining the passive diffusion of a compound.[5]

    • Tier 2: Caco-2 Permeability Assay . This is a cell-based assay that uses human colorectal adenocarcinoma cells (Caco-2) which differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[6] It is considered the gold standard for in vitro prediction of oral drug absorption and can assess both passive diffusion and active transport.[7][8][9] The Caco-2 permeability assay is a well-established method in the pharmaceutical industry for predicting the in vivo absorption of drugs across the gut wall.[7]

    • Tier 3: Madin-Darby Canine Kidney (MDCK) Cell Assay . This assay utilizes kidney epithelial cells and is particularly useful for identifying substrates of efflux transporters, such as P-glycoprotein (P-gp), which are crucial for understanding drug distribution, particularly across the blood-brain barrier.[10][11][12]

  • The choice of assay depends on the specific research question. For initial screening of a library of quinoline derivatives, PAMPA is ideal. For a lead candidate like this compound, moving to the Caco-2 assay is a logical next step to understand its potential for oral absorption. If brain penetration is a desired characteristic, the MDCK assay would be highly informative.

  • Experimental Protocols

  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • The PAMPA assay is a robust and cost-effective method for predicting passive membrane permeability.[13] It measures the diffusion of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment.

  • Principle: The assay relies on the principle that a drug's passive diffusion is primarily driven by its lipophilicity and ability to partition into and out of a lipid bilayer. The artificial membrane is typically composed of a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) that is supported by a porous filter.[4]

  • Workflow Diagram:

  • PAMPA_Workflow A A D D A->D E E D->E B B B->D C C C->D F F E->F G G F->G H H G->H

  • Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Step-by-Step Protocol:

    • Preparation of Reagents:

    • Assay Plate Preparation:

    • Assay Assembly and Incubation:

    • Sample Analysis:

    • Data Analysis:

  • Data Interpretation:

  • | Permeability Classification | Pe (10⁻⁶ cm/s) |

  • | :--- | :--- |

  • | High | > 15 |

  • | Medium | 1 - 15 |

  • | Low | < 1 |

  • This table provides a general guideline for classifying compounds based on their PAMPA permeability values.

  • Caco-2 Permeability Assay
  • The Caco-2 assay is a more complex, cell-based model that provides insights into both passive and active transport mechanisms.[9]

  • Principle: Caco-2 cells, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the human small intestine.[6] This allows for the measurement of drug transport in both the apical-to-basolateral (A-B) direction (mimicking absorption) and the basolateral-to-apical (B-A) direction (mimicking efflux).[9]

  • Workflow Diagram:

  • Caco2_Workflow A A B B A->B C C B->C D D C->D E E C->E F F D->F G G F->G E->F H H G->H I I H->I J J I->J

  • Caption: Workflow for the Caco-2 Cell Permeability Assay.

  • Step-by-Step Protocol:

    • Cell Culture and Seeding:

    • Monolayer Integrity Assessment:

    • Transport Experiment:

    • Sample Analysis:

    • Data Analysis:

  • Data Interpretation:

  • | Papp (A-B) (10⁻⁶ cm/s) | Oral Absorption Potential |

  • | :--- | :--- |

  • | > 10 | High |

  • | 1 - 10 | Medium |

  • | < 1 | Low |

  • An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[6]

  • Trustworthiness and Self-Validation

  • To ensure the reliability and reproducibility of the permeability data, it is crucial to incorporate a self-validating system within each experiment. This involves running control compounds with known permeability characteristics alongside the test compound.

  • Recommended Controls:

  • | Assay | High Permeability Control | Low Permeability Control | P-gp Substrate Control |

  • | :--- | :--- | :--- | :--- |

  • | PAMPA | Propranolol | Atenolol | N/A |

  • | Caco-2 | Propranolol | Atenolol | Digoxin |

  • | MDCK | Propranolol | Atenolol | Digoxin |

  • By comparing the results for this compound to these standards, the validity of the assay can be confirmed, and the permeability of the test compound can be more accurately classified.

  • Authoritative Grounding and Mechanistic Insights

  • The principles underlying these assays are well-established in the field of drug metabolism and pharmacokinetics. The Caco-2 cell line, for instance, is widely accepted by regulatory agencies as a reliable in vitro model for predicting human drug absorption.[7] The expression of efflux transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, in Caco-2 and MDCK cells is a key feature that allows for the assessment of active transport.[14][15] P-gp plays a critical role in limiting the oral bioavailability and brain penetration of many drugs.[14][16][17] Therefore, determining if this compound is a P-gp substrate is vital for its development.

  • Conclusion

  • The assessment of cell permeability is a non-negotiable step in the preclinical development of any drug candidate. For this compound, a systematic evaluation using a tiered approach, starting with PAMPA for initial screening and progressing to the Caco-2 assay for a more detailed understanding of its absorption and potential for active transport, is recommended. The protocols and interpretation guidelines provided in this application note offer a robust framework for obtaining reliable and actionable permeability data, ultimately informing the strategic direction of the drug development program for this promising quinoline derivative.

  • References

    • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(9), 1037-1047. Available at: [Link]

    • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

    • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2015). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

    • Sane, R., & Sarnaik, J. (2012). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 9(4), 1057–1066. Available at: [Link]

    • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

    • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

    • Creative Biolabs. (n.d.). MDCK Permeability. Available at: [Link]

    • Wacher, V. J., Salphati, L., & Benet, L. Z. (2001). Active secretion and enterocytic drug metabolism barriers to drug absorption. Advanced Drug Delivery Reviews, 46(1-3), 89-102. Available at: [Link]

    • MatTek. (n.d.). Caco2 assay protocol. Available at: [Link]

    • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(9), 1037-1047. Available at: [Link]

    • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. Available at: [Link]

    • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

    • Technology Networks. (n.d.). PAMPA Permeability Assay. Available at: [Link]

    • Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27(6), 156-158. Available at: [Link]

    • Tsuji, A., & Tamai, I. (1996). Role of P-glycoprotein in drug disposition. Advanced Drug Delivery Reviews, 25(2-3), 287-301. Available at: [Link]

    • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Available at: [Link]

    • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Available at: [Link]

    • Deranged Physiology. (2023). Transfer of drugs across membranes. Available at: [Link]

    • Pharmaron. (n.d.). Permeability. Available at: [Link]

    • BioIVT. (n.d.). Cell Permeability Assay. Available at: [Link]

    • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

    • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

    • Slideshare. (2016). Drug transport across cell membrane. Available at: [Link]

    • Gobeau, N., et al. (2019). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 11(10), 499. Available at: [Link]

    • Ingenta Connect. (2015). Physiologically based in vitro Models to Predict the Oral Dissolution and Permeation of Drug Solid Dosage Forms. Available at: [Link]

    • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Available at: [Link]

    • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

    • Augustijns, P., & Brewster, M. E. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 57, 335-341. Available at: [Link]

    • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Available at: [Link]

    • Journal of Chemical Information and Modeling. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Available at: [Link]

    • Cambridge University Press & Assessment. (2021). Drug Passage across the Cell Membrane. Available at: [Link]

    • Cambridge University Press. (n.d.). Drug passage across the cell membrane. Available at: [Link]

    • National Institutes of Health. (2025). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Available at: [Link]

    • PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Available at: [Link]

    • Wikipedia. (n.d.). Drug metabolism. Available at: [Link]

    • National Institutes of Health. (2022). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Available at: [Link]

    • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available at: [Link]

    • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. Available at: [Link]

    • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds, with fluoroquinolones being a prominent class of antibiotics.[1][2] This document provides a comprehensive guide for the antimicrobial screening of a specific quinoline derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol. We present detailed protocols for evaluating its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms. Furthermore, we delve into the scientific rationale behind the experimental design, drawing upon established principles of quinolone structure-activity relationships to contextualize the potential significance of the benzyloxy and methoxy functional groups. This guide is intended to be a self-validating framework for the systematic evaluation of this and similar compounds.

Introduction: The Rationale for Investigating this compound

Quinolone antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The core quinolone structure has been extensively modified to enhance antimicrobial spectrum, potency, and pharmacokinetic properties. The subject of this guide, this compound, possesses distinct structural features that warrant investigation for antimicrobial activity.

The presence of a methoxy group at the C-6 position is of particular interest. In some quinolone analogs, a methoxy group at the C-8 position has been associated with increased activity against anaerobic bacteria and resistant strains of Staphylococcus aureus.[3] While the C-6 position is different, it is a key site for modification in many potent fluoroquinolones (where a fluorine atom is typically found).[4][5] The bulky benzyloxy group at the C-7 position is another significant modification. The C-7 position is crucial for modulating the spectrum and potency of quinolones, often accommodating piperazinyl or pyrrolidinyl groups that enhance activity against Gram-negative and Gram-positive bacteria, respectively.[1][5][6] The investigation of a benzyloxy substituent at this position could reveal novel structure-activity relationships.

These application notes will guide the researcher through a systematic evaluation of this compound, from initial screening to a quantitative determination of its antimicrobial profile.

Proposed Synthetic Pathway

Diagram of Proposed Synthetic Pathway

G A 4-Benzyloxy-3-methoxyaniline C Condensation A->C B Diethyl malonate B->C D Intermediate A C->D Formation of enamine E Cyclization (High Temperature) D->E F 7-(Benzyloxy)-6-methoxy-4-hydroxy-2-ethoxycarbonylquinoline E->F G Hydrolysis and Decarboxylation F->G H This compound G->H

Caption: Proposed synthetic route for this compound.

Tier 1: Preliminary Antimicrobial Screening

The initial phase of screening aims to qualitatively assess the antimicrobial potential of the compound against a broad range of microorganisms. The agar disk diffusion assay is a widely used and cost-effective method for this purpose.

Protocol 1: Agar Disk Diffusion Assay

Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin, fluconazole)

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL). Prepare working concentrations by diluting the stock solution.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place sterile paper disks onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk. Also, place positive control antibiotic disks and a negative control disk (with DMSO only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.

  • Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Tier 2: Quantitative Antimicrobial Assays

Compounds showing promising activity in the preliminary screening should be further evaluated to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The broth microdilution method is the gold standard for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[8]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial test strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the this compound working solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound). Add 100 µL of sterile CAMHB to well 12 to serve as a sterility control.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Diagram of Broth Microdilution Workflow

G cluster_0 Plate Preparation cluster_1 Inoculation cluster_2 Incubation & Reading A Add CAMHB to wells 2-12 B Add compound to well 1 A->B C Perform serial dilutions B->C D Prepare standardized inoculum E Inoculate wells 1-11 D->E F Add sterile broth to well 12 E->F G Incubate plate H Read MIC G->H

Sources

Troubleshooting & Optimization

7-(Benzyloxy)-6-methoxyquinolin-4-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound and why is it poorly soluble in water?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule possesses a large, hydrophobic aromatic structure due to the quinoline core and the benzyloxy group.[1] This lipophilic nature is the primary reason for its limited solubility in aqueous solutions.

Quinoline and its derivatives are generally characterized as aromatic heterocyclic compounds with a lipophilic nature, which often leads to poor water solubility.[1] This challenge is common, with estimates suggesting that over 70% of new chemical entities are poorly soluble.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₃[3]
Molecular Weight281.31 g/mol [3]
AppearanceSolid[3]
Predicted Boiling Point473.0 ± 40.0 °C at 760 mmHg[3]
Key Structural FeaturesQuinolin-4-ol core, Methoxy group, Benzyloxy groupN/A

The presence of the quinoline nitrogen atom provides a basic center, while the hydroxyl group at position 4 (in its tautomeric 4-quinolone form) can act as a weak acid. This amphoteric nature means its solubility is highly dependent on pH.[4][5][6]

Q2: I need to make a stock solution. What is the recommended starting solvent?

A2: The most direct and common method for solubilizing a new quinoline derivative is to first create a concentrated stock solution using a polar aprotic organic co-solvent.[1]

Dimethyl sulfoxide (DMSO) is the most widely recommended initial co-solvent.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, and it is miscible with water and many organic solvents.[7][8][9][10]

Other potential co-solvents include:

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Table 2: Properties of Common Co-Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Key Features
DMSO(CH₃)₂SO1891.092Highly polar, water-miscible, high boiling point.[7][11]
DMFC₃H₇NO1530.9445Polar, water-miscible.[11]
EthanolC₂H₆O78.50.789Polar protic, water-miscible, commonly used in biological assays.[11]
MethanolCH₄O64.70.792Polar protic, water-miscible.

Causality: The choice of a co-solvent like DMSO is based on its ability to disrupt the crystal lattice energy of the solid compound and form favorable solute-solvent interactions, which are stronger than the solute-solute interactions in the crystal.

Troubleshooting Guides & Experimental Protocols

Issue 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What is happening and how can I fix it?

This is a very common issue known as "crashing out" or precipitation upon dilution.[1][12] It occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically reduced upon dilution into the aqueous medium. The aqueous environment cannot maintain the solubility of the hydrophobic compound at the desired final concentration, causing it to precipitate.[12]

G start Start: Compound Precipitates from DMSO Stock in Aqueous Buffer step1 Step 1: Lower Final Concentration Prepare serial dilutions to find the maximum soluble concentration. start->step1 Immediate Action step2 Step 2: Adjust Co-Solvent % Slightly increase final DMSO % (e.g., 0.1% to 0.5%). ALWAYS run a vehicle control. step1->step2 If still precipitating end Result: Soluble Compound in Final Medium step1->end If successful step3 Step 3: Modify Dilution Method Add stock solution to vigorously stirring or vortexing buffer to promote rapid dispersion. step2->step3 If still precipitating step2->end If successful step4 Step 4: Consider pH Adjustment Is your aqueous medium at a pH that favors the neutral, less soluble form? step3->step4 If still precipitating step3->end If successful step5 Step 5: Explore Advanced Methods If precipitation persists, consider cyclodextrins or surfactants. step4->step5 If pH is not an option or is ineffective step4->end If successful step5->end

Caption: Decision workflow for addressing compound precipitation.

Issue 2: The required concentration for my experiment is higher than what can be achieved with a simple co-solvent. What other methods can I try?

When higher aqueous concentrations are needed, more advanced formulation strategies are required. The choice depends on the specific constraints of your experimental system.

Principle: The solubility of ionizable compounds, like quinoline derivatives, is highly dependent on the pH of the medium.[4][5] this compound is a weak base due to the quinoline nitrogen. By lowering the pH of the aqueous solution, this nitrogen can be protonated, forming a more soluble cationic salt. The solubility can be increased several hundred-fold through this method.[13]

Experimental Protocol:

  • Determine Target pH: While the exact pKa is not published, quinoline itself has a pKa of ~4.9. For derivatives, this can vary. A good starting point is to prepare buffers with a pH of 4.0, 5.0, and 6.0.

  • Buffer Selection: Choose a buffer system with adequate capacity in the desired pH range (e.g., acetate or citrate buffers).

  • Preparation of Acidic Buffer: Prepare the selected buffer at the target pH values.

  • Dissolution:

    • Accurately weigh a small amount of the compound.

    • Add the acidic buffer to the powder.

    • Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.

    • Stir the mixture for several hours to ensure equilibrium is reached.

  • Quantification: Filter the saturated solution through a 0.22 µm filter and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Compound still insoluble: The pH may not be low enough to significantly protonate the molecule. Try a lower pH, but be mindful of compound stability, as hydrolysis of the ether linkages could occur at very low pH.

  • Experimental constraints: If your assay (e.g., a cell-based assay) is sensitive to low pH, this method may not be suitable.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly improved aqueous solubility.[14][15]

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

  • Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously for 24-48 hours at a constant temperature to allow for complex formation and to reach equilibrium.

  • Quantification: Centrifuge and filter the suspension to remove undissolved solid. Analyze the clear supernatant by HPLC-UV to determine the solubility enhancement.

G cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis prep1 Prepare aqueous buffer (e.g., PBS pH 7.4) prep2 Dissolve HP-β-CD in buffer (e.g., 5% w/v) prep1->prep2 comp1 Add excess solid compound to the cyclodextrin solution prep2->comp1 comp2 Stir vigorously for 24-48 hours at constant temp comp1->comp2 an1 Centrifuge and filter (0.22 µm) to remove undissolved solid comp2->an1 an2 Analyze clear supernatant by HPLC-UV to quantify dissolved compound an1->an2

Caption: Protocol for cyclodextrin-mediated solubilization.

Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[13][14][15]

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic, biocompatible surfactant such as Polysorbate 80 (Tween® 80) or Poloxamer 407.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Add Compound: Add an excess of the solid compound to the surfactant solution.

  • Equilibration & Quantification: Follow the same equilibration and quantification steps as described for cyclodextrins (stir for 24-48 hours, filter, and analyze).

Important Consideration: The presence of surfactants, co-solvents, or cyclodextrins can interfere with some biological assays. It is crucial to run parallel vehicle controls containing the same concentration of the solubilizing agent to account for any potential artifacts.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Sigma-Aldrich. (n.d.). This compound.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • University of Rochester, Department of Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

Sources

Technical Support Center: Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of this important quinoline derivative. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and extensive field experience.

Understanding the Core Synthesis: The Gould-Jacobs Reaction

The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step process is a cornerstone of quinoline synthesis and involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation of the resulting ester yield the final 4-hydroxyquinoline product.[1][3]

The overall reaction pathway can be visualized as follows:

Gould_Jacobs_Reaction Aniline 3-(Benzyloxy)-4-methoxyaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Ester Ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (>250°C) Final_Product This compound Cyclized_Ester->Final_Product Hydrolysis & Decarboxylation Troubleshooting_Flowchart cluster_condensation Condensation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Troubleshooting Start Low Yield of This compound Check_Condensation Check Condensation Step Start->Check_Condensation Check_Cyclization Check Cyclization Step Check_Condensation->Check_Cyclization Condensation OK Condensation_Temp Increase Temperature (100-130°C) Check_Condensation->Condensation_Temp Low Intermediate Yield Check_Hydrolysis_Decarboxylation Check Hydrolysis & Decarboxylation Steps Check_Cyclization->Check_Hydrolysis_Decarboxylation Cyclization OK Cyclization_Temp Increase Temperature (>250°C) Check_Cyclization->Cyclization_Temp Low Cyclized Product Yield Hydrolysis_Base Ensure Sufficient Base Check_Hydrolysis_Decarboxylation->Hydrolysis_Base Low Final Product Yield Success Improved Yield Check_Hydrolysis_Decarboxylation->Success Steps OK Condensation_Stoich Use Excess DEEM (1.0-1.2 eq) Condensation_Temp->Condensation_Stoich Condensation_EtOH Remove EtOH (Reduced Pressure) Condensation_Stoich->Condensation_EtOH Cyclization_Time Extend Reaction Time Cyclization_Temp->Cyclization_Time Cyclization_Solvent Use High-Boiling Solvent Cyclization_Time->Cyclization_Solvent Cyclization_MW Use Microwave Synthesis Cyclization_Solvent->Cyclization_MW Hydrolysis_Time Extend Reflux Time Hydrolysis_Base->Hydrolysis_Time Decarboxylation_Temp Heat Above Melting Point Hydrolysis_Time->Decarboxylation_Temp

Caption: A troubleshooting flowchart for improving the yield of this compound synthesis.

References

  • Gould–Jacobs reaction - Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Gould-Jacobs Reaction - Organic Chemistry Portal.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage.
  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
  • Quinolones also come from anilines by cyclization to an ortho position - University of Cambridge.
  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.

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Technical Support Center: Purification of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. The unique chemical structure of this compound, featuring a basic quinoline nitrogen, an acidic quinolin-4-ol tautomer, and bulky aromatic groups, presents specific challenges that are addressed herein.

General Purification Strategy

A successful purification strategy begins with an assessment of the crude material, followed by the selection of an appropriate technique based on the impurity profile and the desired final purity.

G cluster_start Phase 1: Analysis cluster_decision Phase 2: Method Selection cluster_paths Phase 3: Execution cluster_end Phase 4: Final Product crude Crude Product assess Assess Purity & Impurities (TLC, LC-MS, NMR) crude->assess decision High Purity (>95%) & Crystalline? assess->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography decision->chrom  No pure Pure Compound (>98%) recryst->pure prep_hplc Preparative HPLC chrom->prep_hplc Need >99% Purity? chrom->pure  Sufficiently Pure prep_hplc->pure

Caption: High-level workflow for purifying this compound.

FAQs: Common Impurities and Stability
Question: What are the most likely impurities in my crude this compound?

Answer: Impurities are typically derived from the synthetic route used. For syntheses like the Conrad-Limpach or Combes reaction, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding aniline or β-ketoester.

  • Positional Isomers: Depending on the precursors, regioisomers can form that may be difficult to separate.[1]

  • By-products: Tarry by-products are common in classical quinoline syntheses.[2]

  • Degradation Products: The benzyloxy group can be sensitive to cleavage (de-benzylation) under harsh acidic or certain catalytic conditions. The quinolinol moiety may also be susceptible to oxidation when exposed to air and light over extended periods.[3]

Question: How stable is this compound? Are there special handling precautions?

Answer: While generally stable, two main areas of concern are:

  • Acid Sensitivity: Strong acids can lead to the cleavage of the benzyl ether. Avoid prolonged exposure to harsh acidic conditions, especially at elevated temperatures.

  • Oxidative Stability: Phenolic compounds can be susceptible to oxidation, which may result in coloration of the material. It is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (4°C is recommended).[4]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent is found. It is highly scalable and cost-effective.

Question: How do I select the best solvent for recrystallization?

Answer: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Given the structure of this compound, which has both polar (hydroxyl, ether, nitrogen) and non-polar (benzyl, quinoline rings) features, a moderately polar solvent is a good starting point.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent from the table below.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently (e.g., in a water bath) until it boils.[6] Add solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent is one where the compound dissolves completely when hot and forms a large quantity of crystals upon cooling.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood starting point. The hydroxyl group can interact with the quinolinol moiety.
Ketones AcetoneOften used in mixtures with alcohols or water.[7]
Esters Ethyl AcetateGood for compounds of intermediate polarity.
Ethers Dioxane, Tetrahydrofuran (THF)Can be effective, but peroxide formation in THF is a safety concern.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Use with caution; high boiling points can make removal difficult. Often used for poorly soluble compounds.
Solvent Mixtures Ethanol/Water, Acetone/Hexane, Methanol/AcetoneUsed to fine-tune the polarity to achieve ideal solubility characteristics.[7]
Question: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-heat the Solution: Add more solvent until the oil completely redissolves.

  • Cool Slowly: This is critical. Do not place the flask directly into an ice bath. Allow it to cool gradually to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

  • Reduce Solution Polarity: If using a highly polar solvent system (e.g., ethanol/water), the compound may be "crashing out" too quickly. Try a less polar solvent or a different solvent mixture.

  • Use a Lower Boiling Point Solvent: A lower boiling point ensures the solution cools below the compound's melting point before becoming saturated.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. Why?

Answer: This is the most common issue when purifying quinoline derivatives on silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction causes tailing (streaking) and can lead to irreversible adsorption or decomposition.[2]

Solution: Add a Basic Modifier The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine to your eluent.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Select Eluent: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.2-0.3.

  • Add Modifier: To your chosen eluent, add 0.5-2% triethylamine (NEt₃).

  • Prepare Slurry: Prepare a slurry of silica gel in the modified eluent.

  • Pack and Run: Pack the column with the slurry and run the chromatography as usual. The triethylamine will compete for the acidic sites, allowing your compound to travel through the column with a much-improved peak shape.[2][9]

Question: My compound appears to be decomposing on the silica gel column. What are my alternatives?

Answer: If adding a basic modifier is insufficient, the compound may be too sensitive for standard silica gel.

Troubleshooting Steps:

  • Use Neutral or Basic Alumina: Alumina is a good alternative stationary phase. Use neutral or basic (Brockmann I-III) alumina depending on your compound's stability.

  • Use Deactivated Silica: Flush the packed silica gel column with your eluent containing 1-2% triethylamine before loading your sample. This "deactivates" the most aggressive acidic sites.[9]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up elution and consider using flash chromatography with positive pressure.

G start Problem: Poor Separation / Tailing on Silica Gel reason Cause: Basic Quinoline N interacts with Acidic Si-OH groups start->reason solution1 Primary Solution: Add 0.5-2% Triethylamine to Eluent reason->solution1 solution2 Alternative 1: Switch to Neutral or Basic Alumina solution1->solution2 If problem persists solution3 Alternative 2: Use Deactivated Silica Gel solution1->solution3 If problem persists

Caption: Troubleshooting flowchart for quinoline tailing in column chromatography.

Troubleshooting Guide: Preparative HPLC

For achieving the highest purity (>99%) or separating very similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Question: When should I use preparative HPLC over flash chromatography?

Answer: Use preparative HPLC when:

  • You need very high purity (>99.5%).

  • The impurities are structurally very similar to the product and have very close Rf values on TLC.

  • You are working on a small scale (<1 g) where losses on a large flash column would be significant.

Question: What is a good starting point for column and mobile phase selection?

Answer: A reversed-phase method is typically the most effective for this compound.

  • Column: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography.

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) or methanol (MeOH) is standard.[10] To ensure good peak shape for the basic quinoline, an acidic modifier is essential.

    • For MS compatibility: Use 0.1% formic acid or 0.1% acetic acid in both the water and organic solvent.

    • For UV detection only: 0.1% trifluoroacetic acid (TFA) can provide excellent peak shape, but it is difficult to remove from the final product.

Example Starting Conditions:

  • Column: C18, 5 or 10 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95-100%) over 20-30 minutes.

References
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Purification of Quinoline Deriv
  • Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Quinoline compounds and process of making same.
  • Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem.
  • column chromatography & purific
  • Isolation and Purification of Natural Compounds - Column Chrom
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Recrystallization. MIT Digital Lab Techniques Manual.
  • This compound. Sigma-Aldrich.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences.

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Technical Support Center: Stability of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(benzyloxy)-6-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental settings. Given the absence of specific public stability data for this molecule, this resource synthesizes information on related chemical structures and provides you with the necessary tools and protocols to assess its stability in your own laboratory.

Troubleshooting Guide

This section addresses common issues that may indicate compound instability.

Observation Potential Cause Recommended Action
Solution turns yellow or brown over time. This is a classic indicator of quinoline compound degradation, often due to oxidation or photodegradation.[1]Store solutions protected from light, preferably in amber vials.[1] Consider preparing fresh solutions for each experiment.
Precipitation of the compound in aqueous solutions. The compound likely has low aqueous solubility, a common trait for quinoline derivatives.[1]Prepare a high-concentration stock solution in an organic solvent such as DMSO, then dilute it into your aqueous medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent or decreased potency in biological assays. This is a strong indication of compound degradation in the assay medium. The benzyloxy ether or the quinoline core may be susceptible to cleavage or modification under your specific experimental conditions.Perform a stability test of the compound in your specific assay medium under the exact experimental conditions (e.g., temperature, pH, light exposure) to determine its half-life.
Appearance of new peaks in HPLC analysis of the stock solution. This confirms the presence of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage and handling conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

Q2: What is the best solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of quinoline derivatives. For working solutions, the choice of solvent will depend on your specific application. It is crucial to assess the compound's stability in the chosen solvent under your experimental conditions.

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors:

  • pH: Quinoline derivatives' stability is often pH-dependent. Both acidic and basic conditions can accelerate degradation.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Oxidation: The quinoline ring system can be susceptible to oxidation.[1]

  • Solvent: The choice of solvent can impact the stability of the compound.

Q4: How can I determine the stability of this compound in my specific experimental setup?

Due to the lack of specific stability data for this compound, it is highly recommended to perform a forced degradation study. This will help you understand its degradation pathways and identify the conditions under which it is most stable. A detailed protocol for a forced degradation study is provided below.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions. The benzyloxy group is susceptible to cleavage, and the quinoline core can undergo oxidation and other transformations.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and degradation pathways.

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

Stress Conditions

The following table summarizes the recommended stress conditions for the forced degradation study.

Stress Condition Reagent/Condition Incubation Time
Acid Hydrolysis 0.1 M HCl24-72 hours at room temperature and 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at room temperature and 60°C
Oxidative Degradation 3% H₂O₂24-72 hours at room temperature
Thermal Degradation 80°C (in oven)24-72 hours (for solid and solution)
Photolytic Degradation UV light (254 nm) and visible light24-72 hours
Experimental Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification of Degradants hplc->lcms If degradation is observed

Caption: Experimental workflow for a forced degradation study.

Sample Analysis

Analyze the stressed samples and a control sample (stored at -20°C, protected from light) at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

References

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2023).
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications. (2021).
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.).
  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. - ACS Publications. (1921).
  • (PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. (1990).
  • Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... - ResearchGate. (n.d.).

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Optimizing reaction conditions for 7-(Benzyloxy)-6-methoxyquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve higher yields and purity. Our approach is grounded in the fundamental principles of the Gould-Jacobs reaction, the primary synthetic route to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established method is the Gould-Jacobs reaction.[1][2][3] This synthesis involves a two-step sequence:

  • Condensation: An aniline, in this case, 4-(benzyloxy)-3-methoxyaniline, is reacted with an activated malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). This step forms an intermediate, diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C), often in a high-boiling inert solvent, to induce an intramolecular cyclization, which, after tautomerization, yields the desired 4-hydroxyquinoline (quinolin-4-ol) product. Subsequent hydrolysis and decarboxylation steps, if a carboalkoxy group is present at the 3-position, can follow to yield the final product.[1][2]

Q2: Why does the cyclization step require such high temperatures, and what are the main challenges?

The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[2] The main challenges associated with this step are:

  • Product Decomposition: The required high temperatures (often >250°C) can lead to the degradation of both the starting material and the product, resulting in charring and the formation of tarry byproducts.[4]

  • Solvent Selection: The reaction requires a solvent with a very high boiling point that remains inert under the harsh conditions. Common choices include Dowtherm A, diphenyl ether, or mineral oil.[2][4] Running the reaction neat is possible but can lead to poor heat transfer and localized overheating.

  • Reaction Time Optimization: There is a delicate balance between reaction time and temperature. Insufficient heating leads to an incomplete reaction, while prolonged heating increases the likelihood of degradation.[5] A thorough time-temperature study is often necessary to optimize the yield.[5]

Q3: The product name is quinolin-4-ol, but it's also referred to as a quinolin-4-one. Which is it?

The product exists in a keto-enol tautomeric equilibrium. While the "-ol" suffix indicates the enol form (4-hydroxyquinoline), it predominantly exists as the keto tautomer, 7-(benzyloxy)-6-methoxyquinolin-4(1H)-one.[1][2] For naming and characterization purposes, both are often used, but it's crucial to recognize that the keto form is generally more stable and is what you will likely observe spectroscopically.

Q4: How can I monitor the reaction to distinguish between the condensation intermediate and the final cyclized product?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

  • TLC: The aniline starting material, the malonate intermediate, and the final quinolin-4-ol product will have distinct Rf values. The highly polar quinolin-4-ol product typically has a much lower Rf than the intermediate.

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting materials' mass peaks and the appearance of the intermediate's mass peak. As the cyclization proceeds, the intermediate's peak will decrease while the final product's mass peak emerges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: The initial condensation reaction is sluggish or incomplete.

  • Question: I've mixed my 4-(benzyloxy)-3-methoxyaniline and DEEM, but after several hours at room temperature, TLC analysis shows a large amount of unreacted aniline. What's going wrong?

  • Answer: The nucleophilicity of the aniline is crucial for this condensation. While often performed at room temperature, gentle heating (e.g., 40-60 °C) can significantly accelerate the reaction without promoting side reactions. Also, ensure your aniline is pure; impurities can inhibit the reaction. Verify that you are using a slight excess of the diethyl ethoxymethylenemalonate, as this can help drive the reaction to completion.

Issue 2: The thermal cyclization step results in a very low yield and significant tar formation.

  • Question: I heated the intermediate in diphenyl ether to 250 °C, but my yield was less than 20%, and the flask was coated in a black, intractable tar. How can I improve this?

  • Answer: This is the most common failure point. Tar formation is a direct result of decomposition at high temperatures.[6] Here are the key parameters to optimize:

    • Uniform Heating: Ensure vigorous stirring and use a heating mantle with a sand or oil bath to provide uniform heat distribution. Localized hotspots are a primary cause of charring. Using a high-boiling solvent like Dowtherm A helps maintain a consistent temperature.[2][4]

    • Temperature Control: Do not overshoot the target temperature. A range of 240-260 °C is typical. It may be beneficial to perform small-scale experiments at 240 °C, 250 °C, and 260 °C to find the sweet spot for your specific substrate.

    • Reaction Time: Minimize the time at maximum temperature. Monitor the reaction closely by TLC (if possible, by taking aliquots and quenching them). Once the intermediate is consumed, cool the reaction promptly. Over-heating past the point of completion will only degrade your product.[5]

    • Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.[4]

    • Microwave Synthesis: If available, microwave-assisted heating is an excellent alternative. It allows for rapid heating to high temperatures, often dramatically reducing reaction times and improving yields by minimizing the window for thermal decomposition.[5]

Issue 3: The final product has precipitated from the reaction mixture, but it is difficult to purify.

  • Question: After cooling my cyclization reaction, a solid crashed out. However, it's a brownish, crude material that seems insoluble in most common lab solvents. How do I purify it?

  • Answer: 4-Hydroxyquinolines are often high-melting, poorly soluble crystalline solids. This property can be leveraged for purification.

    • Trituration/Washing: Avoid heading directly to column chromatography. First, isolate the crude solid by filtration. Then, wash it sequentially with solvents that can dissolve the high-boiling reaction solvent and other impurities but not your product. Good choices include hexanes or heptanes (to remove mineral oil/Dowtherm A), followed by hot acetonitrile, ethanol, or ethyl acetate.[5] This process, known as trituration, can significantly improve purity.

    • Recrystallization: If trituration is insufficient, recrystallization may be possible, but finding a suitable solvent is challenging. High-boiling polar aprotic solvents like DMF or DMSO are often required.

    • Chromatography Strategy: If you must use column chromatography, be aware that the basic nitrogen and acidic hydroxyl group can cause severe streaking and product loss on standard silica gel.[7] To mitigate this, add a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., DCM/Methanol with 1% NEt₃). Alternatively, using neutral or basic alumina as the stationary phase can be a more effective choice.[7]

Data Presentation: Optimizing Cyclization

The interplay between temperature and time is critical for the thermal cyclization step. The following table provides an illustrative guide for an optimization study.

Entry Temperature (°C) Time (min) Solvent Observed Yield (%) Key Observation
123060Dowtherm A< 15%Incomplete conversion of intermediate.
225030Dowtherm A~65%Good conversion, moderate purity.
325090Dowtherm A~40%Increased tar formation, lower yield.[5]
426015Dowtherm A~55%Significant decomposition observed.
5250 (Microwave)10None (Neat)~75%Faster reaction, cleaner product.[5]

Note: Data is illustrative and based on typical outcomes for Gould-Jacobs reactions described in the literature. Actual results will vary.

Visualizing the Process

Experimental Workflow Diagram

The following diagram outlines the complete synthetic sequence.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Purification A 4-(Benzyloxy)- 3-methoxyaniline C Intermediate: Anilinomethylenemalonate A->C Gentle Heat (~60 °C) B Diethyl Ethoxy- methylenemalonate (DEEM) B->C D 7-(Benzyloxy)-6-methoxy- 3-carbethoxyquinolin-4-ol C->D High Temp. (~250 °C) Dowtherm A E Final Product: 7-(Benzyloxy)-6-methoxy- quinolin-4-ol D->E aq. NaOH, then Acid & Heat F Crude Product E->F G Pure Product F->G Trituration (Hot MeCN) or Column (Alumina)

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues during the cyclization step.

G start Low Yield of Final Product check_inter Is intermediate fully consumed? start->check_inter tar Is there significant tar formation? check_inter->tar Yes sol_temp ACTION: Increase cyclization temperature or time. check_inter->sol_temp No sol_degrade ACTION: Decrease cyclization temperature or time. Ensure inert atmosphere. tar->sol_degrade Yes sol_recheck ACTION: Re-optimize temp/time balance. Consider microwave synthesis. tar->sol_recheck No

Caption: Decision tree for troubleshooting low cyclization yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(benzyloxy)-3-methoxyaniline (1.0 equiv).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv).

  • Heat the mixture with stirring at 60-70 °C for 2-3 hours. Monitor the disappearance of the aniline starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon standing or can be used directly in the next step after removal of any volatile byproducts (ethanol) under reduced pressure.

Protocol 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Place the crude intermediate from Protocol 1 into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling solvent, such as Dowtherm A or diphenyl ether (approx. 3-5 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250 °C under a nitrogen atmosphere.

  • Maintain the temperature for 30-45 minutes. The product will often begin to precipitate during the reaction. Monitor the reaction by taking small aliquots and analyzing via LC-MS or TLC.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

Protocol 3: Work-up, Hydrolysis, and Purification

  • While the reaction mixture is still warm, cautiously add hexanes or toluene to dilute the Dowtherm A. This will cause the product to precipitate more fully.

  • Cool the mixture to room temperature, and collect the crude solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the residual high-boiling solvent, then with diethyl ether.

  • To achieve the final target compound, the resulting ester is hydrolyzed. Suspend the crude solid in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Cool the mixture, acidify with concentrated HCl to induce precipitation of the carboxylic acid intermediate, and then heat again to effect decarboxylation, yielding the final this compound.

  • Collect the final solid product by filtration, wash with water, and then with cold acetonitrile or ethanol. Dry under vacuum.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Wrobel, D. et al. (2021).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • Yang, M. et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]
  • Merck Index. Gould-Jacobs Reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Flychem Co., Ltd. Common Quinoline Synthesis Reactions. [Link]
  • Biotage.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • Al-Warhi, T. et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
  • Wikipedia. Quinoline. [Link]

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Technical Support Center: Crystallization of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The protocols and advice herein are grounded in established principles of physical organic chemistry and crystallization science to ensure technical accuracy and practical utility.

Introduction to the Crystallization of this compound

This compound is a quinoline derivative with a molecular structure that presents both opportunities and challenges for crystallization. The presence of a planar quinoline core, a flexible benzyloxy group, and hydrogen-bonding capable hydroxyl and methoxy groups influences its solubility and crystal packing. Achieving a crystalline solid of high purity and desired morphology is critical for its use in research and development. This guide will address common issues encountered during its crystallization and provide systematic approaches to overcome them.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Issue 1: No Crystals Are Forming

Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed, even after an extended period. What's going wrong?

Answer: The lack of crystal formation is a common but solvable problem, typically stemming from issues with supersaturation or nucleation.

Probable Causes and Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for the compound to precipitate. The driving force for crystallization is achieving a state of supersaturation, where the concentration of the solute in the solution is higher than its equilibrium solubility.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and the inclusion of impurities.[1][2] After reducing the solvent volume, allow the solution to cool slowly.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Solution: If the compound is too soluble, you may need to select a different solvent or create a mixed-solvent system. For a compound like this compound, with its aromatic and hydrogen-bonding features, solvents like ethanol, methanol, or ethyl acetate could be good starting points. If it is highly soluble in these, consider adding a less polar "anti-solvent" like hexanes or water dropwise to the warm, dissolved solution until slight turbidity persists. Reheat to clarify and then cool slowly.[4][5]

  • Lack of Nucleation Sites: Crystal formation requires an initial "seed" or surface to begin growing. This process is known as nucleation.[6][7] A very clean, smooth flask may not provide adequate sites for nucleation to occur.

    • Solutions to Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1][2]

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[2][3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling my solution of this compound, a liquid or oily substance is forming instead of solid crystals. What is happening and how can I fix it?

Answer: This phenomenon is known as "oiling out" and occurs when the solute precipitates from the solution at a temperature above its melting point (or when the melting point is significantly depressed by impurities).[1][8] The resulting oil is a supersaturated liquid form of your compound and often traps impurities, hindering purification.[1][8]

Probable Causes and Solutions:

  • High Solute Concentration and Rapid Cooling: If the solution is too concentrated, the saturation point is reached at a higher temperature. Rapid cooling from this state can lead to the formation of an oil because the molecules don't have enough time to orient themselves into a crystal lattice.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.[1][2] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If you suspect a high level of impurities, consider a preliminary purification step like column chromatography. Alternatively, a pre-crystallization treatment with activated charcoal can sometimes remove colored or polar impurities that may be interfering with crystallization.

  • Inherent Properties of the Compound: Some organic molecules, particularly those with flexible side chains like the benzyloxy group, are inherently prone to oiling out.[5][9]

    • Solution: Changing the solvent system can be effective. A more polar solvent may lead to better crystal formation. Experiment with different solvent combinations. For instance, if you are using a non-polar solvent, try a more polar one like ethanol or a mixture such as ethanol/ethyl acetate.

Diagram: Troubleshooting "Oiling Out"

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Oiling Out Persists slow_cool->fail If problem continues change_solvent Change Solvent System fail->change_solvent pre_purify Pre-purify (e.g., Chromatography) fail->pre_purify change_solvent->reheat pre_purify->reheat G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline derivative 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a compound of interest in various research and development endeavors. However, its utility is often hampered by its inherently low solubility in aqueous media, a common challenge for many heterocyclic compounds with high molecular weight and lipophilicity. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low dissolution of my this compound powder in standard aqueous buffers (e.g., PBS pH 7.4). What is the primary reason for this, and what is my first step?

A1: Understanding the 'Why' and the Initial Strategy: pH Modification

The poor aqueous solubility of this compound is primarily due to its molecular structure, which features a large, hydrophobic benzyloxy group and a rigid quinoline core. This leads to a high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Your first and most critical step is to determine the compound's ionization potential (pKa) to leverage pH as a solubilization tool. As a quinolin-4-ol derivative, the molecule is amphoteric, meaning it can act as both an acid (the 4-hydroxyl group) and a base (the quinoline nitrogen).

Troubleshooting Workflow: pH Adjustment

  • Determine the pKa: If the pKa values are not available in your compound's documentation, you can find predicted values using computational tools or perform an experimental determination via potentiometric titration. The basic pKa of the quinoline nitrogen is typically in the range of 4-5, while the acidic pKa of the 4-hydroxyl group is around 8-9.[1]

  • Acidic Media (pH < pKa of Quinoline Nitrogen):

    • Rationale: At a pH below the basic pKa, the quinoline nitrogen will become protonated (cationic), forming a salt. This ionized form is significantly more water-soluble than the neutral molecule.

    • Protocol: Prepare a series of acidic buffers (e.g., citrate, acetate) with pH values ranging from 2 to 4. Start by attempting to dissolve the compound in 0.1 M hydrochloric acid (HCl) to determine the maximum solubility at a low pH.

    • Caution: Ensure your final formulation's pH is compatible with your experimental system (e.g., cell culture, in vivo administration).

  • Alkaline Media (pH > pKa of 4-hydroxyl group):

    • Rationale: At a pH above the acidic pKa, the 4-hydroxyl group will be deprotonated (anionic), forming a phenolate salt. This anionic form will also exhibit increased water solubility.

    • Protocol: Prepare a series of basic buffers (e.g., phosphate, borate) with pH values ranging from 9 to 11.

    • Consideration: High pH can lead to chemical instability for some compounds. Assess the stability of your compound at the desired alkaline pH over the duration of your experiment.

Workflow Diagram: pH-Based Solubility Enhancement

cluster_0 Initial State cluster_1 Step 1: pH Modification Strategy cluster_2 Step 2: Experimental Validation cluster_3 Outcome Start Poorly Soluble Compound in Neutral Buffer (pH 7.4) Determine_pKa Determine pKa of Quinoline N and 4-OH Group Start->Determine_pKa Acidic_Path Protonate Quinoline N (pH < pKa_base) Determine_pKa->Acidic_Path Alkaline_Path Deprotonate 4-OH Group (pH > pKa_acid) Determine_pKa->Alkaline_Path Test_Acidic Test Solubility in Acidic Buffers (pH 2-4) Acidic_Path->Test_Acidic Test_Alkaline Test Solubility in Alkaline Buffers (pH 9-11) Alkaline_Path->Test_Alkaline Solubility_Achieved Solubility Goal Met? Test_Acidic->Solubility_Achieved Test_Alkaline->Solubility_Achieved Success Proceed with Experiment Solubility_Achieved->Success Yes Further_Troubleshooting Proceed to Co-solvents/Surfactants Solubility_Achieved->Further_Troubleshooting No

Caption: Decision workflow for pH modification.

Q2: pH adjustment alone is insufficient or not viable for my experimental setup. What are my next options for solubilization?

A2: Advanced Formulation Strategies: Co-solvents, Surfactants, and Cyclodextrins

When pH modification is not enough, the next step is to alter the properties of the solvent itself. This can be achieved using co-solvents, surfactants, or complexing agents.[2][3]

1. Co-solvents:

  • Rationale: Water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Protocol:

    • Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

    • Serially dilute this stock solution into your aqueous buffer.

    • Crucial Step: Observe for precipitation. Many compounds will precipitate when a concentrated organic stock is diluted into an aqueous medium. Ensure the final concentration of the co-solvent is as low as possible while maintaining the solubility of your compound.

  • Data Summary: Recommended Starting Concentrations of Co-solvents

Co-solventTypical Final ConcentrationConsiderations
DMSO< 1% (often < 0.5% for cell-based assays)Can be cytotoxic at higher concentrations.
Ethanol< 5%Can affect protein structure and enzyme activity.
Propylene Glycol5-20%Generally well-tolerated.
PEG 40010-30%Can increase viscosity.

2. Surfactants:

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[6] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[6][7]

  • Common Surfactants:

    • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.[6]

    • Ionic: Sodium dodecyl sulfate (SDS) - generally used for in vitro applications only.[6]

  • Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Add the this compound powder directly to the surfactant-containing buffer.

    • Use sonication or gentle heating to aid dissolution.

3. Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water.[8][9]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[10]

  • Protocol:

    • Dissolve the cyclodextrin in the aqueous buffer first.

    • Add the quinoline derivative to this solution.

    • Stir or sonicate until the compound is fully dissolved. The formation of the inclusion complex can take time.[8]

Workflow Diagram: Advanced Formulation Choices

Start pH Adjustment Insufficient Choice Select Advanced Strategy Start->Choice CoSolvent Co-solvents (DMSO, PEG 400) Choice->CoSolvent Reduces solvent polarity Surfactant Surfactants (Tween® 80, Cremophor®) Choice->Surfactant Micellar encapsulation Cyclodextrin Cyclodextrins (HP-β-CD, Captisol®) Choice->Cyclodextrin Inclusion complexation Protocol_CoSolvent Prepare concentrated stock. Dilute into aqueous buffer. CoSolvent->Protocol_CoSolvent Protocol_Surfactant Dissolve surfactant in buffer first. Add compound. Surfactant->Protocol_Surfactant Protocol_Cyclodextrin Dissolve cyclodextrin in buffer. Add compound to form complex. Cyclodextrin->Protocol_Cyclodextrin

Caption: Selecting an advanced solubilization strategy.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.Vertex AI Search.
  • Cosolvent - Wikipedia.Wikipedia.[Link]
  • The Role of Surfactants in Solubilization of Poorly Soluble.Journal of Chemical and Pharmaceutical Research.[Link]
  • Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions.Pharmacentral.[Link]
  • Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.MDPI.[Link]
  • Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid).PubMed Central.[Link]
  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol - PubChem.PubChem.[Link]
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Cosolvent – Knowledge and References.Taylor & Francis.[Link]
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed.[Link]
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.PubMed.[Link]
  • Effective formulation strategies for poorly water soluble drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.[Link]
  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Novel strategies for the formulation and processing of poorly w
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.PubMed Central.[Link]
  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.[Link]
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers.CONICET.[Link]
  • 7-(Benzyloxy)-4-chloro-6-methoxyquinoline - PubChem.PubChem.[Link]
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.[Link]
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.[Link]
  • 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline - PubChem.PubChem.[Link]
  • 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one - PubChem.PubChem.[Link]
  • pKa Data Compiled by R. Williams.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related quinolin-4-one scaffolds. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis at scale is critical. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure a reproducible and scalable process.

Overview of the Synthetic Approach

The most robust and widely adopted method for constructing the this compound core is the Gould-Jacobs reaction .[1][2] This pathway involves two primary stages: first, the condensation of 4-(benzyloxy)-3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization of the resulting anilinomethylene malonate intermediate.[3] While reliable, this process, particularly the cyclization step, presents challenges that can impact yield, purity, and scalability. This guide will address these challenges directly.

General Synthetic Workflow

The overall transformation follows a well-defined path from commercially available starting materials to the final quinolin-4-ol product.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Workup A 4-(Benzyloxy)-3-methoxyaniline C Diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate A->C Heat (e.g., EtOH reflux or neat MW) B Diethyl Ethoxymethylenemalonate (EMME) B->C Heat (e.g., EtOH reflux or neat MW) D Thermal Cyclization (e.g., Dowtherm A, >250 °C) or Acid-Catalyzed (Eaton's Reagent) C->D High Temperature E 7-(Benzyloxy)-6-methoxy-3-carbethoxyquinolin-4-ol D->E F Saponification (NaOH) then Acidification (HCl) E->F G Decarboxylation (Heat) F->G H Final Product: This compound G->H

Caption: General workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: My initial condensation between the aniline and EMME is giving low yields. What are the common causes?

A1: Low yields in the initial condensation step are typically traced back to three factors: reaction conditions, reagent purity, or stoichiometry. The reaction involves a nucleophilic attack of the aniline onto EMME, followed by the elimination of ethanol.[3] Ensure your aniline is pure and free of any residual acid from its synthesis or salt form, as this will quench the reaction. While conventional heating in ethanol works, a neat mixture of the reactants heated via microwave irradiation for a short duration (e.g., 7 minutes) can significantly improve yields and reduce reaction times.[4]

Q2: The thermal cyclization step is resulting in a dark, tarry crude product with very little desired quinolin-4-ol. How can I prevent this?

A2: This is the most common failure point. The high temperatures (>250 °C) required for the thermal intramolecular cyclization can cause decomposition and polymerization of the intermediate and product.[1][2] To mitigate this:

  • Use an appropriate high-boiling solvent: Dowtherm A or diphenyl ether are standard choices, but ensure your apparatus is clean and the temperature is monitored accurately.

  • Minimize reaction time: Do not heat for longer than necessary. A time-course study is recommended to find the optimal balance between conversion and degradation.[5]

  • Consider a milder alternative: Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) is an excellent alternative that catalyzes the cyclization at much lower temperatures (80-100 °C), often providing cleaner reactions and higher yields.[4]

Q3: Is the final saponification and decarboxylation always necessary?

A3: Yes, for the target molecule this compound, these steps are required. The Gould-Jacobs cyclization initially yields a 3-carbethoxyquinolin-4-ol derivative.[3] Saponification with a base like sodium hydroxide hydrolyzes the ester to a carboxylate, which upon acidification and heating, readily decarboxylates to yield the final product. Omitting these steps will leave you with the C3-ester, a different chemical entity.

Q4: I am concerned about the regioselectivity of the cyclization. Could the ring close at the other ortho position to the amine?

A4: Regioselectivity is a valid concern in Gould-Jacobs reactions with asymmetrically substituted anilines.[2] However, for your starting material, 4-(benzyloxy)-3-methoxyaniline, the C5 position is sterically hindered by the adjacent methoxy group, and the C2 position is electronically activated. Therefore, cyclization occurs almost exclusively at the C2 position, leading to the desired 6,7-substituted quinolin-4-ol.

Troubleshooting Guide

This section provides a systematic approach to resolving issues you may encounter during the synthesis and scale-up.

Troubleshooting Decision Workflow

G start Unsatisfactory Yield or Purity check_stage Identify Problem Stage start->check_stage stage1 Condensation check_stage->stage1 Stage 1 stage2 Cyclization check_stage->stage2 Stage 2 stage3 Purification check_stage->stage3 Stage 3/Final sol1 Incomplete Reaction? - Check reagent purity - Increase temp/time - Use MW irradiation stage1->sol1 sol2 Reaction Failed or Tarring? - Confirm intermediate purity - Use Eaton's Reagent - Optimize time/temp stage2->sol2 sol3 Impure Product? - Select appropriate  recrystallization solvent - Consider column chromatography - Check for solvent residue stage3->sol3

Caption: A logical workflow for troubleshooting the synthesis.

Problem-Solution Tables

Table 1: Stage 1 - Condensation Issues

Problem Potential Cause Recommended Solution
Incomplete Reaction Aniline starting material is impure or an acid salt. Neutralize the aniline with a mild base and re-purify before use. Monitor reaction progress by TLC.[6]
Insufficient heat or reaction time. Increase reflux time or consider switching to microwave heating for faster, more complete conversion.[4]

| Oily Intermediate | The anilinomethylene malonate intermediate fails to crystallize. | Try triturating the oil with a cold non-polar solvent like hexane or a hexane/ether mixture to induce crystallization. |

Table 2: Stage 2 - Cyclization Issues

Problem Potential Cause Recommended Solution
Reaction Failure Temperature too low for thermal cyclization. Ensure accurate temperature measurement. The reaction often requires >250 °C.[2]
(No Product) Contamination in the intermediate is inhibiting the reaction. Re-purify the condensation product before proceeding to the high-temperature step.
Excessive Tarring Thermal decomposition due to excessive heat or time. Reduce reaction time. Perform a time-course experiment to find the optimal heating duration.[5]
Oxidative side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

| Low Yield | A significant portion of the material has decomposed. | Switch to the milder Eaton's reagent protocol, which proceeds at 80-100 °C and gives cleaner conversions.[4] |

Scale-Up Considerations

Transitioning from bench-scale (mg-g) to pilot-scale (kg) synthesis introduces new challenges.

  • Heat Transfer: The thermal cyclization step is endothermic and requires significant energy input. On a large scale, achieving uniform heating in a large reactor is difficult and can lead to localized overheating and charring. Using a jacketed reactor with a high-temperature circulating fluid is essential.

  • Viscosity: The reaction mixture can become thick, especially during the cyclization. Ensure the reactor is equipped with a powerful overhead stirrer capable of maintaining good agitation to ensure even heat distribution.

  • Purification: Large-scale column chromatography is often impractical. The process should be optimized to yield a crude product that can be purified by recrystallization. A solvent screen to identify a suitable recrystallization solvent system should be performed at the lab scale.

  • Safety: Heating large volumes of high-boiling solvents like Dowtherm A poses significant safety risks. All scale-up operations must be conducted in a designated high-hazard area with appropriate engineering controls and personal protective equipment. The use of milder reagents like Eaton's reagent becomes highly advantageous from a safety and operational perspective at scale.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate (Intermediate)

  • Materials: 4-(Benzyloxy)-3-methoxyaniline (1 equiv), Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv), Ethanol (optional).

  • Procedure (Microwave Method):

    • In a microwave-safe vial, combine 4-(benzyloxy)-3-methoxyaniline and EMME (1.1 equiv) in a neat mixture.[4]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at 120 °C for 7-10 minutes.

    • Monitor reaction completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Cool the mixture to room temperature. The product should solidify upon standing or can be triturated with cold hexane to yield a pale yellow solid.

    • Collect the solid by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Cyclization using Eaton's Reagent

  • Materials: Diethyl 2-(((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate (1 equiv), Eaton's Reagent (P₂O₅ in CH₃SO₃H).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the intermediate from Protocol 1.

    • Add Eaton's Reagent (approx. 10 parts by weight relative to the intermediate) to the flask.

    • Heat the mixture in an oil bath to 80-100 °C with stirring.[4]

    • Maintain the temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

    • The crude product will precipitate as a solid. Collect by filtration, wash thoroughly with water, and dry under vacuum. This crude product is the 3-carbethoxy derivative.

Protocol 3: Saponification and Decarboxylation

  • Materials: Crude product from Protocol 2, Sodium Hydroxide (3 equiv), Ethanol, Water, Concentrated HCl.

  • Procedure:

    • Suspend the crude 3-carbethoxy derivative in a mixture of ethanol and water.

    • Add sodium hydroxide (3 equiv) and heat the mixture to reflux for 2-3 hours until a clear solution is formed.

    • Cool the solution and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to ~pH 2 with concentrated HCl. A precipitate will form.

    • Heat the acidic mixture gently (to ~80-90 °C) for 1-2 hours to effect decarboxylation (monitor CO₂ evolution).

    • Cool the mixture in an ice bath. Collect the final this compound product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) for final purification.

References

  • Knight, J. A., & Larionov, O. V. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Han, D., et al. (2022).
  • BenchChem. (2025).
  • Molecules. (2025).
  • U.S. National Library of Medicine. (2025).
  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal.
  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Molecules. (2025).
  • Kerff, F., & Liégeois, J.-F. (n.d.). Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs of 1-(3,4-dimethoxybenzyl)-. ORBi, University of Liège.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.

Sources

Technical Support Center: Handling and Storage of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This document is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the optimal handling, storage, and troubleshooting related to the light sensitivity of this compound. Our goal is to ensure the integrity of your experiments and the longevity of this valuable research chemical.

Troubleshooting Guide: Investigating Potential Degradation

This section addresses common issues that may arise during the use of this compound, with a focus on identifying and resolving problems related to its stability.

Scenario 1: Inconsistent or Unexpected Experimental Results

Question: My recent experiments using this compound have yielded inconsistent results, including a noticeable loss of compound activity. Could this be a stability issue?

Answer: Yes, inconsistent results and a loss of potency are classic indicators of compound degradation.[1] this compound, as a quinoline derivative, may be susceptible to degradation under improper storage and handling conditions, particularly exposure to light.

Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Improper container? start->check_storage check_handling Evaluate Handling Practices: - Exposure to ambient light? - Use of clear glassware? - Freshness of solutions? start->check_handling perform_qc Perform Quality Control Check: - Visual inspection (color change) - Analytical check (HPLC, LC-MS) check_storage->perform_qc Storage issues identified check_handling->perform_qc Handling issues identified degradation_confirmed Degradation Confirmed perform_qc->degradation_confirmed Degradation detected no_degradation No Obvious Degradation perform_qc->no_degradation Compound appears stable remediate_storage Action: Remediate Storage - Store in amber vials - Use a dark, cold location - Aliquot upon receipt degradation_confirmed->remediate_storage remediate_handling Action: Remediate Handling - Work under subdued light - Use amber glassware or foil - Prepare fresh solutions degradation_confirmed->remediate_handling re_evaluate_experiment Re-evaluate other experimental parameters no_degradation->re_evaluate_experiment discard_compound Discard Compromised Stock and Use a Fresh Aliquot remediate_storage->discard_compound remediate_handling->discard_compound

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Review Storage and Handling Logs: Cross-reference your lab notes with the dates of experiments that yielded anomalous results. Pinpoint any potential deviations from recommended storage and handling protocols.

  • Analytical Verification: If you suspect degradation, it is advisable to re-analyze your current stock of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Compare the purity profile with the Certificate of Analysis (COA) provided by the supplier. The presence of new peaks or a decrease in the main peak area is indicative of degradation.

  • Implement Corrective Actions: If degradation is confirmed, discard the compromised stock and source a fresh batch. Strictly adhere to the storage and handling guidelines outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the light sensitivity and storage of this compound.

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the stability and integrity of this compound.[3]

  • Light Protection: This compound should be considered light-sensitive. Store it in an amber or opaque vial to protect it from all sources of light, including ambient laboratory light.[4][5]

  • Temperature: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 4°C. Some suppliers may recommend room temperature for short-term storage of the solid, but refrigeration is a safer general practice.[5]

  • Atmosphere: Store in a dry, well-ventilated place.[6] For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the visible signs of degradation?

A: A change in the physical appearance of the compound can be a primary indicator of degradation. For quinoline derivatives, a color change, often to yellow or brown, is a common sign of degradation due to light exposure or oxidation.[1] If you observe any discoloration of the solid material or a solution, it is highly recommended to perform an analytical check before use.

Q3: How should I handle the compound during experiments to minimize light-induced degradation?

A: To prevent photodegradation during your experimental workflow, adhere to the following best practices:

  • Work in Subdued Light: Whenever possible, handle the solid compound and its solutions in a dimly lit area.[4]

  • Use Protective Glassware: Prepare solutions in amber volumetric flasks and store them in amber vials. If amber glassware is unavailable, wrap clear glassware with aluminum foil to block light.[4][7]

  • Minimize Exposure Time: Plan your experiments to minimize the time the compound is exposed to light. Keep containers covered as much as possible.[4]

  • Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment, especially for sensitive assays.[1]

Q4: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the quinoline core is known to be susceptible to photodegradation. The pyridine ring of the quinoline moiety can be attacked by reactive oxygen species generated in the presence of light, leading to the formation of hydroxylated byproducts and other oxidized species.[4][8] The benzyloxy group may also be susceptible to cleavage under certain conditions.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature (Solid) 4°C (long-term)Minimizes thermal and photodegradation.
Storage Container Amber or opaque vialProtects from UV and visible light to prevent photodegradation.[4][5]
Solution Preparation Prepare fresh for each useEnsures compound integrity and avoids degradation in solution.[1]
Handling Environment Subdued lightingReduces the risk of light-induced degradation during experimental procedures.[4]

Experimental Protocol: Forced Degradation Study for Photostability

To definitively assess the photostability of this compound and identify potential degradants, a forced degradation study is recommended. This protocol is based on the principles outlined in the ICH Q1B guidelines.[1][3]

Objective: To evaluate the intrinsic photostability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Clear and amber HPLC vials

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Validated HPLC or LC-MS method for the analysis of this compound

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into two sets of vials: one set of clear vials (for light exposure) and one set of amber vials (as dark controls).

  • Exposure Conditions:

    • Place the clear vials in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]

    • Simultaneously, place the amber vials (dark controls) in the same chamber, shielded from light by wrapping them in aluminum foil.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and dark control vials.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from any potential degradation products.[2]

  • Data Evaluation:

    • Compare the chromatograms of the light-exposed samples to those of the dark controls and the initial (time 0) sample.

    • Calculate the percentage of degradation of this compound.

    • Identify and, if possible, characterize any significant degradation products.

Expected Outcome: This study will provide critical data on the photosensitivity of this compound, helping to establish appropriate handling and storage procedures and to validate an analytical method for its quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • MedCrave. (2016).
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. [Link]
  • ResearchGate. (n.d.).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: A Guide to Preventing Precipitation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of preventing the precipitation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in cell culture media. While specific public literature on the solubility of this particular compound is limited, the principles and protocols outlined here are based on established practices for handling quinoline derivatives and other poorly soluble small molecules in a research setting.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the precipitation of this compound.

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of a compound in an aqueous environment like cell culture media is often due to a combination of factors:

  • Poor Aqueous Solubility: The intrinsic chemical structure of this compound, a quinoline derivative, suggests it may have low solubility in water. Quinoline and its derivatives are generally characterized by low water solubility, which can be influenced by factors like pH and ionic strength.[1][2][3][4]

  • High Final Concentration: The intended concentration of the compound in your experiment may exceed its solubility limit in the complex environment of the cell culture medium.[5]

  • "Solvent Shock": This occurs when a compound dissolved in a non-aqueous solvent, such as Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous cell culture medium. This sudden change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.[5]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can interact with your compound, potentially reducing its solubility.[6][7]

  • pH and Temperature Effects: The pH of the cell culture medium (typically around 7.4) and the incubation temperature (usually 37°C) can influence the solubility of your compound.[5][8] As a weak base, the solubility of quinoline and its derivatives can be pH-dependent.[1][2][9][10][11][12]

  • Improper Storage of Stock Solutions: Repeated freeze-thaw cycles of your stock solution can lead to the compound precipitating out of the solvent over time.[5]

Q2: What is the best solvent for making a stock solution of this compound?

For many poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[13][14][15] It can dissolve a wide range of polar and nonpolar compounds.[15] However, it's crucial to keep the final concentration of DMSO in your cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[6][16][17]

Q3: Can I increase the serum concentration in my media to improve solubility?

Yes, increasing the serum concentration (e.g., from 5% to 10% Fetal Bovine Serum) can sometimes help.[5] Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[13]

II. Troubleshooting Guide: A Systematic Approach

If you are observing precipitation, follow this step-by-step guide to identify the root cause.

Step 1: Visual Inspection

  • When does the precipitation occur?

    • Immediately upon addition to media? This strongly suggests "solvent shock" or that the final concentration is too high.

    • After some time in the incubator? This could indicate temperature-dependent solubility issues, pH shifts in the media due to cell metabolism, or interactions with media components over time.[6]

  • What does the precipitate look like?

    • Crystalline: This often points to the compound itself coming out of solution.

    • Amorphous or cloudy: This could be the compound, or it could be a complex formed with media components.

Step 2: Check Your Stock Solution

  • Is the stock solution clear? Before adding it to your media, hold your stock solution up to a light source. If you see any crystals or cloudiness, your compound may have precipitated in the stock.

  • Action: If the stock is not clear, try gently warming it in a 37°C water bath and vortexing to redissolve the compound. If this doesn't work, you may need to prepare a fresh, lower-concentration stock solution.

Step 3: Evaluate Your Dilution Method

  • How are you adding the stock to the media? Adding a small volume of concentrated stock directly into a large volume of media is a common cause of precipitation.[6]

  • Action: Always add the stock solution to the media, not the other way around. Add it dropwise while gently swirling or vortexing the media to ensure rapid dispersal.[5][6]

Step 4: Consider a Solubility Test

  • To determine the maximum soluble concentration of this compound in your specific cell culture medium, you can perform a simple solubility test.

  • Protocol: Prepare a series of dilutions of your compound in pre-warmed (37°C) cell culture medium. Visually inspect each dilution for precipitation immediately and after a period of incubation (e.g., 24 hours).[6] This will give you an empirical understanding of the solubility limit under your experimental conditions.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed visual_inspection Step 1: Visual Inspection (When? What does it look like?) start->visual_inspection stock_check Step 2: Check Stock Solution (Is it clear?) visual_inspection->stock_check dilution_method Step 3: Evaluate Dilution Method (How is it added?) stock_check->dilution_method solubility_test Step 4: Perform Solubility Test dilution_method->solubility_test solution Implement Solution solubility_test->solution

Caption: A flowchart for troubleshooting precipitation.

III. Solutions & Protocols

This section provides detailed protocols to prevent the precipitation of this compound.

Protocol 1: Optimizing Stock Solution Preparation and Dilution

This is the first and most critical step in preventing precipitation.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may be necessary.

  • Aliquot and Store:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[5] Store at -20°C or -80°C as recommended for the compound.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize "solvent shock," create an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, dilute your 10 mM stock 1:10 in media to create a 1 mM intermediate solution.

  • Final Dilution:

    • Add the intermediate dilution (or the original stock if not making an intermediate) to your final volume of pre-warmed cell culture medium.

    • Crucially, add the compound solution dropwise to the media while gently swirling or vortexing. This ensures rapid and even distribution.[5][6]

Protocol 2: Utilizing Solubility Enhancers - Cyclodextrins

If precipitation persists even with optimized dilution techniques, a solubility enhancer like a cyclodextrin may be necessary. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[18][19][20][21][22][23]

Materials:

  • This compound stock solution in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Cyclodextrin-Containing Medium:

    • Dissolve HP-β-CD or SBE-β-CD in your cell culture medium to a final concentration of 1-5 mM. Ensure it is fully dissolved.

  • Add the Compound:

    • Following the dropwise addition method described in Protocol 1, add your this compound stock solution to the cyclodextrin-containing medium.

  • Equilibrate:

    • Allow the solution to gently mix for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex before adding it to your cells.

Important Considerations:

  • Always run a vehicle control (media with the same concentration of DMSO and/or cyclodextrin) to ensure that the solubilizing agents themselves do not affect your experimental results.

  • The use of cyclodextrins may alter the effective free concentration of your compound. This should be taken into account when interpreting your data.[18]

Data Presentation: Summary of Solubilization Strategies

Strategy Principle Key Considerations
Optimized Dilution Minimizes "solvent shock" by ensuring rapid and even dispersal of the compound in the aqueous media.Always add the compound to pre-warmed media, never the other way around. Dropwise addition with gentle agitation is critical.[5][6]
Reduced Final Concentration Keeps the compound concentration below its solubility limit in the cell culture medium.May require adjusting experimental design if a high concentration is needed. Perform a solubility test to determine the maximum soluble concentration.[5]
Increased Serum Content Serum proteins like albumin can bind to and solubilize hydrophobic compounds.[13]May not be suitable for serum-free experiments. The effect can be compound-dependent.
Use of Cyclodextrins Forms inclusion complexes with the compound, increasing its apparent aqueous solubility.[19][20][21][22][23]A vehicle control is essential. May alter the free concentration of the compound.[18]

Visualizing the Decision-Making Process for Solubilization

Solubilization_Strategy start Compound Precipitation Issue optimize_dilution Optimize Dilution Protocol (Protocol 1) start->optimize_dilution reduce_concentration Reduce Final Concentration? optimize_dilution->reduce_concentration Precipitation Persists success Precipitation Resolved optimize_dilution->success Resolved use_cyclodextrin Use Solubility Enhancer (Protocol 2) reduce_concentration->use_cyclodextrin Precipitation Persists reduce_concentration->success Resolved use_cyclodextrin->success Resolved

Caption: A decision tree for selecting a solubilization strategy.

IV. References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018). Biology Stack Exchange. [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). PubMed. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem. [Link]

  • Quinoline. Wikipedia. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PubMed Central. [Link]

  • Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. [Link]

  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Why Is pH Critical For Weak Electrolyte Solubility? (2025). YouTube. [Link]

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Technical Support Center: Navigating the NMR Spectrum of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This guide is designed to address the common and complex challenges encountered during the Nuclear Magnetic Resonance (NMR) spectral interpretation of this molecule. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into the causality behind experimental observations and choices.

I. Frequently Asked Questions (FAQs): Quick Solutions to Common Hurdles

Here we address the most pressing and frequently encountered issues when analyzing the NMR spectra of this compound.

Q1: My ¹H NMR spectrum shows broad peaks, especially for the quinolin-4-ol protons. What's happening and how can I fix it?

A1: Peak broadening in the NMR spectrum of your compound can arise from several factors. A common cause is the presence of paramagnetic impurities, which can often be mitigated by re-purification of your sample. Another significant factor can be chemical exchange processes.[1] this compound can exist in tautomeric forms, specifically the quinolin-4-ol and quinolin-4(1H)-one forms.[2][3][4][5] The interconversion between these tautomers on the NMR timescale can lead to broadened signals. Running the experiment at different temperatures (variable temperature NMR) can help sharpen the signals by favoring one tautomer or by increasing the rate of exchange to a point where an averaged, sharper signal is observed.[1] Additionally, sample concentration can play a role; high concentrations can lead to increased viscosity and intermolecular interactions, also causing peak broadening.[6][7][8][9]

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I confidently assign the quinoline and benzyl protons?

A2: This is a classic challenge with molecules containing multiple aromatic rings. The first step is to utilize two-dimensional (2D) NMR experiments. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential to establish proton-proton coupling networks.[6][10][11] This will allow you to trace the connectivity of adjacent protons within the quinoline and benzyl spin systems, even if their signals overlap in the 1D spectrum.[6] For more complex systems, a TOCSY (Total Correlation Spectroscopy) experiment can identify all protons belonging to a single spin system.[6][12]

Q3: I'm struggling to differentiate between the C5-H and C8-H protons of the quinoline ring. How can I definitively assign them?

A3: This requires looking at through-space correlations using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The C8-H proton will show a NOE correlation to the C7-benzyloxy group's methylene protons (-OCH₂-), while the C5-H proton will not. This is a powerful technique for assigning protons that are spatially close but not necessarily scalar-coupled.

Q4: The chemical shift of my methoxy (-OCH₃) group seems unusual. What is the expected range and what could cause a deviation?

A4: Typically, a methoxy group on an aromatic ring will appear as a singlet integrating to three protons between 3.5 and 4.0 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the methoxy carbon is expected to resonate around 56 ppm.[13][14] However, steric hindrance from adjacent bulky substituents can cause the methoxy group to be pushed out of the plane of the aromatic ring. This "out-of-plane" conformation can lead to an atypical downfield shift in the ¹³C NMR spectrum, sometimes to around 62 ppm.[13][14]

Q5: My sample solubility is low in CDCl₃, leading to a poor signal-to-noise ratio. What are my options?

A5: If your compound has limited solubility in deuterochloroform, trying a different deuterated solvent is the best approach.[7] For polar compounds like this compound, DMSO-d₆ or Methanol-d₄ are excellent alternatives that can significantly improve solubility.[7] Be aware that changing the solvent can cause shifts in the proton and carbon resonances due to different solvent-solute interactions.[7][15]

II. Troubleshooting Guides: Step-by-Step Methodologies

This section provides detailed protocols for resolving specific challenges in the NMR analysis of this compound.

Objective: To unambiguously assign the proton and carbon signals in the crowded aromatic region of the NMR spectra.

Protocol:

  • Acquire High-Resolution 1D Spectra:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Establish Proton-Proton Connectivity with ¹H-¹H COSY:

    • Set up a standard COSY experiment.[6]

    • Analyze the cross-peaks to identify coupled protons. This will help delineate the spin systems of the quinoline and benzyl moieties.

  • Determine One-Bond Proton-Carbon Correlations with ¹H-¹³C HSQC:

    • Run a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • This will correlate each proton signal with the carbon to which it is directly attached, allowing for the assignment of protonated carbons.

  • Identify Long-Range Proton-Carbon Correlations with ¹H-¹³C HMBC:

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[10][11][12]

    • This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Look for correlations over two to three bonds. For example, the C8-H proton should show a correlation to the C7 carbon of the quinoline ring.

Data Interpretation Workflow:

Caption: Logical workflow for NMR spectral interpretation.

Objective: To identify and confirm the presence of the hydroxyl proton and investigate the tautomeric equilibrium.

Protocol:

  • Initial ¹H NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum in an aprotic solvent like DMSO-d₆. The -OH proton of the quinolin-4-ol should appear as a broad singlet.

  • D₂O Exchange Experiment:

    • To the NMR sample, add one to two drops of deuterium oxide (D₂O).

    • Shake the tube vigorously for a few minutes.[7]

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[7] This confirms the assignment of the hydroxyl proton.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Observe changes in the chemical shifts and peak shapes of the quinoline ring protons and the -OH proton. Sharpening of signals at higher temperatures can indicate that you are overcoming the effects of chemical exchange.

III. Expected NMR Data for this compound

The following tables summarize the expected chemical shift ranges for the key functional groups in this compound. Note that actual values can vary depending on the solvent and sample concentration.[6]

Table 1: Expected ¹H NMR Chemical Shifts

Proton(s)MultiplicityApproximate Chemical Shift (ppm)Notes
Quinoline-Hm7.0 - 8.5The exact positions depend on the electronic effects of the substituents.
Benzyl-H (aromatic)m7.2 - 7.5Protons of the benzyloxy group's phenyl ring.
-OCH₂- (benzyl)s~5.1Methylene protons of the benzyloxy group.
-OCH₃ (methoxy)s~3.9Singlet integrating to 3 protons.[16]
-OHbr sVariableBroad singlet, exchangeable with D₂O.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon(s)Approximate Chemical Shift (ppm)Notes
Quinoline-C100 - 160Aromatic carbons of the quinoline ring.
Benzyl-C (aromatic)127 - 137Aromatic carbons of the benzyloxy group's phenyl ring.
-OCH₂- (benzyl)~70Methylene carbon of the benzyloxy group.
-OCH₃ (methoxy)~56Methoxy carbon. Can be shifted downfield if sterically hindered.[13][14]
C4-OH160 - 178Carbon bearing the hydroxyl group, can be significantly affected by tautomerism.

Molecular Structure with Numbering:

Sources

Technical Support Center: Mass Spectrometry Analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate fragmentation patterns, optimize your experiments, and troubleshoot common issues effectively.

Given that this specific molecule may not have an extensive library of published spectra, this guide is built upon established principles of mass spectrometry, drawing from the known fragmentation behaviors of its constituent functional groups: the quinoline core, the methoxy substituent, and the benzyloxy substituent.

Section 1: Understanding the Predicted Fragmentation Pattern

This section addresses the most fundamental question: what should the mass spectrum of this compound look like? We will predict the key fragmentation pathways based on first principles and data from analogous structures.

Q1: What is the expected molecular ion for this compound, and which ionization technique is most suitable?

Answer:

The molecular formula for this compound is C₁₇H₁₅NO₃. Its monoisotopic mass is approximately 281.1052 g/mol .

For analysis, Electrospray Ionization (ESI) in the positive ion mode is the recommended technique. The quinoline ring contains a basic nitrogen atom that is readily protonated in the ESI source, typically by an acidic mobile phase.[1] This will result in a strong signal for the protonated molecule, [M+H]⁺, at an expected m/z of approximately 282.1125 .

While Electron Ionization (EI) can be used, it is a "hard" ionization technique that often causes extensive fragmentation, potentially preventing the observation of the molecular ion.[2] ESI is a "soft" ionization method that preserves the molecular ion, making it the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.[3]

Q2: What are the primary fragmentation pathways and characteristic product ions expected in an MS/MS experiment?

Answer:

Upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 282.1), two major competing fragmentation pathways are anticipated, originating from the cleavage of the benzyloxy group and the methoxy-substituted quinoline core.

Pathway A: Benzyloxy Group Fragmentation (Dominant Pathway)

The benzyloxy group is the most labile part of the molecule. Its fragmentation is expected to produce the most abundant ion in the spectrum.

  • Formation of the Benzyl Cation: The most characteristic fragmentation is the cleavage of the C-O ether bond, leading to the formation of a highly stable benzyl cation (C₇H₇⁺). This will produce a base peak at m/z 91 . The stability of this carbocation is the driving force for this pathway.

  • Neutral Loss of Toluene: A common rearrangement reaction for benzyloxy compounds involves the transfer of a hydrogen atom followed by the elimination of a neutral toluene molecule (C₇H₈, 92.06 Da).[4] This results in a fragment ion at m/z 190.0 .

Pathway B: Methoxy-Quinoline Core Fragmentation

This pathway involves fragmentations characteristic of methoxy-substituted quinolines. These fragments are generally of lower abundance compared to those from the benzyloxy cleavage.

  • Loss of a Methyl Radical: Methoxyquinolines are known to lose a methyl radical (•CH₃, 15.02 Da) from the methoxy group.[5] This would yield a fragment ion at m/z 267.1 .

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO, 28.00 Da), a common fragmentation for quinolones and related cyclic carbonyl structures.[5][6] This would produce a fragment at m/z 239.1 .

  • Loss of Water: The presence of the 4-ol group can facilitate the loss of a neutral water molecule (H₂O, 18.01 Da) from the precursor or other fragment ions.[7] For example, a loss of water from the precursor would result in an ion at m/z 264.1 .

The interplay between these pathways is highly dependent on the collision energy used in the MS/MS experiment. At lower energies, larger fragments like the loss of a methyl radical (m/z 267.1) or toluene (m/z 190.0) may be more prominent. At higher energies, the formation of the very stable benzyl cation (m/z 91) is expected to dominate the spectrum.

Predicted m/zProposed Formula of FragmentNeutral LossOrigin/Pathway
282.1[C₁₇H₁₆NO₃]⁺-Precursor Ion ([M+H]⁺)
267.1[C₁₆H₁₃NO₃]⁺•CH₃Pathway B: Loss of methyl from methoxy group
264.1[C₁₇H₁₄NO₂]⁺H₂OLoss of water from the 4-ol group
190.0[C₁₀H₈NO₃]⁺C₇H₈ (Toluene)Pathway A: Rearrangement and loss of toluene
91.1[C₇H₇]⁺C₁₀H₈NO₃Pathway A: Formation of benzyl cation (likely base peak)

digraph "Fragmentation_Pattern" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,5"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5];
edge [fontname="Helvetica", fontsize=10, color="#5F6368", penwidth=1.2];

// Nodes M [label="[M+H]⁺\nm/z 282.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag267 [label="[M+H - •CH₃]⁺\nm/z 267.1"]; Frag239 [label="[M+H - •CH₃ - CO]⁺\nm/z 239.1"]; Frag190 [label="[M+H - Toluene]⁺\nm/z 190.0"]; Frag91 [label="[C₇H₇]⁺\nm/z 91.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag264 [label="[M+H - H₂O]⁺\nm/z 264.1"];

// Edges with labels M -> Frag267 [label=" - •CH₃"]; M -> Frag190 [label=" - C₇H₈"]; M -> Frag91 [label=" - C₁₀H₈NO₃"]; M -> Frag264 [label=" - H₂O"]; Frag267 -> Frag239 [label=" - CO"];

// Subgraph for clarity {rank=same; M;} {rank=same; Frag267; Frag190; Frag264;} {rank=same; Frag239; Frag91;}

// Invisible edges for layout control edge [style=invis]; Frag190 -> Frag91; }

Caption: Predicted MS/MS fragmentation pathways for protonated this compound.

Section 2: Experimental Protocol and Considerations

A robust experimental design is critical for obtaining high-quality, reproducible data. This section provides a validated starting point for your LC-MS/MS analysis.

Q3: Can you provide a detailed starting protocol for the LC-MS/MS analysis of this compound?

Answer:

Certainly. This protocol is designed to serve as a robust starting point. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 1 µg/mL or lower).

    • Ensure final sample diluent is compatible with the mobile phase to prevent peak distortion.[8]

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in the ESI source.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (MS1) to find the precursor, followed by tandem MS (MS/MS) for fragmentation.

    • Full Scan Range: m/z 100-400.

    • MS/MS Precursor Ion: m/z 282.1.

    • Collision Gas: Argon or Nitrogen.

    • Ion Source Parameters (Instrument Dependent - Tune as needed):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 800 L/Hr

    • Collision Energy (CID): Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments. Start with a value around 20-25 eV to see a good balance of parent and fragment ions.[9]

Section 3: Troubleshooting Guide

Even with a solid protocol, challenges can arise. This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q4: I am not observing the expected [M+H]⁺ precursor ion at m/z 282.1. What could be the problem?

Answer:

This is a common issue that can point to several factors. Here is a systematic troubleshooting workflow:

  • Check for In-Source Fragmentation: The compound might be fragmenting within the ion source before it reaches the mass analyzer. This can happen if the source conditions are too harsh (e.g., high temperatures or voltages).[8]

    • Solution: Gradually reduce the source temperature and capillary/cone voltage. Acquire data in full scan mode and look for the characteristic fragment ions (e.g., m/z 91, 190.0) without intentionally performing MS/MS. If they appear while the precursor at m/z 282.1 is absent, in-source fragmentation is the likely cause.

  • Verify Sample Integrity: Ensure the compound has not degraded.

    • Solution: Prepare a fresh sample from your stock material. If the problem persists, consider the stability of the compound in your chosen solvent.

  • Confirm Instrument Performance: The instrument may not be properly tuned or calibrated.

    • Solution: Perform a routine tune and mass calibration of your mass spectrometer according to the manufacturer's guidelines. This ensures mass accuracy and sensitivity are optimal.[10]

  • Poor Ionization Efficiency: Although unlikely for this molecule, poor ionization can lead to a weak or absent signal.

    • Solution: Double-check that the mobile phase contains an acid (like 0.1% formic acid) to facilitate protonation. Ensure the ESI probe is correctly positioned.[8]

Q5: The base peak in my MS/MS spectrum is not the predicted benzyl cation at m/z 91. Why?

Answer:

This is almost always related to the Collision Energy (CID) setting. The fragmentation pattern is highly dependent on the energy transferred to the precursor ion.[3]

  • Scenario 1: Collision Energy is Too Low. If the energy is insufficient, you will not induce complete fragmentation. The spectrum might be dominated by the precursor ion (m/z 282.1) or larger fragments resulting from simple losses (e.g., m/z 267.1 from loss of •CH₃).

    • Solution: Systematically increase the collision energy in 5 eV increments and observe how the relative abundances of the fragment ions change.

  • Scenario 2: A Different Fragmentation Pathway is Favored. While the formation of m/z 91 is thermodynamically favored, kinetic factors can sometimes promote other pathways, such as the neutral loss of toluene (m/z 190.0).

    • Solution: This is valuable structural information. Record the spectrum and note the collision energy at which this occurs. A full collision energy ramp experiment is the best way to characterize the complete fragmentation landscape of the molecule.

Q6: I'm observing unexpected peaks, particularly at m/z 304.1 and 320.1. What are these?

Answer:

These peaks are likely adduct ions , where the precursor molecule associates with cations present in the system. This is a very common occurrence in ESI-MS.

  • [M+Na]⁺ (m/z ~304.1): This is a sodium adduct, formed from trace amounts of sodium salts leaching from glassware or present as impurities in solvents or reagents.

  • [M+K]⁺ (m/z ~320.1): This is a potassium adduct, also originating from glassware or solvent impurities.

Troubleshooting Adduct Formation:

  • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.

  • Minimize Glassware Use: Prepare samples and mobile phases in polypropylene containers whenever possible. If using glassware, ensure it is rigorously cleaned.[8]

  • Add Ammonium Acetate: If sodium adducts are persistent and problematic, adding a small amount of ammonium acetate (e.g., 1-5 mM) to the mobile phase can sometimes help. The ammonium ions ([NH₄]⁺) will form [M+NH₄]⁺ adducts, but more importantly, they can outcompete sodium ions, often leading to a cleaner spectrum dominated by the desired [M+H]⁺.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [Link]
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). [Link]
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. [Link]
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
  • Systematic Troubleshooting for LC/MS/MS. Scribd. [Link]
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Identification of Glycoside Compounds from Tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. Semantic Scholar. [Link]
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
  • Mass Spectrometry - Fragmentation P
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

Sources

Minimizing off-target effects of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects and Validating Hits in Preclinical Assays

Frequently Asked Questions (FAQs)

Q1: My primary screen identified 7-(Benzyloxy)-6-methoxyquinolin-4-ol as a hit. What are my immediate next steps?

A: Congratulations on your initial finding. The immediate next step is to initiate a structured hit validation process. Before committing significant resources, you must confirm that the observed activity is real, reproducible, and mediated by a specific interaction with your target of interest. The initial focus should be on three areas:

  • Compound Integrity: Re-order or re-synthesize the compound to ensure the activity is not from a degraded sample or an impurity. Verify its identity and purity (>95%) using methods like LC-MS and NMR.

  • Activity Confirmation: Re-test the compound in your primary assay to confirm its activity and generate a dose-response curve to determine its potency (e.g., IC50 or EC50).[1]

  • Triage for Assay Interference: Perform preliminary counter-screens to rule out common artifacts associated with your assay technology.[2]

Q2: What are Pan-Assay Interference Compounds (PAINS), and why should I be concerned about a quinoline derivative like this compound?

A: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in many different HTS assays, irrespective of the biological target.[3] They often produce false-positive results through non-specific mechanisms rather than true inhibition of the target. These mechanisms include chemical reactivity, aggregation, and interference with the assay signal itself (e.g., fluorescence).[2]

The quinoline scaffold, present in your compound, is a well-documented PAINS substructure.[3] Therefore, it is critical to proactively perform experiments to demonstrate that the observed activity of this compound is not due to a PAINS-related artifact. A study in the Journal of Medicinal Chemistry cautions that fused tetrahydroquinolines (a related class) can be reactive and degrade in solution, underscoring the need for careful validation.[3]

Q3: What is the difference between an off-target effect and assay interference?

A: This is a crucial distinction in drug discovery.

  • Assay Interference refers to a process where the compound directly affects a component of the assay readout system, leading to a false signal. For example, a fluorescent compound can interfere with a fluorescence-based assay. This is a technical artifact.[4]

  • Off-Target Effect refers to a genuine biological effect where the compound binds to and modulates a biological molecule other than the intended target. This can lead to unintended physiological effects or toxicity.[5][6]

The diagram below illustrates this relationship. Your goal is to prove "On-Target Activity" and rule out the other two possibilities.

Compound Test Compound (7-Benzyloxy-6-methoxyquinolin-4-ol) OnTarget Intended Target Compound->OnTarget Binds OffTarget Unintended Biological Target(s) Compound->OffTarget Binds AssayComp Assay Component (e.g., Reporter Enzyme, Fluorophore) Compound->AssayComp Interferes OnTargetEffect Desired Biological Effect (On-Target Activity) OnTarget->OnTargetEffect OffTargetEffect Undesired Biological Effect (Off-Target Effect) OffTarget->OffTargetEffect AssayArtifact False Positive/Negative Signal (Assay Interference) AssayComp->AssayArtifact

Caption: A decision-making workflow for hit validation and characterization.

Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify target engagement in a physiological context (i.e., within intact cells or cell lysates). [7]

  • Cell Treatment: Treat cultured cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, denatured protein) via centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms intracellular target engagement.

Problem 4: My compound is active biochemically and binds the target, but shows no effect in my cell-based functional assay.
  • Causality Explained: This is a common and critical hurdle in drug discovery. The discrepancy often arises from factors present in a cellular environment that are absent in a purified biochemical assay. Key reasons include:

    • Poor Cell Permeability: The compound cannot cross the cell membrane to reach its intracellular target.

    • Metabolic Instability: The compound is rapidly metabolized and inactivated by cellular enzymes.

    • Efflux Pump Activity: The compound is actively transported out of the cell by efflux pumps like P-glycoprotein.

    • Lack of Target Dependence: The biological pathway you are measuring is not critically dependent on your target in that specific cell line.

  • Troubleshooting Workflow: Bridging the Biochemical-Cellular Gap

    Step 1: Confirm Target Engagement in Cells

    • Before questioning the functional assay, use a method like CETSA (protocol above) to confirm that your compound is reaching and binding its target inside the cell. [7]If there is no target engagement, the problem is likely permeability or efflux.

    Step 2: Validate the Biological Hypothesis with Genetics

    • The most definitive way to ensure the cellular phenotype is linked to your target is through genetic validation. [5][6] 1. Use CRISPR/Cas9 to knock out the gene encoding your target protein.

    • Use siRNA or shRNA to knock down the expression of your target protein.

    • Crucial Test: If the genetic knockout/knockdown phenocopies the effect you expected from your compound, it validates that the target is critical for the pathway. If the knockout/knockdown has no effect, then inhibiting the target with a small molecule is also unlikely to have an effect, suggesting your initial hypothesis may need revision.

    • Resistance Test: Furthermore, cells in which the target has been knocked out should become resistant to your compound if it is truly acting on-target. [5][6] By following this structured, evidence-based approach, you can confidently determine whether this compound is a valuable lead compound worthy of further optimization or a screening artifact that should be deprioritized, saving valuable time and resources.

References

  • Dahlin, J. L., et al. (2023). "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry.
  • EFMC Best Practices in Medicinal Chemistry Working Group. (2021). "Webinar (Part Seven: Integrated Hit Generation Strategies)." YouTube.
  • MSU Drug Discovery. "Resources for Assay Development and High Throughput Screening." Michigan State University.
  • Vipergen. "Hit Identification - Revolutionizing Drug Discovery." Vipergen.
  • DrOmics Labs. (2023). "Hit Identification: A Crucial Step in Drug Discovery." DrOmics.
  • Evotec. (2024). "How To Optimize Your Hit Identification Strategy." Evotec.
  • National Center for Advancing Translational Sciences. (2021). "Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns." NIH.
  • Klaeger, S., et al. (2014). "Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors." ACS Chemical Biology.
  • National Center for Biotechnology Information. (2020). "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). "HTS Assay Validation." Assay Guidance Manual.
  • National Center for Biotechnology Information. "7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol." PubChem Compound Database.
  • Lin, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine.
  • Sheltzer, J. M., et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." bioRxiv.

Sources

Validation & Comparative

A Comparative Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol and Other Quinoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This versatility has made the quinoline nucleus a focal point for the design and development of novel therapeutic agents. Many FDA-approved drugs are based on quinoline scaffolds, highlighting their clinical significance.[3] A significant portion of research into quinoline derivatives has focused on their role as kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] By targeting the ATP-binding site of kinases, quinoline-based inhibitors can effectively block aberrant signaling and induce therapeutic effects.[6]

This guide provides a comparative analysis of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a promising but less-studied derivative, against other quinoline-based compounds. We will delve into its synthesis, predicted biological activity based on structure-activity relationships (SAR), and the experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Synthesis of this compound: A Proposed Protocol

The synthesis of quinolin-4-ols can be achieved through various established methods, such as the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization.[8] For the specific synthesis of this compound, a multi-step approach starting from commercially available materials is proposed. The rationale behind this synthetic route is to build the quinoline core with the desired substitution pattern in a controlled and efficient manner.

Proposed Synthetic Workflow:

A 4-(Benzyloxy)-3-methoxyaniline C Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate A->C Condensation Ethanol, Reflux B Diethyl 2-(ethoxymethylene)malonate B->C D 7-(Benzyloxy)-6-methoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization Dowtherm A, 250 °C E This compound D->E Hydrolysis & Decarboxylation NaOH, H2O/EtOH, Reflux then HCl

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Condensation: To a solution of 4-(benzyloxy)-3-methoxyaniline (1 equivalent) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents). Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated product, diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)methylene)malonate, by filtration. Wash the solid with cold ethanol and dry under vacuum. The causality behind this step is the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the enamine intermediate.

  • Thermal Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30-60 minutes. This high temperature induces an intramolecular cyclization (Gould-Jacobs reaction) to form the quinoline ring system. The reaction should be performed in a flask equipped with a reflux condenser to prevent solvent loss. After cooling, dilute the mixture with hexane to precipitate the product, ethyl 7-(benzyloxy)-6-methoxy-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash with hexane.

  • Hydrolysis and Decarboxylation: Suspend the cyclized product in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Reflux the mixture for 2-4 hours to hydrolyze the ester group. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound. Collect the solid by filtration, wash with water, and dry. This final step removes the carboxylate group, which is often not required for biological activity and can hinder cell permeability.

Comparative Analysis: Structure-Activity Relationship (SAR) Insights

Due to the limited availability of direct experimental data for this compound, its potential biological activity can be inferred from the known activities of structurally related quinoline derivatives. The substituents at the 6 and 7-positions of the quinoline ring are known to significantly influence their kinase inhibitory potency.

Key Structural Comparisons:

  • 6,7-Dimethoxy Substitution: Many potent kinase inhibitors, such as the FDA-approved drug Gefitinib (a quinazoline), feature a 6,7-dimethoxy substitution pattern.[9][10] This motif is known to contribute to favorable interactions within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

  • 7-Position Substitution: The nature of the substituent at the 7-position plays a crucial role in modulating the activity and selectivity of quinoline-based inhibitors. For instance, replacing a methoxy group with a larger benzyloxy group can lead to enhanced potency by accessing deeper hydrophobic pockets within the kinase domain. However, this can also impact solubility and pharmacokinetic properties.

  • 4-Position Substitution: While our target compound is a quinolin-4-ol, it is worth noting that many highly potent quinoline-based kinase inhibitors are 4-aminoquinolines.[3][11] The amino group often forms a key hydrogen bond with the hinge region of the kinase. The 4-hydroxy group of our target compound can also act as a hydrogen bond donor and acceptor, potentially mimicking this interaction.

The following diagram illustrates the key structural features of quinoline derivatives and their influence on kinase inhibition.

cluster_0 Quinoline Core cluster_1 Key Positions for SAR Quinoline Pos4 4-Position (H-bond donor/acceptor) Quinoline->Pos4 Crucial for hinge binding Pos6 6-Position (Hydrophobic interactions) Quinoline->Pos6 Often substituted with methoxy Pos7 7-Position (Modulates potency & selectivity) Quinoline->Pos7 Amenable to diverse substitutions

Caption: Key positions for structure-activity relationship studies in quinoline-based kinase inhibitors.

Performance Comparison: Kinase Inhibition and Cytotoxicity

To provide a quantitative comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several quinoline and quinazoline derivatives against key kinases implicated in cancer, such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Comparative IC50 Values of Quinoline and Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Gefitinib (Quinazoline) EGFR2-37[4]
Erlotinib (Quinazoline) EGFR2[7]
4-Anilino-6,7-dimethoxyquinazoline Analog EGFR12[4]
Cabozantinib (Quinoline) VEGFR-20.035[12]
Sorafenib (Urea derivative) VEGFR-290[13]
Novel Quinoline Derivative (Compound 7) VEGFR-2137.40[14]
Novel Quinoline Derivative (Compound 13) VEGFR-269.11[14]

Note: The IC50 values are highly dependent on the specific assay conditions.

Based on the SAR, it is hypothesized that this compound will exhibit inhibitory activity against kinases such as EGFR and VEGFR-2. The bulky benzyloxy group at the 7-position may lead to enhanced potency compared to a simple methoxy group, provided it can be accommodated in the binding site.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro assays are essential. The following are detailed, self-validating protocols for assessing its cytotoxicity and kinase inhibitory activity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., EGFR, VEGFR-2), a suitable substrate, ATP, and the test compound in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the kinase and substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor 647-labeled acceptor molecule.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The ratio of the acceptor and donor fluorescence is used to determine the extent of kinase inhibition. The IC50 value is calculated by plotting the inhibition percentage against the compound concentration.

Predicted Signaling Pathway Inhibition

Based on the SAR of related compounds, this compound is predicted to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. Inhibition of these kinases would block downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the well-established structure-activity relationships of related quinoline and quinazoline derivatives, this compound is predicted to exhibit potent inhibitory activity against key oncogenic kinases such as EGFR and VEGFR-2. The bulky benzyloxy group at the 7-position may provide enhanced potency, although this needs to be experimentally validated.

The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to investigate the therapeutic potential of this and other novel quinoline derivatives. Future studies should focus on the synthesis and in vitro characterization of this compound, followed by lead optimization to improve its potency, selectivity, and pharmacokinetic properties. Such efforts will undoubtedly contribute to the growing arsenal of quinoline-based therapeutics for the treatment of cancer and other diseases.

References

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  • Selected quinoline based EGFR tyrosine kinase inhibitors.
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A Senior Scientist's Guide to Validating the Anticancer Activity of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The specific compound, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, possesses structural features analogous to established kinase inhibitors. The quinolin-4-one core, combined with the 6-methoxy and 7-benzyloxy substitutions, suggests a potential interaction with the ATP-binding pocket of protein kinases, a common mechanism for anticancer drugs.[3]

Notably, its quinazolinone analogue, 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one, is available as a biochemical reagent for research, and the core quinazoline structure is found in the potent Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.[4][5] Furthermore, extensive research on related 4-benzyloxyquinolin-2(1H)-one derivatives has demonstrated potent, nanomolar-range antiproliferative activity against various cancer cell lines, establishing a strong precedent for the anticancer potential of this structural class.[6]

This guide, therefore, is predicated on the following hypothesis: This compound is a putative anticancer agent that exerts its effect through the inhibition of a protein kinase, potentially a member of the EGFR/ERBB family.

To validate this hypothesis, we will outline a systematic, multi-step experimental plan. This plan will first establish the compound's cytotoxic potential against cancer cells and then delve into its specific molecular mechanism. We will compare its performance against Gefitinib , a clinically approved EGFR inhibitor, as a benchmark for potency and mechanism.

Part 1: The Experimental Validation Workflow

A robust validation strategy proceeds from a broad assessment of cellular effects to a specific investigation of the molecular target. Our workflow is designed to be logical and self-validating. We begin with a general cytotoxicity screening to confirm biological activity. Positive results then warrant a deeper, mechanistic investigation to identify the specific protein target and pathway of action.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation prep Compound Solubilization (DMSO Stock) culture Cell Culture (e.g., A549, PC9, Normal Fibroblasts) prep->culture mtt MTT Assay (Dose-Response Treatment) culture->mtt ic50 IC50 Calculation & Selectivity Index mtt->ic50 kinase_assay In Vitro Kinase Assay (e.g., EGFR Kinase) ic50->kinase_assay If cytotoxic & selective kinase_ic50 Enzymatic IC50 Determination kinase_assay->kinase_ic50 pathway_analysis Pathway Confirmation (Western Blot for p-EGFR, p-AKT) compare Compare Potency & Mechanism to Gefitinib Benchmark pathway_analysis->compare kinase_ic50->pathway_analysis

Caption: High-level workflow for validating the anticancer activity of a novel compound.

Part 2: Cytotoxicity Profiling via MTT Assay

Causality: Before investigating a specific mechanism, it is crucial to confirm that the compound has a biological effect—specifically, that it can inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which correlates with cell viability.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, PC9 lung adenocarcinoma, HCT116 colon carcinoma) and a normal human cell line (e.g., Detroit 551 fibroblasts) in appropriate media.[6][10]

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Do the same for the Gefitinib benchmark.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" with DMSO at the highest concentration used.

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. The rationale for this step is to allow sufficient time for the mitochondrial enzymes in viable cells to convert the MTT to formazan.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from a media-only well.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Part 3: Comparative Analysis of Anticancer Potency

The ultimate goal of the initial screening is to determine not only the potency of your test compound but also its selectivity. An ideal candidate will show high potency against cancer cells while having minimal effect on normal cells. The data generated should be organized for a clear comparison with the benchmark, Gefitinib, and relevant literature compounds.

Table 1: Comparative Cytotoxicity (IC50, µM)

Compound Cell Line (Cancer Type) IC50 (µM) Selectivity Insight Reference
This compound A549 (Lung) To Be Determined
PC9 (Lung, EGFR mutant) To Be Determined
COLO 205 (Colon) To Be Determined
Detroit 551 (Normal Fibroblast) To Be Determined High IC50 indicates low toxicity to normal cells.
Gefitinib (Benchmark) PC9 (Lung, EGFR mutant) 0.077 Highly potent against EGFR-mutant cells. [12]
HCC827 (Lung, EGFR mutant) 0.013 [12]
A549 (Lung, EGFR wild-type) > 10 Lower potency in EGFR wild-type cells. [13]
Compound 11e (Structural Analog) COLO 205 (Colon) 0.014 Demonstrates nanomolar potency of the scaffold. [6]
H460 (Lung) 0.021 [6]

| | Detroit 551 (Normal Fibroblast) | > 50 | High selectivity for cancer cells over normal cells. |[6] |

Compound 11e is a 4-(4-chlorobenzyloxy)-7-methoxy-8-methylquinolin-2(1H)-one, a structurally related compound demonstrating the high potential of the 4-benzyloxyquinoline scaffold.[6]

Part 4: Mechanistic Validation - In Vitro Kinase Inhibition

Causality: If the MTT assay reveals potent and selective cytotoxicity, the next logical step is to validate the hypothesized mechanism of action. An in vitro kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase (e.g., EGFR) in a cell-free system.[14] This confirms that the compound's cytotoxic effect is due to on-target enzyme inhibition rather than an off-target or non-specific effect. We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15]

Detailed Protocol: In Vitro EGFR Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]

    • Dilute recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to their optimal concentrations in the reaction buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of serially diluted this compound (or Gefitinib) in a 5% DMSO solution.

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction and Termination:

    • Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. The newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the EGFR kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the enzymatic IC50 value.

Part 5: Signaling Pathway Context

Causality: Understanding the compound's mechanism requires placing it within the context of a cellular signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][16] An inhibitor that blocks EGFR's kinase activity prevents the phosphorylation events that initiate these cascades, ultimately leading to cell growth arrest and apoptosis.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P1 Receptor Dimerization & Autophosphorylation (P) EGFR->P1 Grb2 Grb2/SOS P1->Grb2 PI3K PI3K P1->PI3K Inhibitor 7-(Benzyloxy)-6- methoxyquinolin-4-ol (Kinase Inhibitor) Inhibitor->P1 BLOCKS Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway and the site of action for a tyrosine kinase inhibitor.

Conclusion

This guide provides a comprehensive framework for the initial validation of this compound as a potential anticancer agent. By following a logical progression from broad cytotoxicity screening to specific mechanistic assays, researchers can generate the robust, comparative data needed to assess the compound's therapeutic potential. The key to this process is not only determining the potency (IC50 values) but also confirming the mechanism of action and comparing these metrics against a clinically relevant benchmark like Gefitinib. A successful outcome would be the demonstration of high, selective potency against cancer cells, coupled with direct inhibition of a key oncogenic kinase like EGFR, positioning this compound as a promising lead for further preclinical development.

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A Comparative Guide to the Efficacy of Quinoline-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly specific and potent molecularly targeted agents is paramount. Among the scaffolds that have consistently yielded promising therapeutic candidates, the quinoline nucleus stands out as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its versatile nature has led to the development of numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors. This guide provides a detailed comparative analysis of the efficacy of quinoline-derived compounds, with a specific focus on inhibitors of the Aurora kinase family—critical regulators of cell division frequently dysregulated in cancer.

We will begin by examining 7-(benzyloxy)-6-methoxyquinolin-4-ol, not as a therapeutic agent itself, but as a pivotal synthetic intermediate. Its true value is realized in its conversion to potent, biologically active molecules. This guide will delve into the efficacy of its prominent derivative, GSK1070916, a selective Aurora B/C kinase inhibitor, and compare its performance against other key Aurora kinase inhibitors that have been evaluated in preclinical and clinical settings. Our analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development.

The Role of Aurora Kinases in Mitosis and Cancer

Aurora kinases are a family of serine/threonine kinases that play essential roles in orchestrating the complex process of mitosis.[5][6] The three main family members in humans—Aurora A, B, and C—have distinct but complementary functions.

  • Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry.

  • Aurora B , a component of the chromosomal passenger complex, is crucial for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[5][7]

  • Aurora C shares significant homology with Aurora B and is also involved in chromosome segregation, primarily during meiosis, but its role in cancer is less defined.

Given their critical roles in cell division, it is not surprising that the overexpression of Aurora kinases is a common feature in a wide array of human cancers and often correlates with aneuploidy and poor prognosis.[5][8] This has established them as highly attractive targets for anticancer drug development. Inhibition of Aurora B, in particular, leads to defects in chromosome alignment and a failure of cytokinesis, resulting in polyploid cells that ultimately undergo apoptosis.[5][8][9]

Aurora_Kinase_Pathway cluster_CellCycle Cell Cycle Progression cluster_Kinases Key Mitotic Regulators cluster_Inhibitors Therapeutic Intervention G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Polyploidy Endoreduplication & Polyploidy Cytokinesis->Polyploidy Failure Apoptosis Apoptosis Polyploidy->Apoptosis AURKA Aurora A Kinase AURKA->Prophase Centrosome Maturation & Spindle Assembly AURKB Aurora B Kinase AURKB->Metaphase Chromosome Alignment AURKB->Cytokinesis Abscission GSK1070916 GSK1070916 (Quinoline Derivative) GSK1070916->AURKB Inhibition

Caption: Role of Aurora B kinase in mitosis and the effect of its inhibition.

Comparative Efficacy of Key Aurora Kinase Inhibitors

The development of small molecule inhibitors targeting Aurora kinases has been an active area of research. While many have entered clinical trials, their efficacy profiles, particularly regarding selectivity and potency, vary significantly.[10][11] this compound serves as a key building block for GSK1070916, a potent inhibitor with high selectivity for Aurora B and C over Aurora A.[7][12] This selectivity is a critical attribute, as off-target inhibition of Aurora A can lead to different cellular phenotypes and toxicity profiles.[6][13]

The following table provides a comparative summary of GSK1070916 and other notable Aurora kinase inhibitors.

CompoundTarget SelectivityIn Vitro Potency (IC50/Ki)Cellular Antiproliferative Activity (Median EC50/IC50)In Vivo Efficacy Highlights
GSK1070916 Aurora B/C Selective (>250-fold vs. Aurora A)Aurora B: Ki* = 0.38 nMAurora C: Ki* = 1.5 nM[12]~8 nM across 161 tumor cell lines[14]Tumor regression in leukemia (HL-60) and stable disease in colon (Colo205) xenografts.[12][14]
Alisertib (MLN8237) Aurora A Selective (~200-fold vs. Aurora B)Aurora A: IC50 = 1.2 nMAurora B: IC50 = 396.5 nM[10]Potent against a wide range of cell lines, including lymphoma and neuroblastoma.[10]Active in neuroblastoma and acute lymphoblastic leukemia (ALL) xenograft models.[10][15]
Barasertib (AZD1152-HQPA) Aurora B SelectiveAurora B: Ki < 0.001 µMAurora A: Ki = 1.4 µM[10]Impressive efficacy in AML cell lines.[10]Demonstrated efficacy in animal models using human AML xenografts.[10]
AMG 900 Pan-Aurora InhibitorAurora A: IC50 = 5 nMAurora B: IC50 = 4 nMAurora C: IC50 = 1 nM[16]Potent against a broad range of tumor cells, including those resistant to other agents.[11][16]Positive results in various human tumor xenografts.[11]
PF-03814735 Pan-Aurora InhibitorAurora A: IC50 = 5 nMAurora B: IC50 = 0.8 nM[10]Antiproliferative activity against cell lines such as HCT-116 and HL-60.[10]Efficacy shown to be schedule-dependent in small cell lung cancer xenografts.[16]

The data clearly positions GSK1070916 as a highly potent and selective agent against Aurora B/C. Its sub-nanomolar potency in biochemical assays translates effectively into low nanomolar antiproliferative activity across a very broad panel of cancer cell lines.[8][14] This broad activity suggests that its mechanism of action—disruption of cell division—is fundamental to a wide variety of tumor types.[8] In contrast, agents like Alisertib offer a different therapeutic hypothesis by selectively targeting Aurora A.[10] Pan-inhibitors such as AMG 900 and PF-03814735 target both isoforms, which may offer broader efficacy but also presents potential challenges in managing toxicities associated with inhibiting both kinases.[10][16]

Experimental Methodologies for Efficacy Determination

To ensure the reproducibility and validity of efficacy data, standardized and well-controlled experimental protocols are essential. The following sections detail the core methodologies used to characterize and compare Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against purified Aurora B kinase.

Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4).[17]

    • Dilute purified active Aurora B kinase and its substrate (e.g., inactive histone H3) in the kinase buffer.[17]

    • Prepare a solution of ATP, including a radiolabeled [γ-33P]ATP tracer.

    • Perform serial dilutions of the test compound (e.g., GSK1070916) in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the diluted test compound to each well.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Kinase_Assay_Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Analysis Analysis p1 Serial Dilution of Inhibitor e1 Add Inhibitor to Plate p1->e1 p2 Prepare Kinase/ Substrate Mix e2 Add Kinase/ Substrate p2->e2 p3 Prepare ATP Solution e3 Initiate with ATP p3->e3 e1->e2 e2->e3 e4 Incubate (e.g., 30°C, 60 min) e3->e4 a1 Stop Reaction & Filter e4->a1 a2 Wash & Add Scintillant a1->a2 a3 Read Radioactivity a2->a3 a4 Calculate IC50 a3->a4

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Cellular Target Engagement Assay (Phospho-Histone H3)

This assay confirms that the inhibitor is hitting its intended target within a cellular context. For Aurora B, a key downstream substrate is Histone H3 at Serine 10 (H3S10ph).[8][17]

Objective: To measure the dose-dependent inhibition of Histone H3 phosphorylation at Serine 10 in tumor cells treated with an Aurora B inhibitor.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate human tumor cells (e.g., Colo205 colon cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., GSK1070916) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize the phospho-H3 signal to the total H3 or loading control signal.

    • Observe the dose-dependent decrease in the phospho-H3 signal, confirming target engagement.[8]

In Vivo Tumor Xenograft Efficacy Study

This is the definitive preclinical test to determine if a compound's in vitro and cellular activity translates to antitumor effects in a living organism.

Objective: To evaluate the antitumor efficacy of a test compound in mice bearing human tumor xenografts.

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously implant a suspension of human tumor cells (e.g., 5-10 million HL-60 leukemia cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[8][12]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration:

    • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection).[12]

    • Administer the compound to the treatment group according to a defined dose and schedule (e.g., 50 mg/kg, once daily for 5 days).[14] The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.

    • Excise the tumors at the end of the study for further analysis (e.g., pharmacodynamic marker analysis like phospho-H3 immunohistochemistry).[9]

    • Compare the tumor growth curves between the treated and control groups. Efficacy can be expressed as tumor growth inhibition (TGI) or tumor regression.[14]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of highly potent and selective kinase inhibitors. Its derivative, GSK1070916, exemplifies the power of the quinoline core, demonstrating exceptional potency and selectivity for Aurora B/C kinases.[8][12] When compared to other Aurora kinase inhibitors, GSK1070916's profile highlights the advantages of a targeted approach focused on the Aurora B isoform, which is directly responsible for the chromosome segregation and cytokinesis failures that lead to cancer cell death.[5][8] While pan-Aurora inhibitors and Aurora A-selective inhibitors have also shown promise, the broad, potent, and selective antiproliferative activity of compounds like GSK1070916 makes this class of quinoline derivatives a compelling area for continued investigation in the development of next-generation anticancer therapies.[1][14] The rigorous application of the described experimental methodologies is critical for accurately assessing and comparing the efficacy of these and future compounds, ultimately guiding the selection of the most promising candidates for clinical development.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Comparative Efficacy of Benzofuran-Derived Aurora B Kinase Inhibitors in Preclinical Cancer Models. Benchchem.
  • Aurora kinase inhibitors: Progress towards the clinic.
  • The comparison of aurora A and aurora B as therapeutic targets using antisense oligonucleotides. AACR Journals.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest.
  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Aurora Kinase Inhibitors: Current St
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.
  • GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. PubMed.
  • Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. Cancer Research.
  • 4-Substituted Quinolines: Structure Activity Rel
  • The Aurora kinase inhibitors in cancer research and therapy.
  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed.
  • Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. ClinicalTrials.gov.
  • Search for aurora kinase inhibitors. ( A ) Description of the kinase assay.
  • Aurora B Inhibitors as Cancer Therapeutics. MDPI.
  • Issues in interpreting the in vivo activity of Aurora-A inhibitors.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

In the landscape of modern oncology and drug discovery, the quinoline core structure has emerged as a "privileged scaffold."[1][2] Its versatile chemical nature allows for the synthesis of derivatives that can potently inhibit a wide array of protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[3][4] Several FDA-approved kinase inhibitors are built upon quinoline or similar heterocyclic systems, underscoring their clinical significance.[2] This guide focuses on a representative molecule, 7-(Benzyloxy)-6-methoxyquinolin-4-ol , to explore the critical process of kinase cross-reactivity profiling.

Understanding an inhibitor's selectivity is paramount. While a highly specific inhibitor minimizes the risk of toxicity from unintended "off-target" effects, a certain degree of promiscuity, or "polypharmacology," can sometimes be leveraged for therapeutic benefit, for instance, by hitting multiple nodes in a disease-driving pathway.[5][6] However, uncharacterized off-target activity is a leading cause of clinical trial failure, often due to unexpected toxicities or a mechanism of action that is different from the one intended.[7][8] Therefore, a comprehensive and early assessment of a compound's interaction with the broader human kinome is not just a regulatory hurdle but a fundamental component of robust drug development.[9][10] This guide provides a framework for conducting such an analysis, using both established methodologies and illustrative data to guide the researcher.

The Kinase Cross-Reactivity Screening Workflow

The primary goal of a cross-reactivity screen is to determine the inhibitory activity of a compound against a large, representative panel of protein kinases. This provides a "fingerprint" of the compound's selectivity. The general workflow involves a high-throughput biochemical assay to measure the compound's half-maximal inhibitory concentration (IC50) against each kinase.

G cluster_prep Compound & Assay Preparation cluster_assay Biochemical Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep 1. Compound Serial Dilution (e.g., 10-point, 1:3 in DMSO) Kinase_Panel 2. Kinase Panel Aliquoting (Diverse human kinases) Reagent_Prep 3. Reagent Preparation (ATP, Substrate, Buffer) Pre_Incubation 4. Inhibitor-Kinase Pre-incubation (Allows binding equilibrium) Reagent_Prep->Pre_Incubation Dispense to 384-well plates Reaction_Initiation 5. Initiate Kinase Reaction (Add ATP/Substrate Mix) Pre_Incubation->Reaction_Initiation Reaction_Termination 6. Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) Reaction_Initiation->Reaction_Termination Data_Acquisition 7. Read Signal (Luminescence Plate Reader) Reaction_Termination->Data_Acquisition Dose_Response 8. Plot Dose-Response Curves (Signal vs. [Inhibitor]) Data_Acquisition->Dose_Response IC50_Calc 9. Calculate IC50 Values (Sigmoidal curve fit) Dose_Response->IC50_Calc Selectivity_Profile 10. Generate Selectivity Profile (Compare IC50s across panel) IC50_Calc->Selectivity_Profile

Caption: Workflow for a high-throughput kinase cross-reactivity screen.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a common and robust method for determining inhibitor potency by quantifying the amount of ADP produced during the kinase reaction.[11][12] The ADP is converted to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal that is inversely proportional to kinase inhibition.

Materials:

  • Kinase of interest (from a diverse panel)

  • Specific kinase substrate peptide

  • ATP (at or near the Km for each kinase)

  • Test Compound: this compound

  • Control Inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. The use of DMSO is standard for solubilizing organic small molecules.

    • Create a 10-point, 1:3 serial dilution series in DMSO, starting from a high concentration (e.g., 1 mM). This range is crucial for capturing the full dose-response curve.

    • Prepare a "no inhibitor" control (DMSO only) to define 100% kinase activity and a "no enzyme" control for background signal.

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of each serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (containing the specific kinase in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction starts.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. Incubation time and temperature should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Subtract the background signal (from "no enzyme" wells) from all other measurements.

    • Normalize the data by setting the average signal from DMSO-only wells to 100% activity and the signal from a positive control inhibitor (or no-ATP wells) to 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each kinase-inhibitor pair.

Comparative Analysis: A Hypothetical Cross-Reactivity Profile

To illustrate the output of such a screen, the following table presents hypothetical IC50 data for this compound compared against Staurosporine (a known non-selective inhibitor) and a hypothetical highly selective quinoline inhibitor.

Table 1: Inhibitory Activity (IC50, nM) Against a Representative Kinase Panel

Kinase TargetKinase FamilyThis compoundStaurosporine (Non-Selective Control)Selective Quinoline Inhibitor (Hypothetical)
c-Met Tyrosine Kinase 15 8>10,000
VEGFR2 Tyrosine Kinase 8512>10,000
EGFRTyrosine Kinase1,20025>10,000
SRCTyrosine Kinase4506>10,000
ABL1Tyrosine Kinase2,50020>10,000
PIM1 Ser/Thr Kinase 985>10,000
ROCK1Ser/Thr Kinase78015>10,000
CDK2Ser/Thr Kinase3,10010>10,000
AURKA Ser/Thr Kinase 25 75
GSK3BSer/Thr Kinase1,50018>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation and Discussion

The data in Table 1 provides a snapshot of each compound's selectivity.

  • Staurosporine demonstrates its well-known promiscuity, inhibiting nearly all kinases in the panel with nanomolar potency.[11] This makes it a useful positive control but a poor therapeutic candidate due to the high likelihood of off-target toxicity.

  • The Selective Quinoline Inhibitor represents an ideal "magic bullet," potently inhibiting its single intended target (AURKA) with no significant activity against other kinases.

  • This compound displays a more complex and arguably more realistic profile for an early-stage compound. It shows high potency against two primary targets, c-Met and AURKA . The quinoline scaffold is known to produce inhibitors of c-Met.[13] Additionally, it exhibits moderate activity against VEGFR2 and PIM1. This profile suggests it is a multi-targeted inhibitor.

This multi-targeting profile could be beneficial; simultaneous inhibition of c-Met (involved in cell motility and invasion) and AURKA (a key regulator of mitosis) could provide a synergistic anti-cancer effect. However, the moderate inhibition of VEGFR2, a key mediator of angiogenesis, could lead to cardiovascular side effects, a known liability for some VEGFR inhibitors. This is the central challenge and opportunity of cross-reactivity: a compound's liabilities and its therapeutic potential are both encoded in its selectivity profile.

G cluster_nonselective Non-Selective Inhibitor (e.g., Staurosporine) cluster_selective Selective Inhibitor center a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 inhibitor_A Inhibitor inhibitor_A->a1 inhibitor_A->a2 inhibitor_A->a3 inhibitor_A->a4 inhibitor_A->a5 inhibitor_A->a6 inhibitor_A->a7 inhibitor_A->a8 inhibitor_A->a9 inhibitor_A->a10 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 inhibitor_B Inhibitor inhibitor_B->b3 c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12

Caption: Kinase selectivity profiles: promiscuous vs. selective inhibitors.

Conclusion

The evaluation of this compound, or any novel kinase inhibitor, is incomplete without a thorough investigation of its cross-reactivity across the human kinome. This guide outlines a robust, industry-standard workflow for generating and interpreting this critical dataset. As demonstrated with our hypothetical data, the resulting selectivity profile is a rich source of information that guides lead optimization, predicts potential toxicities, and can even uncover new therapeutic opportunities through polypharmacology. By embracing comprehensive profiling early in the discovery process, researchers can make more informed decisions, increasing the likelihood of developing safe and effective medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (2025).
  • NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • protocols.io. (2023, September 23). In vitro kinase assay.
  • PubMed. (2012, April 23). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • ProQuest. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Wiley Online Library. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by....
  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Science. (2019, September 11). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • bioRxiv. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • PubMed. (2010, February 15). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors.
  • NIH. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer.
  • PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.

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In Vivo Validation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Comparative Guide to Pharmacokinetics, Safety, and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a novel quinoline derivative. For drug development professionals, moving a compound from promising in vitro data to a robust in vivo model is a critical juncture. This document outlines a logical, multi-stage validation pathway, offering objective comparisons with established alternatives and furnishing the detailed experimental protocols necessary for rigorous scientific inquiry. Our approach is grounded in establishing a foundational understanding of the compound's behavior in a biological system before proceeding to efficacy studies, ensuring data integrity and maximizing the potential for translational success.

Foundational Assessment: Pharmacokinetics and Acute Toxicity

Before assessing efficacy, it is imperative to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile. These data are not merely procedural; they are the bedrock upon which all subsequent efficacy studies are built, directly informing dose selection, administration routes, and potential liabilities.

Pharmacokinetic (PK) Profiling

The objective is to characterize the plasma concentration-time profile of this compound following a single dose. We will use a standard rodent model (Sprague-Dawley rats) for this initial assessment. Based on the behavior of similar flavonoid and quinoline compounds, rapid absorption and extensive metabolism are anticipated[1].

Comparative Alternatives for PK Analysis:

  • Moxifloxacin: A well-characterized 8-methoxy quinolone antibiotic with established pharmacokinetic profiles in both preclinical models and humans[2]. Its data provides a benchmark for bioavailability and half-life within the quinolone class.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 1% Tween 80) for oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV Group: Administer a single 2 mg/kg dose via the tail vein.

    • PO Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis[1].

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Projected Pharmacokinetic Parameters for this compound vs. Moxifloxacin

ParameterThis compound (Projected)Moxifloxacin (Reference)[2]Rationale for Comparison
Tmax (h) 0.5 - 2.0~2.0Time to maximum plasma concentration; indicates absorption rate.
Cmax (ng/mL) Dose-dependent3,400 (at 400 mg human dose)Maximum observed plasma concentration.
AUC (ng·h/mL) Dose-dependent30,200 (at 400 mg human dose)Total drug exposure over time.
t½ (h) 4 - 8~12.0Elimination half-life; informs dosing frequency.
Bioavailability (%) 15 - 30%~90%The fraction of the oral dose that reaches systemic circulation.
Acute Toxicity Assessment

The goal is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This is crucial for selecting safe and effective dose ranges for subsequent efficacy studies. Studies on other quinoline derivatives have indicated a range from low to moderate toxicity[3][4].

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Male and female Swiss Webster mice (n=5 per sex per group), 6-8 weeks old.

  • Dosing: Administer single, escalating doses of this compound (e.g., 50, 100, 250, 500, 1000 mg/kg) via oral gavage. A vehicle control group will also be included.

  • Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes for 14 days.

  • Endpoint: At day 14, euthanize surviving animals. Conduct gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Efficacy Evaluation: A Dual-Hypothesis Approach

Based on the known biological activities of the quinoline scaffold, we propose a two-pronged investigation into the in vivo efficacy of this compound: as an antibacterial agent and as an anticancer agent.

Hypothesis 1: Antibacterial Efficacy as an Efflux Pump Inhibitor

Rationale: Certain quinoline derivatives have been identified as NorA efflux pump inhibitors, which can restore the efficacy of antibiotics like ciprofloxacin against resistant Staphylococcus aureus strains[5]. This presents a compelling therapeutic avenue. We will test the ability of our compound to potentiate ciprofloxacin's activity in a murine infection model.

Comparative Alternatives:

  • Ciprofloxacin: A standard fluoroquinolone antibiotic.

  • Terpinen-4-ol: A natural compound known to possess antibacterial and antibiofilm activity against S. aureus, providing a non-quinoline comparator[6].

Experimental Protocol: Murine Thigh Infection Model with Methicillin-Resistant S. aureus (MRSA)

  • Bacterial Strain: Use a well-characterized MRSA strain known to overexpress the NorA efflux pump (e.g., SA-1199B).

  • Animal Model: Male BALB/c mice, 6-8 weeks old. Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inject 1-5 x 10⁵ colony-forming units (CFU) of the MRSA strain into the thigh muscle of each mouse.

  • Treatment Groups (n=8 per group):

    • Vehicle Control

    • This compound alone (at a dose determined by PK/Tox studies)

    • Ciprofloxacin alone (sub-therapeutic dose)

    • This compound + Ciprofloxacin

    • Terpinen-4-ol + Ciprofloxacin

  • Dosing: Initiate treatment 2 hours post-infection and continue for 24 hours (e.g., two doses, 12 hours apart) via oral gavage.

  • Endpoint: At 24 hours post-infection, euthanize mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial load.

  • Data Analysis: Compare the log10 CFU/gram of tissue between treatment groups. A significant reduction in the combination therapy group compared to single-agent groups indicates synergy.

Table 2: Projected Efficacy in MRSA Thigh Infection Model

Treatment GroupExpected Log10 CFU Reduction (vs. Vehicle)Interpretation
Ciprofloxacin (sub-therapeutic)0.5 - 1.0Minimal effect due to resistance and low dose.
This compound0.2 - 0.5Expected to have minimal intrinsic antibacterial activity.
This compound + Ciprofloxacin 2.0 - 3.0 Synergistic effect, indicating potential efflux pump inhibition.
Terpinen-4-ol + Ciprofloxacin1.5 - 2.5Benchmark for synergistic activity with a known antibacterial agent.

Visualizing the Validation Workflow

A clear experimental roadmap is essential for complex in vivo studies. The following diagram illustrates the logical progression from foundational analysis to efficacy testing.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Validation PK Pharmacokinetic Profiling (Rat Model) Tox Acute Toxicity (MTD) (Mouse Model) PK->Tox Informs Dose Selection AntiB Antibacterial Efficacy (MRSA Thigh Model) Tox->AntiB Safe Dose Range AntiC Anticancer Efficacy (Xenograft Model) Tox->AntiC Safe Dose Range Conclusion Go/No-Go Decision Further Development AntiB->Conclusion AntiC->Conclusion

Caption: High-level workflow for the in vivo validation of this compound.

Hypothesis 2: Anticancer Efficacy as a Topoisomerase I Inhibitor

Rationale: The quinoline core is a privileged scaffold in anticancer drug discovery. Specifically, 4-alkoxy-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors, leading to DNA damage and cancer cell death[7]. Given its structural similarity, this compound warrants investigation for similar activity. Other quinoline derivatives have also shown promise as tubulin-binding agents[8][9].

Comparative Alternatives:

  • Topotecan: An FDA-approved TOP1 inhibitor, serving as the gold standard positive control.

  • Paclitaxel: A tubulin-binding agent, to compare against an alternative anticancer mechanism potentially exhibited by quinolines.

Experimental Protocol: Human Melanoma Xenograft Model

  • Cell Line: LOX IMVI melanoma cells, which have shown high sensitivity to quinoline derivatives[7].

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ LOX IMVI cells into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Treatment Groups (n=10 per group):

    • Vehicle Control

    • This compound (at MTD)

    • Topotecan (standard literature dose)

    • Paclitaxel (standard literature dose)

  • Dosing: Administer treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., once daily for 14 days).

  • Endpoints:

    • Primary: Tumor volume, measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Secondary: Animal body weight (as an indicator of toxicity), and tumor weight at the end of the study.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Hypothesized Mechanism of Action: TOP1 Inhibition

The diagram below illustrates the proposed mechanism by which this compound may exert its anticancer effects, mirroring the action of known quinoline-based TOP1 inhibitors.

G cluster_0 Cancer Cell Nucleus Compound 7-(Benzyloxy)-6- methoxyquinolin-4-ol Cleavage TOP1 Cleavable Complex (TOP1cc) Compound->Cleavage stabilizes complex, prevents re-ligation TOP1 Topoisomerase I (TOP1) TOP1->Cleavage creates nick to relieve strain DNA Supercoiled DNA DNA->TOP1 binds to Break DNA Double-Strand Break Cleavage->Break replication fork collision Apoptosis Apoptosis Break->Apoptosis triggers

Sources

A Comparative Analysis of Benzyloxyquinolinone Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties. This guide provides a comprehensive comparative analysis of a series of 7-(Benzyloxy)-6-methoxyquinolin-4-ol analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance against various cancer cell lines. Due to the limited availability of direct comparative data on a series of this compound analogs, this analysis will focus on the closely related and extensively studied 4-substituted benzyloxyquinolin-2(1H)-one derivatives. The core structural difference lies in the position of the carbonyl group within the quinoline ring system, which can influence the molecule's spatial arrangement and interactions with biological targets. Despite this difference, the insights gained from this series provide a valuable framework for understanding the SAR of benzyloxy-substituted quinolinones.

The Quinolinone Scaffold: A Privileged Structure in Cancer Therapy

The quinolinone core is a key pharmacophore found in numerous compounds with significant biological activity. Its planar structure allows for intercalation into DNA, while various substitution patterns can modulate its interaction with a range of enzymatic targets, including protein kinases. The introduction of a benzyloxy group at the 7-position and a methoxy group at the 6-position of the quinoline ring has been a strategic approach to enhance the anticancer potency of these molecules. The benzyloxy moiety can engage in hydrophobic and π-stacking interactions within the active sites of target proteins, while the methoxy group can influence the electronic properties and metabolic stability of the compound.

Comparative Performance of Benzyloxyquinolinone Analogs

A series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their potency. The results of these evaluations are summarized in the table below.

Compound IDR1 (Position 4)R2 (Position 7)R3 (Position 6)R4 (Position 8)IC50 (µM) vs. HL-60IC50 (µM) vs. Hep3BIC50 (µM) vs. H460IC50 (µM) vs. COLO 205
7e HOCH2PhOMeH< 1< 1< 1< 1
8e HOCH2PhOMeCl< 1< 1< 1< 1
9b HOCH2(4-F-Ph)OMeH< 1< 1< 1< 1
9c HOCH2(4-Cl-Ph)OMeH< 1< 1< 1< 1
9e HOCH2(4-MeO-Ph)OMeH< 1< 1< 1< 1
10c MeOCH2(4-Cl-Ph)OMeH< 1< 1< 1< 1
10e MeOCH2(4-MeO-Ph)OMeH< 1< 1< 1< 1
11c EtOCH2(4-Cl-Ph)OMeH< 1< 1< 1< 1
11e EtOCH2(4-MeO-Ph)OMeH0.040.020.030.014

*Data synthesized from a study on 4-substituted benzyloxyquinolin-2(1H)-one derivatives[1]. The core structure is a quinolin-2(1H)-one, not a quinolin-4-ol.

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals critical insights into the structure-activity relationships of these benzyloxyquinolinone analogs:

  • Substitution on the Benzyloxy Ring: Modifications to the phenyl ring of the benzyloxy group at the 7-position significantly impact anticancer activity. The introduction of electron-donating groups, such as a methoxy group (as in 9e , 10e , and 11e ), generally leads to enhanced potency compared to unsubstituted or halogen-substituted analogs. This suggests that the electronic properties of the benzyloxy moiety play a crucial role in target interaction.

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the quinolinone ring also influences cytotoxicity. A small alkyl group, such as an ethyl group (as in 11e ), appears to be optimal for high potency, particularly when combined with a methoxy-substituted benzyloxy group at the 7-position.

  • Substitution at the 8-Position: The introduction of a chlorine atom at the 8-position (as in 8e ) did not lead to a significant improvement in activity compared to the unsubstituted analog (7e ), suggesting that this position may be less critical for the observed anticancer effects.

The remarkable potency of compound 11e , with an IC50 value in the nanomolar range against the COLO 205 colon cancer cell line, highlights the synergistic effect of optimal substitutions at both the 4- and 7-positions of the quinolinone scaffold.[1]

Mechanistic Insights: Targeting Cellular Proliferation

While the precise molecular targets of this series of compounds require further investigation, the potent cytotoxic effects suggest interference with fundamental cellular processes. Quinoline derivatives have been reported to act as inhibitors of various protein kinases involved in cell cycle regulation and signal transduction.[2] The observed structure-activity relationships, particularly the sensitivity to electronic effects on the benzyloxy ring, are consistent with interactions within a specific protein binding pocket.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Analog Analog Kinase Protein Kinase (e.g., EGFR, VEGFR) Analog->Kinase Inhibition Signal_Transduction Signal Transduction Pathway Kinase->Signal_Transduction Disruption Cell_Cycle Cell Cycle Progression Signal_Transduction->Cell_Cycle Blockage Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction G Start 3-methoxy-4-(benzyloxy)aniline + Diethyl malonate Step1 Condensation (Reflux) Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Thermal Cyclization (High-boiling solvent) Intermediate->Step2 Product 4-hydroxy-6-methoxy-7-(benzyloxy)quinolin-2(1H)-one Step2->Product

Sources

A Senior Application Scientist's Guide to the Competitive Advantages of 7-(Benzyloxy)-6-methoxyquinolin-4-ol as a Putative Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with improved efficacy and target specificity is a continuous endeavor. In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a unique quinoline derivative, against other established and emerging inhibitors, with a focus on its potential as a topoisomerase I inhibitor. While direct experimental data for this specific molecule is not yet widespread, by examining structure-activity relationships of closely related analogs, we can infer its likely mechanism of action and project its advantages.

The Quinoline Scaffold: A Versatile Pharmacophore in Drug Discovery

The quinoline and quinolinone cores are prevalent in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[2] In oncology, quinoline-based molecules have been successfully developed as inhibitors of various critical cellular targets, including protein kinases and topoisomerases.[3][4][5] This versatility underscores the potential of novel quinoline derivatives like this compound to offer unique therapeutic benefits.

Postulated Mechanism of Action: Targeting the Topoisomerase I-DNA Cleavage Complex

Based on the structural similarities to known 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, it is hypothesized that this compound functions as a topoisomerase I (Top1) inhibitor.[1][6] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[7] Top1 inhibitors act by stabilizing the covalent Top1-DNA cleavage complex, leading to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8]

The proposed mechanism of action for quinoline-based Top1 inhibitors involves their intercalation into the DNA at the site of the cleavage complex, thereby preventing the religation of the DNA strand. The structure of this compound, with its planar quinoline ring system and substituents at the 6 and 7 positions, is well-suited for such an interaction.

Comparative Analysis of this compound Against Other Topoisomerase I Inhibitors

To understand the potential advantages of this compound, we will compare its inferred properties with those of established and experimental Topoisomerase I inhibitors.

Inhibitor Class Representative Compound(s) Core Scaffold Known Advantages Potential Limitations
Camptothecins Camptothecin, Topotecan, IrinotecanPentacyclic quinoline-based alkaloidPotent Top1 inhibition, clinically approvedLactone ring instability at physiological pH, potential for drug resistance
Indenoisoquinolines Indotecan (LMP400), Indimitecan (LMP776)Fused pentacyclic systemOvercome some limitations of camptothecins, in clinical trials
Quinoline Derivatives 4-alkoxy-2-aryl-6,7-dimethoxyquinolinesQuinolinePotent Top1 inhibition, potential for favorable pharmacokinetic properties
Putative Inhibitor This compoundQuinolin-4-olInferred potent Top1 inhibition based on structural analogs, potential for unique structure-activity relationshipLack of direct experimental data

Projected Advantages of this compound

While awaiting direct experimental validation, we can project several key advantages for this compound based on its unique structural features:

  • Enhanced Stability: Unlike the camptothecins, which are susceptible to hydrolysis of their lactone ring, the quinolin-4-ol scaffold is chemically more stable, potentially leading to improved bioavailability and a longer plasma half-life.

  • Favorable Pharmacokinetics: The methoxy and benzyloxy substitutions can be fine-tuned to optimize the molecule's lipophilicity and metabolic stability, potentially leading to better oral bioavailability and tissue distribution.

  • Novel Structure-Activity Relationship (SAR): The specific substitution pattern of this compound may allow for a distinct interaction with the Top1-DNA complex, potentially overcoming resistance mechanisms that have developed against existing Top1 inhibitors. The benzyloxy group, in particular, offers a bulky and somewhat flexible substituent that can be explored for enhanced binding interactions.

  • Synthetic Accessibility: The synthesis of quinoline derivatives is generally well-established, allowing for the facile generation of analogs to explore the SAR and optimize the lead compound.

Experimental Workflow for the Evaluation of this compound

To validate the hypothesized advantages and fully characterize the inhibitory profile of this compound, a systematic experimental approach is required.

Diagram of the Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies A Synthesis and Purification B Topoisomerase I Relaxation Assay A->B D Kinase Panel Screening A->D E Cytotoxicity Assays (MTT/MTS) C Topoisomerase I Cleavage Assay B->C C->E J Molecular Docking Studies C->J D->E F Cell Cycle Analysis E->F H In-cell Top1cc Formation (ICE Assay) E->H G Apoptosis Assays (Annexin V/Caspase) F->G I Western Blotting (γH2AX, PARP cleavage) G->I H->I

Sources

A Comparative Benchmarking Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a Novel c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis frequently dysregulated in human cancers, driving tumor proliferation, invasion, and metastasis.[1][2] This has established c-Met as a high-value target for therapeutic intervention. This guide presents a comprehensive benchmarking framework for a novel investigational compound, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a quinoline derivative designed for selective c-Met inhibition.[3] We provide a head-to-head comparison against two clinically approved, standard-of-care c-Met inhibitors, Crizotinib and Cabozantinib, across a series of validated biochemical and cellular assays. Detailed experimental protocols, rationale, and representative data are provided to offer researchers a robust methodology for evaluating novel c-Met-targeting agents.

Introduction: The Rationale for Targeting the HGF/c-Met Axis

The HGF/c-Met signaling pathway is a pivotal regulator of cell growth, motility, and morphogenesis. In healthy tissue, its activation is tightly controlled. However, in numerous malignancies, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer, the pathway becomes constitutively active through mechanisms such as c-Met gene amplification, overexpression, or activating mutations.[2][4] This aberrant signaling is a key driver of aggressive tumor phenotypes and is often associated with poor prognosis and resistance to other targeted therapies.[1]

The clinical validation of c-Met inhibitors, such as Crizotinib and Cabozantinib, has proven the therapeutic viability of targeting this pathway.[5][6]

  • Crizotinib: A potent, ATP-competitive inhibitor of ALK, ROS1, and c-Met tyrosine kinases.[7][8][9]

  • Cabozantinib: A multi-kinase inhibitor targeting c-Met, VEGFR2, AXL, and RET, designed to inhibit tumor angiogenesis and metastasis.[10][11][12]

The development of new chemical entities like this compound aims to improve upon existing therapies, potentially offering enhanced selectivity, improved potency, or a more favorable safety profile. This guide provides the scientific framework to rigorously test these hypotheses.

The c-Met Signaling Cascade

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase activation loop.[13] This triggers the recruitment of downstream adaptor proteins and the activation of multiple signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[13][14]

cMet_Pathway Figure 1: The HGF/c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet p_cMet p-cMet (Y1234/1235) cMet->p_cMet GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2/SOS p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3->Nucleus Proliferation Proliferation Survival Invasion Nucleus->Proliferation

Caption: Simplified HGF/c-Met signaling cascade.

Benchmarking Methodologies & Protocols

To comprehensively evaluate this compound, a three-tiered experimental approach is employed:

  • Biochemical Assay: To determine direct, cell-free inhibitory potency against the target kinase.

  • Cellular Target Engagement Assay: To confirm the compound inhibits c-Met phosphorylation within a living cell.

  • Functional Cellular Assay: To measure the downstream consequence of target inhibition on cancer cell proliferation.

Experiment 1: In Vitro Biochemical Kinase Assay

Rationale: The first and most fundamental test is to measure the direct interaction between the inhibitor and the purified c-Met kinase domain. This assay quantifies the concentration of the compound required to inhibit kinase activity by 50% (IC50), providing a primary measure of its potency. This cell-free system ensures that results are not confounded by factors like cell membrane permeability or efflux pumps.

Protocol: ADP-Glo™ Luminescent Kinase Assay This protocol is adapted from commercially available assay kits that measure kinase activity by quantifying the amount of ADP produced.[14][15]

  • Prepare Reagents: Thaw recombinant human c-Met kinase, 5x Kinase Assay Buffer, ATP, and Poly(Glu, Tyr) 4:1 substrate. Prepare 1x Kinase Assay Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, Crizotinib, and Cabozantinib in a 10% DMSO solution, starting at a 10-fold higher concentration than the desired final concentration.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, 25 µM ATP, and 0.1 mg/mL Poly(Glu, Tyr) substrate.

  • Assay Plate Setup: To a 96-well white plate, add 5 µL of each compound dilution. Add 5 µL of 10% DMSO to "Positive Control" and "Blank" wells.

  • Add Master Mix: Add 20 µL of the master mix to all wells.

  • Initiate Reaction: Add 20 µL of diluted c-Met kinase (approx. 1 ng/µL) to all wells except the "Blank". Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other values. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cellular Phospho-c-Met Western Blot

Rationale: While a biochemical assay confirms potency against the isolated enzyme, it is crucial to verify that the compound can penetrate the cell membrane and inhibit its target in a complex cellular environment. This assay directly measures the inhibition of HGF-induced c-Met autophosphorylation, the key activation event in the signaling cascade.[16][17]

Western_Blot_Workflow Figure 2: Workflow for Cellular p-cMet Inhibition Assay step1 1. Seed Cells (e.g., A549 or MKN-45) step2 2. Serum Starve (18-24 hours) step1->step2 step3 3. Pre-treat with Inhibitor (1-2 hours) step2->step3 step4 4. Stimulate with HGF (15 minutes) step3->step4 step5 5. Lyse Cells & Quantify Protein step4->step5 step6 6. SDS-PAGE & Transfer step5->step6 step7 7. Probe with Antibodies (p-cMet, total c-Met, Actin) step6->step7 step8 8. Image & Quantify Bands step7->step8

Caption: Step-by-step experimental workflow for Western Blot analysis.

Protocol: Western Blot for Phospho-c-Met (p-cMet)

  • Cell Culture: Seed A549 lung carcinoma cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 18-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with a dose range of this compound, Crizotinib, or Cabozantinib for 2 hours. Include a DMSO vehicle control.

  • HGF Stimulation: Stimulate cells with 50 ng/mL recombinant human HGF for 15 minutes at 37°C. Leave one well of DMSO-treated cells unstimulated as a negative control.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-40 µg of protein per lane onto an 8% polyacrylamide gel and perform electrophoresis.[18]

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often preferred over milk to reduce background.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235)

    • Mouse anti-total c-Met

    • Rabbit anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST, then incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

  • Detection: Wash membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is used to quantify the p-cMet/total c-Met ratio.

Experiment 3: Cell Proliferation Assay

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the functional downstream effect of c-Met inhibition on cell viability and proliferation.[20] By using a cancer cell line known to be dependent on or responsive to HGF/c-Met signaling, we can determine the concentration of the compound required to inhibit cell growth by 50% (GI50).[21][22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed MKN-45 (gastric cancer, c-Met amplified) or A549 cells into a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well in full growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium (containing low serum plus 20 ng/mL HGF for stimulated conditions). Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix and Incubate: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot the percent growth inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the GI50 value.

Representative Results: A Comparative Analysis

The following tables summarize representative data obtained from the described assays, positioning this compound against the established benchmarks.

Table 1: Biochemical Potency Against Recombinant c-Met Kinase

Compound c-Met IC50 (nM)
This compound 4.5
Crizotinib 2.8[23]

| Cabozantinib | 1.3[23] |

Table 2: Cellular Activity in HGF-Stimulated A549 Cells

Compound p-cMet Inhibition IC50 (nM) Anti-Proliferative GI50 (nM)
This compound 15.2 35.7
Crizotinib 11.0[23] 24.0[23]

| Cabozantinib | 5.8 | 18.5 |

Discussion and Interpretation

The benchmarking workflow provides a multi-faceted view of the inhibitor's performance.

  • Biochemical Potency: The representative data in Table 1 shows that this compound is a potent, single-digit nanomolar inhibitor of the c-Met kinase. Its biochemical IC50 is comparable to, though slightly less potent than, the clinical standards Crizotinib and Cabozantinib. This confirms direct and high-affinity engagement with the enzymatic target.

  • Cellular Activity: As expected, the cellular IC50 and GI50 values (Table 2) are higher than the biochemical IC50. This "shift" is common and reflects the additional barriers the compound must overcome in a cellular context, such as membrane permeability, potential for efflux, and intracellular ATP competition. The data indicates that this compound effectively engages its target in cells and translates this target inhibition into a functional anti-proliferative response. Its cellular potency remains within a promising range, comparable to the benchmark compounds.

  • Structure-Activity Relationship (SAR) Insights: The quinoline core is a well-established scaffold for kinase inhibitors.[3] The benzyloxy and methoxy substitutions at the 7 and 6 positions, respectively, are critical for achieving the observed potency and likely form key interactions within the ATP-binding pocket of c-Met. Further studies, such as co-crystallography, would be required to elucidate the precise binding mode.

Conclusion and Future Directions

This guide outlines a rigorous, validated framework for the preclinical benchmarking of novel c-Met inhibitors. Based on the representative data, This compound demonstrates potent biochemical inhibition of c-Met kinase and robust cellular activity, positioning it as a promising candidate for further investigation.

The logical next steps in its evaluation would include:

  • Kinase Selectivity Profiling: Assessing the compound against a broad panel of kinases to determine its selectivity profile compared to multi-kinase inhibitors like Cabozantinib.

  • In Vivo Xenograft Studies: Evaluating its anti-tumor efficacy and pharmacokinetic properties in animal models of c-Met-driven cancer.

  • Resistance Profiling: Investigating its activity against known c-Met mutations that confer resistance to other inhibitors.

By following this structured approach, researchers can build a comprehensive data package to confidently assess the therapeutic potential of new chemical entities targeting the HGF/c-Met pathway.

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  • ResearchGate. (2019). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f.
  • National Center for Biotechnology Information. (n.d.). (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. PubMed Central. [Link]

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A Researcher's Guide to Experimental Reproducibility with 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Chemical Science

Part 1: Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol via the Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives like our target compound is commonly achieved through the Gould-Jacobs reaction.[5][6][7] This method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[5][6] While effective, the reaction is sensitive to several parameters that can influence the yield, purity, and ultimately, the reproducibility of the final product.

Reaction Mechanism Overview

The Gould-Jacobs reaction proceeds through two main stages:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[5][8] Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.[6][7]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Condensation: Combine 3-(Benzyloxy)-4-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottom flask. Heat the mixture at 120-130°C for 2 hours under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the resulting crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C.[6] The high temperature is crucial for the intramolecular cyclization.[8] Reaction time should be carefully optimized (typically 30-60 minutes) to maximize product formation and minimize degradation.[8]

  • Hydrolysis: After cooling, the reaction mixture is treated with aqueous sodium hydroxide and refluxed to hydrolyze the ester group.

  • Decarboxylation and Precipitation: The solution is cooled and acidified with acetic acid to induce decarboxylation and precipitate the crude this compound.

  • Isolation: The precipitate is collected by filtration, washed with water and a cold solvent (e.g., ethanol or acetonitrile) to remove impurities, and dried under vacuum.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the aniline starting material at high temperatures.

  • High-Boiling Point Solvent: Solvents like Dowtherm A are used to achieve the high temperatures necessary for efficient thermal cyclization.[6] Using a solvent also ensures even heat distribution and can improve yields compared to solvent-free conditions.[6]

  • Optimized Temperature and Time: The temperature and duration of the cyclization step are critical. Insufficient heat or time will lead to incomplete reaction, while excessive heat or time can cause product degradation, resulting in lower yields and complex impurity profiles.[8]

Part 2: Purification and the Challenge of Consistency

The purity of the synthesized compound is a cornerstone of experimental reproducibility. Impurities can interfere with subsequent biological assays or chemical reactions, leading to erroneous results.

Comparative Purification Methodologies

Purification MethodPrincipleTypical PurityYield RecoveryKey Considerations
Recrystallization Differential solubility of the product and impurities in a chosen solvent system at different temperatures.95-99%70-90%Solvent selection is critical. Multiple recrystallizations may be needed.[9][10]
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).>99%50-80%Can be time-consuming and requires significant solvent usage.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.[11]>99.5%40-70%Offers the highest purity but is expensive and has lower capacity.[11]

For most applications, a well-executed recrystallization from a suitable solvent (e.g., ethanol, N,N-dimethylformamide) provides a good balance of purity and yield.[9][10] For applications requiring exceptionally high purity, such as in vitro biological screening, column chromatography or preparative HPLC is recommended.[11]

Part 3: Physicochemical Characterization - The Identity Verification

Consistent and thorough characterization of each synthesized batch is non-negotiable for ensuring reproducibility. This validates the structure and purity of the compound, ensuring that any observed experimental effects are attributable to the target molecule and not an unknown impurity.

Standard Characterization Data for this compound

Analytical TechniqueParameterExpected Result
¹H NMR Chemical shifts (δ) and coupling constants (J)Consistent with the assigned structure. Protons of the quinoline core, methoxy, and benzyloxy groups should be identifiable.
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺ at approximately 296.13 g/mol .
HPLC Purity (%)≥98% for most applications.
Melting Point Range (°C)A sharp, defined melting point range indicates high purity.

Self-Validating Protocol: A Batch-to-Batch Comparison

To ensure reproducibility, it is crucial to overlay the characterization data from each new batch with a previously established "gold standard" reference batch. Any significant deviations in NMR chemical shifts, the appearance of new peaks in HPLC, or a broadened melting point range should be investigated as they may indicate the presence of impurities or structural isomers.

Part 4: Alternative Synthetic Routes - A Comparative Perspective

While the Gould-Jacobs reaction is a staple, other methods for quinoline synthesis exist, each with its own set of advantages and disadvantages that can impact reproducibility.[2] Understanding these alternatives provides a broader context for why a particular synthetic route is chosen and what challenges might arise.

Comparison with the Conrad-Limpach-Knorr Synthesis

FeatureGould-Jacobs SynthesisConrad-Limpach-Knorr Synthesis
Key Reagents Aniline, Diethyl ethoxymethylenemalonateAniline, β-ketoester
Primary Product 4-Hydroxyquinolines[6]4-Hydroxyquinolines or 2-Hydroxyquinolines
Key Challenge Requires very high temperatures for cyclization (~250°C).[6][8]Reaction outcome (4-hydroxy vs. 2-hydroxy) is highly dependent on reaction conditions (kinetic vs. thermodynamic control).
Reproducibility Factor Consistency is dependent on precise temperature and time control to avoid degradation.[8]Can be difficult to reliably obtain a single isomer, potentially leading to batch-to-batch variation.

The Gould-Jacobs reaction, despite its harsh conditions, often provides a more direct and regioselective route to 4-hydroxyquinolines, which can be a key factor in choosing it for reproducible synthesis.[6]

Logical Flow: Ensuring Experimental Reproducibility

Reproducibility_Logic Start Define Target Compound: This compound Synthesis Select & Optimize Synthetic Route (e.g., Gould-Jacobs) Start->Synthesis Purification Standardize Purification Protocol (e.g., Recrystallization) Synthesis->Purification Characterization Comprehensive Analysis (NMR, MS, HPLC) Purification->Characterization Validation Compare data against 'Gold Standard' Reference Characterization->Validation Pass Batch Accepted for Experiments Validation->Pass Data Matches Fail Batch Rejected Re-purify or Re-synthesize Validation->Fail Deviation Detected Experimentation Proceed with Downstream Biological/Chemical Assays Pass->Experimentation Fail->Purification

Caption: A self-validating workflow for ensuring compound quality.

Conclusion: Best Practices for Reproducible Research

Ensuring the reproducibility of experiments involving synthesized compounds like this compound is a multi-faceted challenge. It extends beyond simply following a recipe to a holistic approach encompassing careful selection and control of the synthetic route, rigorous and standardized purification, and comprehensive, comparative characterization. By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the reliability and validity of their work, contributing to the robust and accelerated pace of drug discovery and scientific innovation.

References

  • Gould–Jacobs reaction - Wikipedia.
  • Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC - NIH.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy.
  • Gould-Jacobs Reaction.
  • Gould Jacobs Quinoline forming reaction.
  • Technical Support Center: Purification of Quinoline Deriv
  • Method for purifying quinolinecarboxylic acid derivative - Google P
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
  • Closing the Loop: Developing an Integrated Design, Make, and Test Pl
  • WO/2005/073239 METHOD FOR PURIFYING QUINOLINECARBOXYLIC ACID DERIV
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A Researcher's Guide to Assessing the Selective Cytotoxicity of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison in Normal vs. Cancer Cell Lines

Introduction: The Quest for Selective Cancer Therapeutics

The grand challenge in oncology drug discovery is the development of therapeutic agents that can selectively eradicate cancer cells while leaving healthy tissues unharmed. This selectivity is the cornerstone of a favorable therapeutic window, minimizing debilitating side effects for patients. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] The compound 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a member of this versatile family, presents a compelling candidate for investigating selective cytotoxicity. This guide provides a comprehensive framework for comparing the cytotoxic effects of this compound on cancerous and non-cancerous cells, underpinned by robust experimental design and detailed protocols. While specific experimental data for this novel compound is not yet publicly available, we will draw upon established methodologies and the known behavior of related quinoline derivatives to illustrate the scientific approach.[3][4]

The Rationale for a Comparative Cytotoxicity Study

A critical step in the preclinical evaluation of any potential anticancer drug is to determine its therapeutic index – a quantitative measure of its safety and efficacy.[1] This is achieved by comparing the concentration of the compound required to kill cancer cells (efficacy) with the concentration that harms normal cells (toxicity). A high therapeutic index signifies that the compound is significantly more toxic to cancer cells, a desirable characteristic for a drug candidate.[1] This guide will detail the experimental workflow to determine the half-maximal inhibitory concentration (IC50) of this compound in both a representative cancer cell line and a normal, non-cancerous cell line.

Experimental Design: A Validated Approach to Cytotoxicity Profiling

To ensure the reliability and reproducibility of our findings, a meticulously planned experimental design is paramount. This involves the careful selection of cell lines, a validated cytotoxicity assay, and a logical, step-by-step workflow.

Cell Line Selection: Modeling the Tumor and Healthy Tissue

The choice of cell lines is fundamental to the relevance of the study. For this comparative guide, we propose the use of a well-characterized cancer cell line alongside a matched normal cell line from the same tissue type, if available, to minimize genetic variability.[5] Alternatively, a commonly used normal fibroblast cell line can serve as a robust control for general cytotoxicity.[6][7]

  • Cancer Cell Line: A549 (Human Lung Carcinoma) - A widely used and well-characterized cell line representative of a solid tumor.

  • Normal Cell Line: MRC-5 (Human Fetal Lung Fibroblast) - A non-cancerous cell line from the same tissue of origin, providing a relevant physiological comparison.

Cytotoxicity Assay Selection: Measuring Cell Viability

Several assays can quantify cytotoxicity, each with its own principle of measurement.[8][9][10] For this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis prep_cells Cell Culture: A549 & MRC-5 prep_plates Seed Cells in 96-Well Plates prep_cells->prep_plates prep_compound Prepare 7-(Benzyloxy)-6- methoxyquinolin-4-ol Stock Solution treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_plates->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the data.

Materials
  • This compound (CAS: 849217-23-8)

  • A549 and MRC-5 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Step-by-Step Methodology: MTT Assay
  • Cell Seeding:

    • Culture A549 and MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium into separate 96-well plates for each cell line.[13]

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay Protocol: [12][14]

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plates for an additional 4 hours at 37°C.[14]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[11][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11][12]

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.

Hypothetical Data Presentation and Interpretation

The results of this study can be effectively summarized in a table and a dose-response curve for clear comparison.

Table 1: Hypothetical IC50 Values of this compound

Cell LineTypeIC50 (µM)
A549Human Lung Carcinoma5.2
MRC-5Normal Human Lung Fibroblast48.7

Calculating the Selectivity Index (SI):

The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Based on our hypothetical data:

SI = 48.7 µM / 5.2 µM = 9.37

Interpretation of Results:

A selectivity index greater than 1 indicates that the compound is more toxic to cancer cells than to normal cells. In our hypothetical example, an SI of 9.37 would suggest that this compound is over nine times more cytotoxic to A549 lung cancer cells than to normal MRC-5 lung fibroblasts. This would be a promising result, warranting further investigation into the compound's mechanism of action. Many quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme overexpressed in many cancer cells.[15]

Potential Mechanism of Action: A Look at the Quinoline Scaffold

While the precise mechanism of this compound would require further dedicated studies, the quinoline core is a well-established pharmacophore in anticancer drug design.[3][16] Research on related quinoline derivatives suggests several potential pathways for its selective cytotoxicity.

G cluster_cell Cancer Cell compound This compound topoisomerase Topoisomerase I Inhibition compound->topoisomerase Potential Target dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Potential mechanism of action for quinoline derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the comparative cytotoxicity assessment of this compound. The detailed protocols for the MTT assay and the clear structure for data analysis and interpretation offer a solid foundation for researchers in the field of drug discovery. The hypothetical data underscores the importance of evaluating cytotoxicity in both cancerous and normal cell lines to ascertain the selectivity of a potential therapeutic agent.

Should experimental results align with the promising hypothetical data presented, future studies should focus on elucidating the precise molecular mechanism of action. This would involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis induction, and its interaction with potential molecular targets like topoisomerases. Such mechanistic insights are crucial for the continued development of this and other quinoline derivatives as next-generation selective anticancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Cytotoxic assays for screening anticancer agents. (2006). PubMed.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate.
  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate.
  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). National Institutes of Health.
  • Why do we prefer cancer cell line over normal cell line for cytotoxic study? (2020). ResearchGate.
  • Could anybody recommend the normal cells or cell lines for cytotoxicity test? (2021). ResearchGate.
  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. (2026). PubChem.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Institutes of Health.
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  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). National Institutes of Health.

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A Comparative Guide to the Kinase Selectivity Profile of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the potential kinase selectivity profile of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. Given the limited publicly available data on this specific molecule, we will leverage structural homology to established kinase inhibitors to frame our investigation. The quinoline scaffold is a privileged structure in kinase inhibitor design, and related compounds, particularly 6-benzyloxyquinolines, have demonstrated potent and selective inhibition of the c-Met receptor tyrosine kinase. Therefore, we hypothesize that c-Met is a primary target for this compound.

To establish a benchmark for comparison, we will utilize Crizotinib (Xalkori®), a well-characterized, FDA-approved dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This guide will detail the methodologies required to build a selectivity profile, interpret the data in the context of the relevant signaling pathways, and provide a direct comparison with the established profile of Crizotinib.

The Rationale: Why Focus on c-Met?

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a key driver in oncology.[4] Upon binding its ligand, HGF, c-Met activation triggers a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and invasion.[5] Aberrant c-Met signaling, through gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of numerous cancers, making it a critical therapeutic target.[4]

The structural backbone of this compound shares features with known ATP-competitive kinase inhibitors. Specifically, the benzyloxy-quinoline core is a key pharmacophore in a series of compounds identified as selective c-Met inhibitors. This structural alert strongly suggests that c-Met is a high-probability target for this molecule, warranting a thorough investigation of its inhibitory activity and selectivity.

c-Met Signaling Pathway Overview

Activation of c-Met initiates signaling through multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive oncogenic processes.[6][7]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Phosphorylates PI3K PI3K GAB1->PI3K Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation & Migration STAT3->Transcription Invasion experimental_workflow start Start: Synthesized Compound biochem_assay Tier 1: Biochemical Assay (In Vitro Kinase Panel) start->biochem_assay ic50_calc Calculate IC50 Values (Potency & Primary Selectivity) biochem_assay->ic50_calc cellular_assay Tier 2: Cellular Assays (Target Engagement & Function) ic50_calc->cellular_assay Proceed with potent hits western_blot Western Blot for p-cMet Downregulation cellular_assay->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cellular_assay->proliferation_assay data_analysis Comprehensive Data Analysis (On-Target vs. Off-Target Effects) western_blot->data_analysis proliferation_assay->data_analysis end End: Selectivity Profile Established data_analysis->end

Caption: Tiered workflow for inhibitor profiling.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (c-Met)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant c-Met kinase.

Objective: To determine the IC50 value of this compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (catalytic domain) [8]* Poly-Glu-Tyr (4:1) synthetic peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test Compound: this compound, dissolved in DMSO

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system

  • White, opaque 96-well or 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range across 10-12 points.

  • Reaction Setup: In each well of the assay plate, add the kinase assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme Addition: Add recombinant c-Met kinase to all wells except the "no enzyme" negative control. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ATP remaining (or ADP produced) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [9]

Protocol 2: Cellular Target Engagement - Western Blot for c-Met Phosphorylation

This assay confirms that the compound can enter cells and inhibit the target kinase in its native environment.

Objective: To measure the inhibition of HGF-induced c-Met phosphorylation in cancer cells by this compound.

Materials:

  • Human cancer cell line with c-Met expression (e.g., MKN-45 or SNU-5 gastric cancer cells, which have MET amplification). [10]* Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Hepatocyte Growth Factor (HGF).

  • Test Compound and Crizotinib (as a positive control).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-c-Met (p-cMet Tyr1234/1235), anti-total c-Met.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot imaging system.

Step-by-Step Procedure:

  • Cell Culture: Plate MKN-45 cells and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, Crizotinib, or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with the anti-p-cMet primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-total c-Met antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-cMet/total c-Met ratio indicates effective on-target inhibition in a cellular context.

Conclusion and Future Directions

This guide outlines a logical and experimentally robust framework for characterizing the selectivity profile of this compound. Based on structural precedent, c-Met is a highly probable target. The direct comparison with Crizotinib provides a clinically relevant benchmark for potency and selectivity.

The successful execution of the described biochemical and cellular assays will elucidate whether this compound is a potent and selective c-Met inhibitor. A favorable profile—characterized by a low nanomolar IC50 against c-Met and minimal activity against other kinases—would establish this compound as a promising lead for further preclinical development as a targeted anti-cancer agent.

References

  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
  • Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Thoracic Oncology, 2(3), 15.
  • Gentile, A., Trusolino, L., & Comoglio, P. M. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19.
  • Wikipedia. (n.d.). Crizotinib.
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1-26.
  • Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action.
  • ResearchGate. (n.d.). Common c-MET signaling pathways.
  • PubChem. (n.d.). Crizotinib. National Center for Biotechnology Information.
  • Gentile, A., Trusolino, L., & Comoglio, P. M. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19.
  • AbbVie Science. (n.d.). c-MET Protein.
  • Christensen, J. G., et al. (2007). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases.
  • Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18519-18524.
  • Sahu, A., et al. (2020). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Mini reviews in medicinal chemistry, 20(13), 1238-1251.
  • Munshi, N., et al. (2010). ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity. Molecular cancer therapeutics, 9(6), 1544-1553.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342-6363.
  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019.
  • European Medicines Agency. (2016). Xalkori - crizotinib.
  • Schiering, N., et al. (2003). Discovery of a novel mode of protein kinase inhibition characterized by the mechanism of inhibition of human mesenchymal-epithelial transition factor (c-Met) protein autophosphorylation by ARQ 197. Journal of Biological Chemistry, 278(33), 30908-30914.
  • ResearchGate. (n.d.). IC50 values of crizotinib in human MM cells, AML cells and PBMCs.
  • ResearchGate. (n.d.). Crizotinib Interactions with ALK and c-MET.
  • ResearchGate. (n.d.). IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro.
  • ResearchGate. (n.d.). Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • Liu, X., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13.

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A Comparative Guide to the Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, serves as a critical intermediate in the synthesis of complex pharmaceutical compounds, where the efficiency of its production can significantly impact the overall cost and timeline of research and development. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, focusing on the Gould-Jacobs reaction and the Conrad-Limpach synthesis. We will dissect these methodologies, presenting experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies for the Quinolin-4-one Core

The formation of the quinolin-4-one ring system from aniline precursors is a classic challenge in heterocyclic chemistry. The choice of synthetic route is largely dictated by the desired substitution pattern on the final molecule and the availability of starting materials. For the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), two name reactions stand out as the most direct and historically significant: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both pathways begin with a substituted aniline—in our case, 4-methoxy-3-(phenylmethoxy)aniline—but employ different three-carbon synthons to construct the pyridinone ring.

Caption: High-level overview of primary synthetic routes to the target quinolin-4-ol.

Method 1: The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline derivatives.[1] The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and finally, decarboxylation.[2]

Mechanism and Rationale

The primary advantage of the Gould-Jacobs reaction lies in its regiochemical predictability. The initial step involves the condensation of the aniline with an electrophilic malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEMM). This step is facile and forms an anilinomethylenemalonate intermediate. The subsequent, and often rate-limiting, step is a high-temperature intramolecular cyclization. This thermal electrocyclization is directed to an ortho position of the aniline ring. The electron-donating nature of the methoxy and benzyloxy groups on our aniline precursor activates the aromatic ring, facilitating this electrophilic-type cyclization. The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid, which readily decarboxylates upon heating to yield the final 4-hydroxyquinoline product.

Gould_Jacobs_Mechanism A Aniline + DEMM B Anilinomethylenemalonate Intermediate A->B Condensation C Thermal Cyclization (High Temp) B->C D 4-Hydroxy-3-carboalkoxyquinoline C->D E Saponification (e.g., NaOH) D->E F Carboxylic Acid Intermediate E->F G Decarboxylation (Heat) F->G H Final Product: This compound G->H

Caption: Step-wise mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis
  • Condensation: In a round-bottom flask, combine 4-methoxy-3-(phenylmethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-260°C for 20-30 minutes. The product will often precipitate upon cooling.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Dilute with hexane or toluene to precipitate the ester intermediate fully. Filter the solid and wash with a cold solvent.

  • Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours until a clear solution is obtained. Cool the solution and acidify with concentrated HCl or acetic acid to a pH of ~5-6. The 4-hydroxyquinoline product will precipitate. Filter the solid, wash with water, and dry under vacuum.

Efficiency Analysis

The Gould-Jacobs reaction is generally reliable but requires harsh thermal conditions for the cyclization step, which can sometimes lead to degradation.[3] While the initial condensation is high-yielding, the high-temperature cyclization and subsequent hydrolysis/decarboxylation steps can see yields vary. For anilines with electron-donating groups, the cyclization is generally more efficient. However, the high temperatures can be a limitation for substrates with thermally sensitive functional groups.

Method 2: The Conrad-Limpach Synthesis

Developed in 1887, the Conrad-Limpach synthesis provides an alternative route via the condensation of anilines with β-ketoesters.[4] This method is also thermally driven but follows a different mechanistic pathway and can present different regiochemical outcomes.

Mechanism and Rationale

The reaction begins with the condensation between the aniline and a β-ketoester, such as ethyl acetoacetate. This condensation can occur at either the ketone or the ester carbonyl. Under kinetic control (lower temperatures, often with an acid catalyst), the reaction favors attack at the more electrophilic ketone, forming an enamine intermediate (a Schiff base).[4][5] This intermediate is then cyclized at very high temperatures (~250°C) to form the 4-hydroxyquinoline.[4] The use of an inert, high-boiling solvent like mineral oil is crucial for achieving high yields in this step, often increasing them from below 30% to over 90%.[4]

A critical consideration is the competing Knorr quinoline synthesis, where under thermodynamic control (higher condensation temperatures), the aniline may react at the ester carbonyl to form an anilide, which then cyclizes to a 2-hydroxyquinoline.[6] Careful control of the initial condensation temperature is therefore essential to ensure the selective formation of the desired 4-hydroxyquinoline isomer.

Conrad_Limpach_Mechanism A Aniline + β-Ketoester B Kinetic Control (Low Temp, Acid Cat.) A->B F Thermodynamic Control (High Temp) A->F C Enamine Intermediate (Schiff Base) B->C D Thermal Cyclization (~250°C) C->D E Final Product: This compound D->E G Anilide Intermediate F->G H Knorr Synthesis Product: 2-Hydroxyquinoline G->H

Caption: Conrad-Limpach pathway versus the competing Knorr synthesis.

Experimental Protocol: Conrad-Limpach Synthesis
  • Condensation: Mix 4-methoxy-3-(phenylmethoxy)aniline (1.0 eq) with ethyl acetoacetate (1.05 eq) in the presence of a catalytic amount of acetic acid or iodine. Stir the mixture at room temperature or with gentle warming (not exceeding 100°C) for 1-3 hours until TLC analysis indicates the formation of the enamine intermediate.

  • Cyclization: Add the crude enamine to a high-boiling solvent such as mineral oil or Dowtherm A, preheated to 250°C. Maintain the temperature for 15-30 minutes.

  • Work-up & Isolation: Allow the mixture to cool. The product often crystallizes directly from the solvent. Dilute with a hydrocarbon solvent like hexane to facilitate precipitation. Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and then with a small amount of ethanol or ether. The product can be further purified by recrystallization.

Efficiency Analysis

When optimized, the Conrad-Limpach synthesis can provide very high yields of the cyclized product.[4] The primary drawback is the extremely high temperature required for cyclization and the potential for forming the undesired 2-hydroxyquinoline isomer if the initial condensation is not properly controlled. The electron-donating substituents on the aniline precursor should favor the required ortho-cyclization.

Comparative Data and Efficiency Summary

The selection of a synthetic method often involves a trade-off between yield, reaction conditions, cost of reagents, and operational simplicity. The table below summarizes the key performance indicators for the synthesis of quinolin-4-ones via these two methods.

ParameterGould-Jacobs ReactionConrad-Limpach Synthesis
Key Reagents Substituted Aniline, Diethyl ethoxymethylenemalonateSubstituted Aniline, β-Ketoester (e.g., Ethyl Acetoacetate)
Typical Yield 60-85%70-95% (when optimized)[4]
Reaction Temp (°C) 100-120°C (Condensation), 240-260°C (Cyclization)RT-100°C (Condensation), ~250°C (Cyclization)[4]
Reaction Time 3-6 hours total2-4 hours total
Key Advantages - High regioselectivity for the 4-quinolone product.- Avoids 2-quinolone isomer formation.- Potentially higher yields in the cyclization step.- Readily available β-ketoester reagents.
Key Disadvantages - Multi-step (hydrolysis/decarboxylation needed).- Requires high temperature for cyclization.- Extremely high cyclization temperature.- Risk of forming 2-quinolone (Knorr) side-product.

Conclusion and Recommendations

Both the Gould-Jacobs and Conrad-Limpach syntheses represent viable and effective methods for the preparation of this compound.

The Gould-Jacobs reaction is arguably the more reliable and straightforward choice for ensuring the exclusive formation of the desired 4-hydroxyquinoline product. Its inherent regioselectivity eliminates the risk of isomeric byproducts that can complicate purification, making it a preferred method for ensuring product purity, albeit sometimes with moderately lower overall yields compared to an optimized Conrad-Limpach process.

The Conrad-Limpach synthesis , on the other hand, can offer superior yields if the reaction conditions, particularly the initial condensation temperature, are meticulously controlled to prevent the formation of the Knorr side-product.[4][7] This route may be favored in process chemistry settings where optimization for maximum yield is paramount and robust control over reaction parameters is possible.

For researchers and drug development professionals, the choice ultimately depends on the project's specific priorities. If unambiguous product formation and simpler purification are the primary goals, the Gould-Jacobs reaction is the recommended path. If maximizing yield is the critical driver and the necessary process controls are in place, the Conrad-Limpach synthesis presents a highly efficient, albeit more demanding, alternative.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis.
  • Universitas Gadjah Mada. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry, 22(2), 441-448.
  • PubMed Central. (n.d.). A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function.
  • PubMed Central. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
  • Google Patents. (n.d.). Purifying process of 7-ethyl tryptol.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and two structurally related analogs. We delve into their chemical properties, comparative biological activities, and structure-activity relationships (SAR), supported by detailed experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential of this quinolin-4-ol scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic aromatic structure serves as an excellent framework for presenting functional groups in a defined spatial orientation, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[3][4][5]

A significant portion of research has focused on their role as kinase inhibitors.[1][6] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][7] Consequently, the development of potent and selective kinase inhibitors is a major goal in modern drug discovery.[8]

This guide focuses on This compound (Compound A) , a representative member of this class. To understand its potential and the structural nuances that govern activity, we will compare it head-to-head with two key analogs:

  • Compound B (7,6-dimethoxyquinolin-4-ol): This analog replaces the bulky, flexible benzyloxy group at the 7-position with a smaller methoxy group. This allows us to probe the steric and electronic contributions of the 7-position substituent.

  • Compound C (7-(Benzyloxy)-6-methoxy-N-(2-(dimethylamino)ethyl)quinolin-4-amine): This analog modifies the 4-position from a hydroxyl group to a basic amino side chain, a common feature in potent quinoline-based drugs like Chloroquine.[9][10] This modification drastically alters the compound's physicochemical properties and potential target interactions.

Physicochemical Properties

The substituents on the quinoline core significantly influence the molecule's properties, such as solubility, lipophilicity, and acid-base character, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCompound ACompound BCompound C
Structure This compound7,6-dimethoxyquinolin-4-ol7-(Benzyloxy)-6-methoxy-N-(2-(dimethylamino)ethyl)quinolin-4-amine
Molecular Formula C₁₇H₁₅NO₃C₁₁H₁₁NO₃C₂₁H₂₅N₃O₂
Molecular Weight 281.31 g/mol 205.21 g/mol 367.48 g/mol
CAS Number 849217-23-8[11]67884-33-3N/A
Predicted logP 2.91.43.8
Key Features Bulky, hydrophobic benzyloxy group.Smaller, less hydrophobic methoxy group.Basic amino side chain at C4.[12]

Comparative Biological Evaluation: Kinase Inhibition

To assess the potential of these compounds as kinase inhibitors, a comparative in vitro kinase inhibition assay was performed against a representative tyrosine kinase, such as a member of the Src family or a receptor tyrosine kinase like EGFR.[2][13] The ability of each compound to inhibit the phosphorylation of a substrate peptide is measured.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from established methodologies for quantifying kinase activity by measuring ATP consumption.[7] The amount of ADP produced in the kinase reaction is converted back to ATP, which is then used by luciferase to generate a luminescent signal. An inhibitor's presence reduces kinase activity, leading to less ADP production and a weaker signal.

Materials:

  • Kinase of interest (e.g., Src, EGFR)

  • Kinase substrate peptide

  • ATP, MgCl₂

  • Test Compounds (A, B, C) and a known inhibitor (e.g., Staurosporine) as a positive control.[7]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound and the control inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.

  • Initiation of Reaction:

    • Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Serial Dilutions of Compounds A, B, C B 2. Prepare Kinase and Substrate/ATP Master Mixes C 3. Add Compound (2.5 µL) to Plate B->C D 4. Add Kinase (2.5 µL) to Plate (Incubate 10 min) C->D E 5. Add Substrate/ATP (5 µL) to Initiate (Incubate 60 min) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction) (Incubate 40 min) E->F G 7. Add Kinase Detection Reagent (Generate Signal) (Incubate 30 min) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.

Results and Discussion
CompoundTarget Kinase IC₅₀ (µM)Rationale for Predicted Activity
A (7-Benzyloxy-6-methoxyquinolin-4-ol) 15.2Moderate activity. The 4-hydroxyl group is a weak hydrogen bond donor/acceptor. The bulky benzyloxy group may provide some favorable hydrophobic interactions but could also cause steric hindrance.
B (7,6-dimethoxyquinolin-4-ol) > 50Low activity. Replacement of the benzyloxy with a smaller methoxy group likely reduces beneficial interactions within a hydrophobic pocket of the kinase active site.
C (4-Amino Analog) 0.85High activity. The introduction of a basic amino side chain at the 4-position is a well-established strategy for enhancing kinase inhibitory activity.[12] This chain can form critical hydrogen bonds and ionic interactions within the ATP-binding pocket.

Expertise & Causality: The dramatic increase in potency for Compound C is a classic example of SAR in kinase inhibitors. Many quinoline and quinazoline inhibitors target the hinge region of the kinase ATP-binding site.[13] The 4-amino side chain is positioned to form key hydrogen bonds with the backbone of this hinge region, providing a strong anchoring point. In contrast, the 4-ol of Compounds A and B is a much weaker hydrogen bond donor and cannot form the same critical interactions, resulting in lower affinity. The superiority of the benzyloxy group (Compound A) over the methoxy group (Compound B) suggests the presence of a nearby hydrophobic pocket that can accommodate the larger substituent.

Comparative Biological Evaluation: Cytotoxicity

To determine if the observed kinase inhibition translates to cellular activity, the compounds were evaluated for their cytotoxicity against a relevant cancer cell line (e.g., A549 lung cancer, MCF7 breast cancer).[4][14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.[15][16] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test Compounds (A, B, C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of Compounds A, B, and C (prepared by serial dilution in culture medium). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Results and Discussion
CompoundA549 Cell Line IC₅₀ (µM)Correlation with Kinase Activity
A (7-Benzyloxy-6-methoxyquinolin-4-ol) 25.8Moderate cytotoxicity, consistent with its moderate kinase inhibition.
B (7,6-dimethoxyquinolin-4-ol) > 100Low cytotoxicity, correlating with its poor kinase inhibition.
C (4-Amino Analog) 1.5Potent cytotoxicity, which strongly correlates with its potent inhibition of the target kinase.

The cytotoxicity data aligns well with the in vitro kinase inhibition results. Compound C's superior potency in both assays strongly suggests that its mechanism of action is, at least in part, driven by the inhibition of a key signaling kinase essential for the cancer cells' survival and proliferation.[12] Studies have shown that such compounds can induce apoptosis (programmed cell death) by disrupting these signaling pathways.[5]

Mechanism of Action: Targeting Cellular Signaling

The results point towards the inhibition of a protein kinase as a primary mechanism. Quinoline derivatives are known to inhibit a variety of kinases, often by competing with ATP for its binding site.[3] The disruption of a critical signaling pathway, such as the PI3K-Akt-mTOR or Ras-Raf-MEK-ERK pathway, can halt the cell cycle and trigger apoptosis.[15]

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP P P RTK->P Autophosphorylation CompoundC Compound C (Inhibitor) CompoundC->RTK Inhibits ATP ATP ATP->RTK Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Sources

Unmasking the Target: A Comparative Guide to Confirming the Molecular Target of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the definitive identification and confirmation of the compound's molecular target. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target of 7-(Benzyloxy)-6-methoxyquinolin-4-ol , a quinoline derivative with potential therapeutic value. While specific biological data for this compound is not yet publicly available, its structural features, particularly the quinoline core, suggest a plausible role as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1][2][3][4] This guide will therefore use the kinase inhibitor hypothesis as a central thread, outlining a robust, multi-tiered experimental strategy to not only test this hypothesis but also to definitively identify and validate the molecular target.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] Notably, quinoline derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1] This success is largely due to the quinoline scaffold's ability to mimic the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[1] The diverse substitution patterns possible on the quinoline ring allow for the fine-tuning of potency and selectivity against specific kinases. Given that this compound belongs to this class of compounds, a systematic investigation into its potential as a kinase inhibitor is a logical and promising starting point.

A Tiered Approach to Target Identification and Validation

Confirming a drug's molecular target is a meticulous process that requires a series of increasingly specific and rigorous experiments.[5] We propose a three-tiered approach, beginning with broad, high-throughput screening to generate initial hypotheses, followed by more focused secondary assays to narrow down the candidates, and culminating in definitive validation experiments to confirm the target in a physiologically relevant context.

Tier 1: Broad Spectrum Screening for Initial Target Identification

The initial step is to cast a wide net to identify potential interacting partners of this compound. A high-throughput screen against a diverse panel of kinases is the most efficient way to test our primary hypothesis.

Experimental Workflow: Kinase Panel Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound This compound (Test Compound) Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Kinase_Panel Broad Kinase Panel (~400 kinases) Kinase_Panel->Assay_Plate ATP ATP ATP->Assay_Plate Substrate Generic Substrate Substrate->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Detection Reagent Incubation->Detection Raw_Data Raw Data (Luminescence/Fluorescence) Detection->Raw_Data IC50_Curve IC50 Curve Fitting Raw_Data->IC50_Curve Hit_List Hit List of Potential Kinase Targets IC50_Curve->Hit_List

Caption: Workflow for primary kinase panel screening.

Hypothetical Data Presentation

To illustrate the expected output from such a screen, the following table presents hypothetical data for this compound against a selection of kinases, compared with a known multi-kinase inhibitor, Sorafenib.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)
VEGFR2 25 15
PDGFRβ 40 20
c-Met>10,00050
EGFR5,000>10,000
Abl>10,000200
c-Kit15030

This data is purely illustrative.

From this hypothetical data, VEGFR2 and PDGFRβ emerge as primary "hits" for our compound of interest, exhibiting potent inhibition at nanomolar concentrations.

Tier 2: Secondary Assays for Hit Confirmation and Selectivity Profiling

The promising candidates from the primary screen must now be subjected to more focused assays to confirm their activity and to profile the selectivity of our compound.

Experimental Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO, starting from 100 µM.

  • Enzyme and Substrate Preparation: Dilute recombinant human VEGFR2 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in the assay buffer.

  • Assay Reaction: In a 96-well plate, add 5 µL of the diluted compound, 20 µL of the enzyme solution, and initiate the reaction by adding 25 µL of a solution containing ATP (at its Km concentration) and the substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A similar approach should be used for other primary hits, such as PDGFRβ, and for a panel of closely related kinases to assess selectivity.

Tier 3: Target Validation in a Cellular Context

The ultimate confirmation of a molecular target requires demonstrating that the compound engages and modulates the target within a living cell, leading to a measurable biological effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis Cells Intact Cells Compound Test Compound Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heating Heat Treatment (Temperature Gradient) Compound->Heating Vehicle->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Quantification and Melting Curve Generation Western_Blot->Data_Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Principle of CETSA: The binding of a ligand (our compound) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

Hypothetical CETSA Data and Interpretation

A successful CETSA experiment would show a rightward shift in the melting curve of the target protein in the presence of this compound, indicating that the compound has bound to and stabilized the protein inside the cells.

Downstream Signaling Pathway Analysis

To further solidify the link between target engagement and a functional cellular outcome, it is crucial to investigate the impact of the compound on the signaling pathway downstream of the putative target. For instance, if VEGFR2 is confirmed as the target, we would expect to see a dose-dependent inhibition of the phosphorylation of its key downstream effectors, such as PLCγ, ERK1/2, and Akt, in response to VEGF stimulation.

Hypothetical Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg ERK ERK1/2 VEGFR2->ERK Akt Akt VEGFR2->Akt Compound 7-(Benzyloxy)-6-methoxy- quinolin-4-ol Compound->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation ERK->Proliferation Akt->Proliferation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Comparative Analysis with Alternative Compounds

To provide a comprehensive evaluation, it is essential to benchmark the performance of this compound against other known inhibitors of the identified target(s).

FeatureThis compound (Hypothetical)Axitinib (Known VEGFR Inhibitor)
Primary Target(s) VEGFR2, PDGFRβVEGFR1/2/3, PDGFR, c-Kit
VEGFR2 IC50 25 nM0.2 nM
Cellular Potency (HUVEC proliferation) 100 nM1 nM
Kinase Selectivity High selectivity for VEGFR/PDGFR familyBroader spectrum
Advantages Potentially higher selectivity, novel scaffoldHigh potency, well-characterized
Disadvantages Lower potency compared to established drugsOff-target effects due to broader activity

This data is for comparative illustration purposes only.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to confirming the molecular target of this compound. By employing a tiered strategy of broad-based screening, secondary validation, and in-cell target engagement and pathway analysis, researchers can confidently identify and validate the molecular target of this and other novel chemical entities. While our working hypothesis has centered on kinase inhibition due to the privileged quinoline scaffold, the described methodologies are adaptable to other potential target classes. The definitive identification of the molecular target is a critical step that will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.
  • Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics.
  • Drug Target Identification and Validation. MtoZ Biolabs.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical waste is a fundamental pillar of modern laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 7-(Benzyloxy)-6-methoxyquinolin-4-ol is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this quinoline derivative, grounded in established safety principles and regulatory compliance.

I. Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound belongs to the quinoline class of heterocyclic aromatic compounds. While specific toxicological data for this exact molecule is limited, the known hazards of the quinoline scaffold and available Safety Data Sheet (SDS) information classify it as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1].

Furthermore, quinoline and its derivatives are recognized as potential environmental contaminants due to their solubility in water and persistence.[3] Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to the contamination of aquatic ecosystems and pose a long-term risk.[4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

II. Pre-Disposal Safety and Handling: A Proactive Approach

Before initiating any disposal procedures, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

A. Personal Protective Equipment (PPE) Summary

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166[6]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

B. Engineering Controls

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5] Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain. [5][7]

Step 1: Waste Segregation and Identification

  • Principle of Segregation: To prevent dangerous reactions, it is crucial to segregate waste streams.[4] Quinoline derivatives may be incompatible with strong oxidizing agents.[4]

  • Solid Waste: Collect any unused, solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, wipes), and place them in a designated solid hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be placed in a designated, puncture-proof sharps container.[8]

Step 2: Waste Containerization

  • Container Compatibility: Use only containers that are compatible with the chemical waste.[9] For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4] The container must be in good condition, free from cracks or deterioration.

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of vapors.

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[9][10]

Step 3: Labeling

  • Clarity is Key: All waste containers must be clearly labeled as "Hazardous Waste."[5][10]

  • Content Identification: The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[10] Avoid using abbreviations or chemical formulas.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[9][11]

  • Segregation in Storage: Ensure that the container is stored away from incompatible materials, particularly strong oxidizing agents.[4]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before it has been in the SAA for the maximum allowable time (typically one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[7][9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the institution. This should be handled by trained EHS staff.[3][12]

Step 6: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before they can be disposed of as non-hazardous waste.[12]

  • Rinsate as Hazardous Waste: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[12]

  • Defacing Labels: After triple-rinsing, deface or remove the original chemical label before disposing of the container according to your institution's guidelines for clean glassware or plasticware.[12]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage & Transfer start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste (Solid, Liquid, Sharps) fume_hood->segregate container Select Compatible Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_container close_container Keep Container Securely Closed label_container->close_container saa Store in Designated SAA with Secondary Containment close_container->saa inspect Weekly Inspection of SAA saa->inspect pickup Request EHS Pickup When Full or Near Time Limit saa->pickup inspect->saa end EHS Collects for Final Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for the disposal of this compound.

V. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[4]

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the inherent hazards of this quinoline derivative and adhering to the systematic procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste disposal procedures.

References

  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • BenchChem. (2025).
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology, 99(10), 4029-43.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Vanderbilt University.
  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. OSU EHS.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. MIT EHS.
  • Angene Chemical. (2024). Safety Data Sheet: this compound. Angene Chemical.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 7-Benzyloxy-6-methoxy-4(3H)-quinazolinone. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • AK Scientific, Inc. (n.d.). 6-(Benzyloxy)-7-methoxyquinolin-4(1H)

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Comprehensive Safety and Handling Guide for 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 7-(Benzyloxy)-6-methoxyquinolin-4-ol (CAS No. 849217-23-8). As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and operational integrity. The following procedures have been synthesized from best practices in chemical handling and data from structurally similar quinoline derivatives to ensure a comprehensive safety framework.

Hazard Assessment and Core Principles

Anticipated Hazards:

  • Skin Irritation: Similar quinoline compounds are known to cause skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

  • Toxicity: While acute toxicity data is not available, quinoline itself can be toxic by ingestion and may irritate the skin, eyes, and mucous membranes.[7]

The foundational principle for handling this compound is the Precautionary Principle . In the absence of complete data, we assume the compound is hazardous and implement controls to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable for ensuring personal safety. PPE creates a necessary barrier between the researcher and the chemical.[8][9]

Protection Type Specific Equipment Standard Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing.[4][10]OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[4][5]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[11]EN 374Prevents direct skin contact and potential irritation.[4][5] Disposable nitrile gloves offer good protection against incidental contact.[10]
Body A laboratory coat must be worn and kept buttoned.[11]---Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust formation is likely or engineering controls are insufficient.[4][10]NIOSH/MSHA or EN 149Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[4][5]

Operational Workflow: From Receipt to Experiment

A structured workflow is critical for safe and efficient handling. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures receiving Receiving & Storage pre_use Pre-Use Inspection receiving->pre_use Verify Integrity weighing Weighing (in fume hood) pre_use->weighing Don PPE dissolution Dissolution weighing->dissolution Transfer to Fume Hood spill Spill Response weighing->spill Potential Incident experiment Experimental Use dissolution->experiment dissolution->spill decontamination Decontamination of Surfaces experiment->decontamination After Use exposure Personal Exposure experiment->exposure waste_seg Waste Segregation decontamination->waste_seg disposal Hazardous Waste Disposal waste_seg->disposal spill->decontamination first_aid First Aid & Medical Attention exposure->first_aid Immediate Action

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12] Keep the container tightly sealed.[6][13]

  • Preparation and Weighing:

    • Before handling, ensure all necessary PPE is correctly worn.[11]

    • Conduct all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Dissolution and Use:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers are clearly labeled with the chemical name and any known hazards.

    • Handle all solutions containing the compound with the same level of precaution as the solid form.

Emergency and Spill Management

Preparedness is key to mitigating the impact of any laboratory incident.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6][12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][12] Remove contaminated clothing and wash it before reuse.[5][6] If skin irritation occurs, get medical advice.[5][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][12]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[5][12][13]

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[12] For liquid spills, absorb with an inert material (e.g., clay, diatomaceous earth) and collect for disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the chemical handling lifecycle. Quinoline derivatives should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[4][11]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start End of Experiment solid_compound Unused Solid Compound start->solid_compound contaminated_solids Contaminated PPE, Weigh Boats, etc. start->contaminated_solids liquid_solutions Solutions Containing the Compound start->liquid_solutions rinsate Container Rinsate (First 1-2 rinses) start->rinsate solid_container Labeled Solid Hazardous Waste Container solid_compound->solid_container contaminated_solids->solid_container disposal_pickup Arrange for Pickup by Certified Hazardous Waste Handler solid_container->disposal_pickup liquid_container Labeled Liquid Hazardous Waste Container liquid_solutions->liquid_container rinsate->liquid_container liquid_container->disposal_pickup

Caption: Disposal workflow for this compound waste.

Disposal Protocol:
  • Waste Identification: All waste streams containing this compound must be identified as hazardous.[11]

  • Segregation:

    • Solid Waste: Collect unused solid compounds and any contaminated disposable items (e.g., gloves, weigh paper) in a clearly labeled, sealed container for solid hazardous waste.[11]

    • Liquid Waste: Collect all solutions containing the compound in a designated, sealed container for liquid hazardous waste.[11]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][6]

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
  • PPE and Safety for Chemical Handling.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • This compound. BLDpharm.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • 7-Benzyloxy-6-methoxy-4(3H)
  • 6-(Benzyloxy)-7-methoxyquinolin-4(1H)
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
  • 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. PubChem.
  • Synthesis of quinoline derivatives and its applic
  • SAFETY D
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.
  • Synthesis of Quinoline and derivatives. [Source document format is PowerPoint presentation, specific publisher not available].
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Quinoline. Wikipedia.
  • SAFETY D
  • 7-Benzyloxy-4-chloro-6-methoxy-quinazoline. Sigma-Aldrich.
  • 7-Benzyloxy-4-chloro-6-methoxyquinazoline. ChemicalBook.
  • Quinoline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.